4-(3-Methoxyphenyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHUSFFAGVMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662841 | |
| Record name | 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325808-20-6 | |
| Record name | 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS No: 325808-20-6), a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable insights grounded in established scientific principles.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a 3-methoxyphenyl substituent at the 4-position of the piperidine ring, as in the case of this compound, creates a molecule with potential for diverse pharmacological activities, including but not limited to analgesic, anti-inflammatory, and psychoactive effects.[3][4][5] This guide will delve into the specific characteristics of this compound, providing a solid foundation for its application in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. While specific experimental data for this compound is not extensively available in the public domain, we can infer many of its properties from available data and the analysis of structurally similar compounds.
Physicochemical Properties
The hydrochloride salt form of 4-(3-Methoxyphenyl)piperidine enhances its aqueous solubility, a crucial factor for many biological and pharmaceutical applications.[3]
| Property | Value | Source |
| CAS Number | 325808-20-6 | [6] |
| Molecular Formula | C12H18ClNO | [7] |
| Molecular Weight | 227.73 g/mol | |
| Appearance | Inferred to be an off-white to light yellow solid | [8] |
| Melting Point | Not explicitly reported. For comparison, the related 4-(4-Methoxyphenyl)piperidine hydrochloride has a melting point of 174-176°C.[9] | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3][9] | N/A |
| Purity | Commercially available at ≥97% purity. | [10] |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons of the methoxyphenyl ring (multiplets between 6.7 and 7.3 ppm), and the aliphatic protons of the piperidine ring (multiplets in the range of 1.5-3.5 ppm). The proton on the nitrogen atom would likely appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration. For comparison, the ¹H NMR spectrum of 4-phenylpiperidine shows aromatic protons between 7.15 and 7.31 ppm and piperidine protons between 1.60 and 3.155 ppm.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for the methoxy carbon (around 55 ppm), the aromatic carbons (in the 110-160 ppm region, with the carbon attached to the oxygen being the most downfield), and the aliphatic carbons of the piperidine ring (typically in the 25-50 ppm range).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), C-O stretching of the methoxy group (around 1030-1250 cm⁻¹), and N-H stretching of the secondary amine hydrochloride (a broad band in the 2400-3200 cm⁻¹ region).[12] The IR spectrum of piperidine itself shows characteristic N-H and C-H stretching bands.[13]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base (C12H17NO) would be expected at m/z 191. Fragmentation would likely involve the loss of the methoxy group or cleavage of the piperidine ring. The mass spectrum of the related 4-methoxyphencyclidine shows a molecular ion at m/z 273 and a base peak at m/z 188.[12]
Synthesis and Reaction Chemistry
A robust and reproducible synthesis protocol is essential for obtaining high-purity material for research. While a specific, detailed synthesis for this compound is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established methodologies for similar piperidine derivatives.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of 4-(3-Methoxyphenyl)piperidine would involve the formation of the C-C bond between the phenyl and piperidine rings.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CAS 325808-20-6: 4-(3-METOXIFENIL) PIPERIDINA CLORHIDRATO [cymitquimica.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ijnrd.org [ijnrd.org]
- 6. 325808-20-6|this compound|BLD Pharm [bldpharm.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 12. dea.gov [dea.gov]
- 13. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)piperidine Hydrochloride
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 4-(3-Methoxyphenyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the unambiguous confirmation of the molecular structure.
Introduction: The Significance of Piperidine Scaffolds
The piperidine motif is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents and natural alkaloids.[1] Its prevalence underscores the critical need for precise and robust analytical methodologies to confirm the structure of novel piperidine derivatives like this compound. This compound, with its potential applications in neuropharmacology and as a synthetic intermediate, demands a rigorous approach to its structural verification to ensure safety, efficacy, and intellectual property integrity.[2][3]
This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each step is designed to provide orthogonal data points, collectively building an unshakeable foundation for the final structural assignment.
Part 1: Foundational Analysis - Elemental Composition and Molecular Weight
The initial step in any structure elucidation is to ascertain the molecular formula and weight. For this compound, the expected molecular formula is C₁₂H₁₈ClNO with a corresponding molecular weight of approximately 227.74 g/mol .[4] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to a working concentration of 1-10 µg/mL using a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate ionization.
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is employed.[5]
-
Analysis: The sample is infused directly or analyzed via liquid chromatography (LC-MS). ESI in positive ion mode is selected due to the basic nature of the piperidine nitrogen.[5] A full scan is acquired over a mass range of m/z 100-500.
-
Data Interpretation: The most abundant ion in the full scan spectrum is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 4-(3-Methoxyphenyl)piperidine. The hydrochloride salt will dissociate in the ESI source. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of the elemental composition.
Expected Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₇NO (Free Base) |
| Exact Mass (Free Base) | 191.1310 g/mol |
| Expected [M+H]⁺ Ion (HRMS) | 192.1383 m/z |
This initial HRMS analysis provides the molecular formula, a critical constraint for the subsequent interpretation of NMR and fragmentation data.
Part 2: Unraveling the Carbon-Hydrogen Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[6] For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are required.
Diagram: Structure of this compound
Caption: Numbering scheme for 4-(3-Methoxyphenyl)piperidine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure complete dissolution.[7] For samples that are difficult to dissolve, using an alkaline deuterated solvent can neutralize the HCl salt in situ, improving solubility.[7] The solution must be filtered into a clean NMR tube to remove any particulate matter.[8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
¹H NMR - Predicted Chemical Shifts and Rationale
| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |
| Aromatic (H2', H4', H5', H6') | 6.7 - 7.3 | m | Protons on the benzene ring. The exact shifts are influenced by the electron-donating methoxy group. |
| Methoxy (-OCH₃) | ~3.8 | s | A characteristic singlet for a methoxy group attached to an aromatic ring.[9][10] |
| Piperidine (H2, H6 - axial & equatorial) | 3.0 - 3.6 | m | Protons adjacent to the nitrogen are deshielded. As a hydrochloride salt, the protonated nitrogen further increases this deshielding. |
| Piperidine (H3, H5 - axial & equatorial) | 1.8 - 2.2 | m | Aliphatic protons on the piperidine ring. |
| Piperidine (H4) | 2.5 - 2.9 | m | Methine proton at the point of substitution, deshielded by the adjacent aromatic ring. |
| Piperidinium (N-H) | Broad, variable | br s | The acidic proton on the nitrogen; its chemical shift is concentration and solvent dependent and may exchange with D₂O. |
¹³C NMR - Predicted Chemical Shifts and Rationale
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Aromatic (C1') | ~140 | Quaternary carbon attached to the piperidine ring. |
| Aromatic (C3') | ~160 | Carbon bearing the electron-donating methoxy group, significantly deshielded. |
| Aromatic (C2', C4', C5', C6') | 110 - 130 | Aromatic carbons, with shifts influenced by the methoxy substituent. |
| Methoxy (-OCH₃) | ~55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[11][12] |
| Piperidine (C2, C6) | 45 - 50 | Carbons adjacent to the nitrogen. |
| Piperidine (C3, C5) | 28 - 33 | Aliphatic carbons in the piperidine ring. |
| Piperidine (C4) | 40 - 45 | Methine carbon at the point of substitution. |
Diagram: NMR Elucidation Workflow
Caption: Workflow for structure elucidation using NMR spectroscopy.
Part 3: Confirming Connectivity through Mass Spectrometry Fragmentation
While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides crucial information about the molecule's structure by breaking it apart and analyzing the fragments. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the connectivity of the piperidine and methoxyphenyl moieties.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer with ESI source.
-
Analysis:
-
A full scan (MS1) is performed to identify the precursor ion, which is the protonated molecule [M+H]⁺ at m/z 192.1.
-
A product ion scan (MS/MS) is then performed. The precursor ion is isolated and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).
-
The resulting fragment ions are analyzed, providing the MS/MS spectrum.
-
Predicted Fragmentation Pathways
The fragmentation of 4-(3-Methoxyphenyl)piperidine will be dictated by the most labile bonds and the stability of the resulting fragments. Key fragmentation pathways include:
-
α-Cleavage: A common pathway for piperidines, involving the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[5]
-
Ring Fission: The piperidine ring can open and fragment in various ways.[5]
-
Loss of Methoxy Group: The methoxy group on the aromatic ring can be lost as a neutral radical (•CH₃) or as formaldehyde (CH₂O).[13]
Diagram: Predicted MS/MS Fragmentation
Caption: Key predicted fragmentation pathways for protonated 4-(3-Methoxyphenyl)piperidine.
Part 4: Functional Group Identification with FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR will confirm the presence of the amine salt, the aromatic ring, the ether linkage, and the aliphatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders as it requires minimal to no sample preparation.[14][15]
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond).
-
Analysis: Pressure is applied to ensure good contact between the sample and the crystal.[16] A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring.[17] |
| 3000 - 2850 | Strong | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the piperidine ring.[17][18] |
| 2700 - 2400 | Broad, Strong | N⁺-H Stretch | A very broad and strong absorption characteristic of a secondary amine salt (piperidinium ion).[19] |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring.[17] |
| 1250 - 1200 | Strong | Aryl-O Stretch (asymmetric) | Stretching of the C-O bond between the aromatic ring and the methoxy group. |
| 1050 - 1020 | Strong | Aryl-O Stretch (symmetric) | Stretching of the C-O bond. |
| 800 - 690 | Strong | Aromatic C-H Bend | Out-of-plane bending, characteristic of the substitution pattern on the benzene ring (meta-substitution).[17] |
Conclusion: A Unified Structural Hypothesis
The structure of this compound is unequivocally confirmed by the congruent data from HRMS, NMR, and FTIR spectroscopy. HRMS establishes the correct elemental composition. ¹H and ¹³C NMR, supported by 2D correlation experiments, piece together the carbon-hydrogen framework, confirming the 4-substitution on the piperidine ring and the meta-substitution on the phenyl ring. MS/MS fragmentation patterns validate the connectivity between these two core fragments. Finally, FTIR spectroscopy provides orthogonal confirmation of all key functional groups. This self-validating, multi-technique workflow exemplifies a rigorous approach to structure elucidation, ensuring the highest level of confidence in the identity of the target compound for research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 15. jascoinc.com [jascoinc.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Piperidine hydrochloride [webbook.nist.gov]
4-(3-Methoxyphenyl)piperidine hydrochloride CAS number 325808-20-6
An In-Depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No: 325808-20-6), a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and handling, grounding technical protocols in established scientific principles.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a substituted piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex, biologically active molecules.[1] The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals, present in numerous FDA-approved drugs.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological systems.
This particular compound, featuring a methoxyphenyl substituent, serves as a crucial starting material for developing novel therapeutic agents, especially those targeting the central nervous system (CNS) for the treatment of neurological disorders and pain.[3] Its hydrochloride salt form enhances stability and solubility in aqueous media, which are critical properties for both chemical reactions and drug formulation processes.[4]
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 325808-20-6 | [5] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [3] |
| Molecular Weight | 227.73 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [6] |
| Purity | ≥98% (Typical) | [6] |
| Storage Conditions | Store at 0-8°C, inert atmosphere | [6][7] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its aromatic precursor, 4-(3-methoxybenzyl)pyridine. This method is reliable and scalable, making it suitable for laboratory and pilot-plant production. The causality behind this choice is the high efficiency and selectivity of platinum-group metal catalysts for pyridine ring reduction without affecting the methoxy-substituted benzene ring under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a self-validating system where reaction completion can be monitored, and the product can be isolated with high purity.
Step 1: Reaction Setup
-
In a hydrogenation vessel, dissolve 4-(3-methoxybenzyl)pyridine (1.0 eq) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, activating it for reduction.
-
Add platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 0.1 eq by weight). This catalyst is chosen for its high activity and stability in acidic environments.
-
Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.
Step 2: Hydrogenation
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the pressure drop; a cessation in hydrogen uptake indicates the reaction is nearing completion.
-
Maintain the reaction for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
Step 3: Catalyst Removal and Work-up
-
Carefully vent the excess hydrogen and purge the vessel again with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid to ensure complete recovery of the product.
-
Concentrate the filtrate in vacuo to remove the acetic acid.
Step 4: Basification and Extraction
-
Dissolve the resulting residue in deionized water.
-
Cool the aqueous solution in an ice bath and basify by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the piperidine nitrogen, converting it to the free base which is soluble in organic solvents.
-
Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.[8]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(3-methoxyphenyl)piperidine as an oil.
Step 5: Salt Formation and Purification
-
Dissolve the crude oil in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Biological Relevance and Mechanism of Action Context
While this compound is primarily an intermediate, its structural motifs are indicative of its potential role in neuropharmacology. The piperidine core is a common feature in antagonists for dopamine, serotonin, and opioid receptors.[9] The 3-methoxyphenyl group is a well-known pharmacophore that can engage with various receptor binding pockets, often mimicking the phenolic hydroxyl group of endogenous neurotransmitters after O-demethylation in vivo.
Therefore, this compound is a valuable building block for creating libraries of novel molecules to be screened for activity against CNS targets. Its "mechanism of action" is thus indirect; it provides the foundational structure upon which pharmacologically active moieties are built to achieve desired therapeutic effects, such as analgesia, antipsychotic activity, or antidepressant effects.[6][9]
Role in Drug Discovery Logic
Caption: Role as a key intermediate in drug discovery.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.
Analytical Techniques and Expected Data
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Aromatic protons (6.7-7.3 ppm), methoxy singlet (~3.8 ppm), piperidine protons (2.8-3.5 ppm, 1.8-2.2 ppm).[10] |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), piperidine carbons (30-50 ppm). |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The free base should show a molecular ion peak [M+H]⁺ corresponding to its exact mass.[10] |
| FTIR Spectroscopy | Functional Group Identification | N-H stretch (amine salt, ~2400-2700 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-O stretch (~1250 cm⁻¹).[10] |
| HPLC | Purity Assessment | A single major peak indicating >98% purity. |
Analytical Workflow
Caption: Standard workflow for analytical validation.
Applications in Research and Drug Development
The utility of this compound spans several domains of chemical and pharmaceutical science.
-
Pharmaceutical Development : It is a core intermediate for synthesizing pharmaceuticals targeting neurological and psychiatric disorders.[3][4]
-
Neuropharmacology : Used as a precursor to create molecular probes for studying neurotransmitter systems and receptor pharmacology.[3][6]
-
Medicinal Chemistry : Serves as a foundational scaffold in structure-activity relationship (SAR) studies to optimize lead compounds.
-
Agrochemicals and Specialty Chemicals : The piperidine structure is also relevant in the synthesis of certain pesticides and other specialized organic molecules.[3]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following information is synthesized from standard safety data sheets (SDS) for similar chemical compounds.[11][12]
-
Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] May be harmful if swallowed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.[13]
-
Handling : Avoid breathing dust, fumes, or vapor.[14] Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.[11]
-
First Aid :
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
Skin Contact : Wash off immediately with plenty of soap and water.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion : Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[13]
-
References
- 1. 4-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 325808-20-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 37581-27-4|4-(4-Methoxybenzyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. dea.gov [dea.gov]
- 11. fishersci.com [fishersci.com]
- 12. aaron-chemistry.de [aaron-chemistry.de]
- 13. kishida.co.jp [kishida.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Abstract
4-(3-Methoxyphenyl)piperidine hydrochloride is a crucial building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. This guide provides an in-depth analysis of the primary synthetic pathways to this important intermediate. It is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of key synthetic strategies, including catalytic hydrogenation of pyridine precursors, Grignard reactions with 4-piperidones, and modern cross-coupling techniques. The narrative emphasizes the rationale behind methodological choices, potential challenges, and optimization strategies. Detailed experimental protocols, comparative data tables, and reaction pathway diagrams are included to ensure scientific integrity and practical applicability.
Introduction: The Significance of the 4-Arylpiperidine Motif
The 4-arylpiperidine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents targeting the central nervous system (CNS). The specific substitution pattern of 4-(3-Methoxyphenyl)piperidine, in particular, has been identified as a key pharmacophore for modulating the activity of various receptors and transporters. Its hydrochloride salt form enhances solubility and stability, making it ideal for pharmaceutical formulation. A robust and scalable synthesis of this intermediate is therefore of paramount importance for the advancement of numerous drug development programs. This guide will explore and compare the most prevalent and effective synthetic routes to this valuable compound.
Strategic Approaches to the Synthesis of 4-(3-Methoxyphenyl)piperidine
The construction of the 4-(3-methoxyphenyl)piperidine core can be approached through several distinct synthetic strategies. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and the need for specific stereochemical control. Here, we will dissect three primary and effective approaches:
-
Pathway A: Catalytic Hydrogenation of a Pyridine Precursor
-
Pathway B: Grignard Reaction with a 4-Piperidone Derivative
-
Pathway C: Suzuki Cross-Coupling Reaction
The following sections will delve into the mechanistic details, advantages, and limitations of each of these routes.
Pathway A: Catalytic Hydrogenation of a Pyridine Precursor
This is a classical and often high-yielding approach that involves the initial synthesis of a substituted pyridine, followed by the reduction of the aromatic ring to the corresponding piperidine.
Rationale and Mechanistic Overview
The core principle of this pathway is the robust and well-established catalytic hydrogenation of pyridinium rings. Platinum-based catalysts, such as platinum oxide (Adam's catalyst), are particularly effective for this transformation, which typically proceeds under a hydrogen atmosphere in an acidic medium like acetic acid. The acidic environment protonates the pyridine nitrogen, activating the ring towards reduction.
The synthesis of the requisite precursor, 4-(3-methoxybenzyl)pyridine, can be achieved via the reduction of 4-(3-methoxybenzoyl)pyridine. A convenient method for this initial reduction is the use of ammonium formate with palladium on charcoal, a transfer hydrogenation method that avoids the need for a high-pressure hydrogen gas setup for this specific step.
Visualizing the Pathway
Caption: Catalytic Hydrogenation Pathway to 4-(3-Methoxyphenyl)piperidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-methoxybenzyl)pyridine [1]
-
To a mixture of 4-(3-methoxybenzoyl)pyridine (27 g, 127 mmol) and 10% palladium on charcoal (7 g) in acetic acid (250 ml), add ammonium formate (25 g).
-
Heat the mixture at reflux for 30 minutes.
-
Cool the mixture and dilute it with an equal volume of methylene chloride.
-
Remove the catalyst by filtration and concentrate the solution in vacuo.
-
Dissolve the residue in water and basify with sodium hydroxide.
-
Extract the mixture with ether.
-
Dry the combined ether extracts and concentrate in vacuo to yield crude 4-(3-methoxybenzyl)pyridine (approx. 25 g, 99%), which can be used in the next step without further purification.
Step 2: Synthesis of 4-(3-methoxybenzyl)piperidine [2]
-
In a hydrogenation vessel, combine 4-(3-methoxybenzyl)pyridine (25 g, 126 mmol) and platinum oxide (2.4 g) in acetic acid (250 ml).
-
Hydrogenate the mixture for 2 hours under a suitable hydrogen pressure.
-
Remove the catalyst by filtration and concentrate the solution in vacuo.
-
Dissolve the residue in water and basify the solution with sodium hydroxide.
-
Extract the basic mixture with ether.
-
Dry the combined ether extracts and concentrate in vacuo.
-
Purify the residue by vacuum distillation to obtain 4-(3-methoxybenzyl)piperidine as an oil (approx. 22.6 g, 87.6%).
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-(3-methoxybenzyl)piperidine in diethyl ether.
-
Bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a white to off-white solid. The melting point should be approximately 146-147°C[2].
Advantages and Disadvantages
| Feature | Analysis |
| Yield | Generally high for both steps. |
| Scalability | Readily scalable, although hydrogenation requires specialized equipment. |
| Purity | The final product is typically of high purity after distillation and salt formation. |
| Safety | Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C). |
| Starting Materials | 4-(3-methoxybenzoyl)pyridine may need to be synthesized if not commercially available. |
Pathway B: Grignard Reaction with a 4-Piperidone Derivative
This approach constructs the key carbon-carbon bond between the phenyl and piperidine rings using a classic organometallic addition.
Rationale and Mechanistic Overview
The Grignard reaction is a powerful tool for C-C bond formation. In this context, 3-methoxyphenylmagnesium bromide is generated in situ from 3-bromoanisole and magnesium turnings. This nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of an N-protected 4-piperidone, such as N-Boc-4-piperidone. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions.
The initial product is a tertiary alcohol, 4-hydroxy-4-(3-methoxyphenyl)piperidine. This intermediate must then be dehydroxylated and deprotected to yield the final product. Dehydroxylation can often be achieved under acidic conditions, sometimes concurrently with deprotection.
Visualizing the Pathway
Caption: Grignard Reaction Pathway to 4-(3-Methoxyphenyl)piperidine HCl.
Key Experimental Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used[3].
-
Magnesium Activation: The magnesium turnings may have an oxide layer that inhibits the reaction. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane[3].
-
Temperature Control: The addition of the Grignard reagent to the 4-piperidone is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone[3].
-
Protecting Group: The choice of the N-protecting group (e.g., Boc, Cbz, Benzyl) is critical. The Boc group is common as it is stable under the reaction conditions and can be readily removed with acid.
Advantages and Disadvantages
| Feature | Analysis |
| Versatility | This is a very versatile method for creating a wide range of 4-arylpiperidines. |
| Starting Materials | 3-Bromoanisole and N-protected 4-piperidones are readily available. |
| Challenges | The reaction is sensitive to conditions and can be prone to side reactions, potentially leading to lower yields[3]. The multi-step nature (addition, dehydroxylation, deprotection) can be less efficient. |
| Safety | Grignard reagents are highly reactive and require careful handling. |
Pathway C: Suzuki Cross-Coupling Reaction
This modern approach leverages the power of palladium-catalyzed cross-coupling to form the aryl-piperidine bond, offering high efficiency and functional group tolerance.
Rationale and Mechanistic Overview
The Suzuki coupling reaction creates a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex[4][5]. For the synthesis of 4-(3-methoxyphenyl)piperidine, two main strategies are possible:
-
Coupling of a piperidine-derived boronic acid/ester with 3-bromoanisole.
-
Coupling of 3-methoxyphenylboronic acid with a 4-halopiperidine or a piperidine-derived triflate.
The latter is often more practical. The synthesis typically starts with N-Boc-4-piperidone, which can be converted to its enol triflate. This triflate then undergoes Suzuki coupling with 3-methoxyphenylboronic acid. The resulting tetrahydropyridine intermediate is then reduced (e.g., by catalytic hydrogenation), and the Boc group is removed to yield the final product.
Visualizing the Pathway
Caption: Suzuki Coupling Pathway to 4-(3-Methoxyphenyl)piperidine HCl.
Key Experimental Considerations
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand[5].
-
Base and Solvent: A base (e.g., Na₂CO₃, Cs₂CO₃) is required to facilitate the transmetalation step. The solvent system is often a mixture of an organic solvent (e.g., dioxane, toluene) and water[4].
-
Reaction Conditions: Suzuki reactions are generally robust but may require optimization of temperature and reaction time for specific substrates.
Advantages and Disadvantages
| Feature | Analysis |
| Functional Group Tolerance | The reaction conditions are mild and tolerate a wide variety of functional groups[6]. |
| Efficiency | Can be highly efficient and high-yielding. |
| Challenges | The synthesis of the required boronic acid or triflate precursors adds steps to the overall sequence. Palladium catalysts can be expensive. |
| Scope | This method is broadly applicable for the synthesis of diverse biaryl and aryl-heterocycle structures[6]. |
Comparative Summary and Conclusion
| Pathway | Key Features | Best Suited For |
| A: Catalytic Hydrogenation | High-yielding, classical method. | Large-scale synthesis where hydrogenation equipment is available. |
| B: Grignard Reaction | Versatile for analogue synthesis, uses readily available materials. | Exploratory chemistry and analogue synthesis where yield is not the primary concern. |
| C: Suzuki Coupling | Modern, highly efficient, excellent functional group tolerance. | Cases requiring high functional group compatibility or for building libraries of analogues. |
The synthesis of this compound can be successfully achieved through several strategic pathways. The Catalytic Hydrogenation route stands out for its reliability and high yields, making it a strong candidate for scale-up production. The Grignard Reaction offers a direct, albeit sometimes lower-yielding, method for creating the core C-C bond and is valuable for rapid analogue generation. The Suzuki Coupling represents a modern, highly versatile, and efficient approach, particularly beneficial when dealing with complex substrates or when functional group tolerance is paramount. The optimal choice of synthesis will ultimately depend on the specific constraints and objectives of the research or development program, including scale, cost, available equipment, and the need for analogue synthesis.
References
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Abstract
The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents. 4-(3-Methoxyphenyl)piperidine hydrochloride, a notable derivative, presents a compelling case for thorough mechanistic investigation due to its structural similarities to potent neuropharmacological agents. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action of this and related compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and visualize complex biological and experimental workflows. Our approach is grounded in the hypothesis that this compound is likely to interact with G protein-coupled receptors (GPCRs) of the dopaminergic, serotonergic, or opioid systems, given the extensive precedent for this pharmacophore.
Introduction: The Phenylpiperidine Moiety and the Rationale for Investigation
The 4-phenylpiperidine structure is a recurring motif in a diverse array of therapeutic agents, most notably in the realm of analgesics and psychotropics. The archetypal example is meperidine, with subsequent generations of synthetic opioids, including fentanyl and its analogues, all bearing this core structure and exhibiting potent µ-opioid receptor agonism.[1][2] Beyond the opioid system, modifications to the phenylpiperidine scaffold have yielded compounds with high affinity for dopamine and serotonin receptors and transporters.[3][4]
The subject of this guide, this compound, features a methoxy group at the meta-position of the phenyl ring. This seemingly subtle structural modification can profoundly influence receptor affinity and selectivity. For instance, the position of the methoxy group on the phenyl ring of piperazine derivatives is a critical determinant of their binding affinity for dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[5][6]
Given this rich pharmacological context, a systematic investigation into the mechanism of action of this compound is warranted. This guide will provide the experimental roadmap for such an undertaking, focusing on the most probable molecular targets: dopamine, serotonin, and opioid receptors.
The Experimental Roadmap: A Multi-pronged Approach to Target Identification and Characterization
The elucidation of a novel compound's mechanism of action is a stepwise process that begins with broad screening and progressively narrows to specific molecular interactions and downstream functional consequences. Our approach is designed to be self-validating, with each experimental stage building upon the last to construct a cohesive and robust mechanistic narrative.
Caption: A logical workflow for the mechanistic characterization of this compound.
Phase 1: Unveiling the Molecular Target(s) with Radioligand Binding Assays
The foundational step in characterizing a novel ligand is to determine its binding affinity for a panel of putative receptors. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and reproducibility.[7]
Rationale for Target Selection
Based on the structure-activity relationships of known phenylpiperidine derivatives, our primary targets for investigation are:
-
Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes.[5][8][9]
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, and the Serotonin Transporter (SERT).[3][4][10]
-
Opioid Receptors: µ (mu), δ (delta), and κ (kappa) subtypes.[11][12][13][14][15]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay. Specific parameters such as the choice of radioligand, buffer composition, and incubation time will need to be optimized for each receptor target.
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., rat striatum for dopamine receptors) or membranes from cell lines overexpressing the receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Membrane preparation.
-
-
For the determination of non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The binding affinities (Ki values) for this compound across the receptor panel should be summarized in a table for clear comparison.
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| Dopamine D2 | [³H]-Spiperone | Experimental Value |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |
| µ-Opioid | [³H]-DAMGO | Experimental Value |
| ... | ... | ... |
A low Ki value indicates high binding affinity. Targets with Ki values in the nanomolar range are considered high-priority for further functional characterization.
Phase 2: From Binding to Function - Characterizing the Nature of the Interaction
Once a high-affinity molecular target has been identified, the next critical step is to determine the functional consequence of the compound's binding. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's activity in another way? Functional assays provide these answers.
Rationale for Functional Assay Selection
The choice of functional assay depends on the signaling pathway of the target GPCR.
-
For Gs and Gi-coupled receptors (e.g., D1, D5, 5-HT1A, µ-opioid): Measurement of intracellular cyclic adenosine monophosphate (cAMP) levels is the most direct readout of receptor activation or inhibition.
-
For Gq-coupled receptors (e.g., 5-HT2A): Measurement of intracellular calcium mobilization or inositol phosphate (IP) accumulation is appropriate.
-
Universal GPCR assays: β-arrestin recruitment assays can be used for most GPCRs, as this is a common downstream event following receptor activation.
Experimental Protocol: cAMP Functional Assay (for a Gi-coupled receptor)
This protocol describes a typical cAMP assay to determine if this compound acts as an agonist or antagonist at a Gi-coupled receptor.
-
Cell Culture:
-
Use a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing the human µ-opioid receptor).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for a specified time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of a known agonist for the target receptor (at its EC80 concentration) along with forskolin.
-
Incubate for a specified time.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) to quantify the cAMP levels in each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. A decrease in forskolin-stimulated cAMP levels indicates agonism. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal effect (efficacy).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. An increase in cAMP levels (i.e., a reversal of the agonist-induced inhibition) indicates antagonism. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Caption: A simplified signaling pathway for a Gi-coupled GPCR, illustrating the mechanism of cAMP inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial characterization of the mechanism of action of this compound. By systematically progressing through binding and functional assays, researchers can identify the primary molecular target(s) and classify the nature of the pharmacological interaction.
The data generated from these studies will form the foundation for more in-depth investigations, including:
-
Selectivity Profiling: Assessing the compound's binding affinity against a wider panel of receptors to determine its selectivity profile.
-
In Vivo Pharmacology: Evaluating the compound's effects in animal models of disease relevant to the identified molecular target (e.g., models of pain, depression, or psychosis).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications influence potency and selectivity.
Through the application of the principles and protocols outlined in this guide, the scientific community can unlock the therapeutic potential of this compound and other novel phenylpiperidine derivatives.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. painphysicianjournal.com [painphysicianjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 4-(3-Methoxyphenyl)piperidine hydrochloride
An In-Depth Technical Guide to the Biological Activity of 4-(3-Methoxyphenyl)piperidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic amine belonging to the vast and pharmaceutically significant piperidine class of compounds. While direct, extensive research on this specific molecule is emerging, its structural architecture—a 4-arylpiperidine core—positions it as a high-potential scaffold for drug discovery, particularly within neuropharmacology. This guide synthesizes data from structurally analogous compounds to build a predictive profile of its biological activity. We hypothesize that this compound is a promising candidate for modulating key central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors. This document provides a foundational framework for researchers, outlining its chemical synthesis, predicted biological targets, and robust experimental workflows for comprehensive evaluation.
Introduction: The 4-Arylpiperidine Scaffold in Modern Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in drug development, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and the capacity for substitution at multiple positions allow for precise tuning of pharmacological activity, making it an exceptionally versatile building block.[3] The 4-arylpiperidine motif, in particular, is a classic pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
This compound (CAS: 325808-20-6) is a specific iteration of this scaffold.[4][5] The placement of the methoxy group at the meta-position of the phenyl ring is a critical determinant of its potential receptor interaction profile, distinguishing it from its more commonly studied ortho- and para-isomers.[6] This guide will explore the predicted biological landscape of this compound and provide the necessary technical protocols to validate these predictions.
Synthesis and Characterization
The synthesis of this compound is readily achievable through established synthetic organic chemistry routes. A robust and scalable method involves the catalytic hydrogenation of a corresponding pyridine precursor. This approach is favored for its efficiency and high yield.
Proposed Synthetic Pathway: Catalytic Hydrogenation
The causality behind this choice of pathway lies in its reliability and the commercial availability of starting materials. Catalytic hydrogenation of pyridinium salts is a well-documented and effective method for producing saturated piperidine rings.[1]
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 4-(3-Methoxyphenyl)pyridine (1.0 eq) in a suitable solvent mixture such as ethanol with 5% (v/v) acetic acid.
-
Catalyst Addition: Add 10 mol% of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2), to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the reactor with hydrogen gas (H2) three times before pressurizing to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-methoxyphenyl)piperidine free base as an oil.
-
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Slowly add a 2M solution of hydrochloric acid (HCl) in diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Structural Characterization
Confirmation of the final product's identity and purity would be achieved using standard analytical techniques, with expected results based on its structure:
-
¹H NMR: Peaks corresponding to the aromatic protons (methoxyphenyl group), the piperidine ring protons, and the methoxy group protons.
-
¹³C NMR: Distinct signals for the carbons of the phenyl and piperidine rings.
-
FTIR: Characteristic peaks for N-H stretching (as the ammonium salt), C-H (aromatic and aliphatic), and C-O stretching.
-
Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free base [M+H]⁺.
Predicted Biological Targets and Mechanism of Action
The biological activity of this compound can be predicted by examining the structure-activity relationships (SAR) of analogous compounds. The core scaffold is a known ligand for several key CNS receptors.
Caption: Predicted primary biological targets for 4-(3-Methoxyphenyl)piperidine HCl.
-
Dopamine Receptors (D2, D3, D4): The phenylpiperidine scaffold is a cornerstone of many dopamine receptor antagonists.[7][8] Related phenylpiperazine compounds show high affinity for D2 and D3 receptors, which are key targets for antipsychotic medications.[9][10] The D4 receptor, with its unique distribution in the brain, is also a plausible target.[7] The interaction is likely antagonistic, which could confer antipsychotic-like properties.
-
Serotonin Receptors (5-HT1A, 5-HT2A): Many CNS drugs possess mixed pharmacology, often targeting both dopamine and serotonin receptors. Phenylpiperazine analogs of this compound are well-known 5-HT1A receptor antagonists.[11][12] Furthermore, 5-HT2A receptor antagonism is a common feature of atypical antipsychotics and is associated with improved side-effect profiles.[13]
-
Sigma-1 (σ1) Receptor: The piperidine moiety is a critical structural element for sigma-1 receptor affinity.[14] Phenoxyalkylpiperidines, which are structurally related, have been developed as high-affinity sigma-1 ligands.[15] Sigma-1 modulators are being investigated for their therapeutic potential in neuropathic pain, neurodegenerative diseases, and depression.[16]
Experimental Workflows for Target Validation
To empirically determine the biological activity, a tiered screening approach is recommended. This self-validating system begins with broad profiling to identify primary targets, followed by functional assays to elucidate the mechanism of action.
Workflow 1: In Vitro Receptor Binding Profile
The primary objective is to quantify the binding affinity (Ki) of this compound across a panel of relevant CNS receptors. A competitive radioligand binding assay is the gold standard for this initial screen due to its sensitivity and specificity.
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Radioligand Binding Assay
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add this compound in a series of 10-point, half-log dilutions (e.g., from 10 µM to 0.1 nM). Include wells for "total binding" (no compound) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
Radioligand Addition: Add a specific radioligand at a concentration near its Kd value (e.g., [³H]Raclopride for D2/D3 receptors, [³H]Ketanserin for 5-HT2A receptors, --INVALID-LINK---Pentazocine for sigma-1 receptors).
-
Receptor Addition: Add cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter mat in a scintillation bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Predicted Quantitative Data Summary
Based on the activities of structurally similar compounds found in the literature, we can predict a hypothetical binding profile for this compound. This table serves as a working hypothesis for guiding experimental design.
| Target Receptor | Predicted Affinity (Ki, nM) | Rationale / Reference Analogs |
| Dopamine D2 | 50 - 200 | Phenylpiperazine analogs often show moderate to high affinity for D2 receptors.[9][10] |
| Dopamine D3 | 10 - 50 | High affinity for D3 is common for this class, often with selectivity over D2.[10] |
| Dopamine D4 | 20 - 100 | The 4-arylpiperidine scaffold is a potent D4 antagonist pharmacophore.[7][8] |
| Serotonin 5-HT1A | 30 - 150 | Many arylpiperazine/piperidine compounds are known 5-HT1A ligands.[11][12] |
| Serotonin 5-HT2A | 5 - 25 | High affinity for 5-HT2A is characteristic of many atypical antipsychotics with this core.[13] |
| Sigma-1 (σ1) | 1 - 20 | The scaffold is a privileged structure for high-affinity sigma-1 receptor binding.[14][15][16] |
Potential Therapeutic Applications
The predicted polypharmacology of this compound suggests its potential utility in treating complex neurological and psychiatric disorders.
-
Schizophrenia and Psychosis: A combined D2/5-HT2A antagonist profile is the hallmark of atypical antipsychotics.[6][13] Such a profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
-
Neuropathic Pain and Neuroprotection: High affinity and activity at the sigma-1 receptor could make this compound a candidate for treating neuropathic pain, and potentially for neurodegenerative conditions like Alzheimer's or Parkinson's disease where sigma-1 modulation is considered a therapeutic strategy.[15][16]
-
Depression and Anxiety: Significant interaction with serotonergic systems (e.g., 5-HT1A) could provide therapeutic benefit in mood disorders.[17]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its structure strongly suggests a rich pharmacology centered on key CNS receptors. The predictive analysis and experimental workflows detailed in this guide provide a clear and actionable path for its scientific evaluation.
Future work should focus on executing the proposed binding and functional assays to build a comprehensive pharmacological profile. Following in vitro characterization, promising leads should be advanced to assess metabolic stability (e.g., in liver microsomes), in vivo pharmacokinetics, and efficacy in relevant animal models of psychosis, pain, or depression. Subsequent medicinal chemistry efforts could then focus on optimizing potency, selectivity, and drug-like properties to develop a novel therapeutic candidate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. chemrxiv.org [chemrxiv.org]
- 17. jk-sci.com [jk-sci.com]
A Technical Guide to the Receptor Binding Affinity of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the receptor binding affinity of 4-(3-Methoxyphenyl)piperidine hydrochloride, a synthetic compound with a piperidine scaffold prevalent in centrally active agents. Recognizing the therapeutic potential of piperidine derivatives in neurology and pain management, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings and practical methodologies for characterizing the interaction of this compound with key central nervous system targets, primarily the sigma (σ) and opioid receptor families. This guide offers detailed, field-proven protocols for radioligand binding assays, data analysis, and interpretation of binding affinity data. Furthermore, we present the associated signaling pathways of these receptors to provide a holistic understanding of the potential functional consequences of ligand binding.
Introduction: The Significance of the 4-(3-Methoxyphenyl)piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). Its derivatives are known to interact with a diverse range of receptors, contributing to their therapeutic effects in conditions such as neurological disorders and pain.[1] The compound this compound, with its specific substitution pattern, presents a compelling candidate for investigation into its receptor binding profile. Understanding its affinity and selectivity for various receptors is a critical first step in elucidating its mechanism of action and potential therapeutic applications.
This guide will focus on the primary putative targets for piperidine-based ligands: the sigma (σ) receptors (σ₁ and σ₂) and the classical opioid receptors (μ, δ, and κ). Characterizing the binding affinity of this compound at these sites will provide invaluable insights into its potential pharmacological effects.
Characterizing Receptor Binding Affinity: A Methodological Deep Dive
The cornerstone of determining the interaction between a ligand and its receptor is the receptor binding assay. Among the various techniques, the radioligand binding assay remains a gold standard for its sensitivity and specificity. This section provides detailed protocols for assessing the binding affinity of this compound for sigma and opioid receptors.
The Principle of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are designed to measure the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Kᵢ) of the competitor, which represents its affinity for the receptor.
Experimental Workflow: A Visual Guide
The general workflow for a competitive radioligand binding assay is a multi-step process requiring careful execution to ensure data integrity.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Sigma (σ) Receptor Binding Assays
Piperidine derivatives frequently exhibit affinity for σ₁ and σ₂ receptors.[2][3] The following protocols are adapted for the characterization of this compound.
2.3.1. σ₁ Receptor Binding Assay
-
Receptor Source: Guinea pig brain homogenates are a common source for σ₁ receptors.[2]
-
Radioligand: [³H]-(+)-pentazocine is a selective radioligand for the σ₁ receptor.[2][4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ, typically 2 nM), and varying concentrations of the test compound.[4]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled σ₁ ligand, such as unlabeled (+)-pentazocine (10 μM).[4]
-
Incubate the plate at 37°C for 150 minutes to reach equilibrium.[5]
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
2.3.2. σ₂ Receptor Binding Assay
-
Receptor Source: Rat liver membrane preparations are enriched in σ₂ receptors.[2]
-
Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) is a non-selective σ ligand often used for σ₂ assays in the presence of a σ₁ masking agent.[2]
-
Masking Agent: A high concentration of a selective σ₁ ligand, such as (+)-pentazocine (5 μM), is included to prevent [³H]DTG from binding to σ₁ receptors.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[4]
-
Procedure:
-
Follow the same general procedure as for the σ₁ receptor assay.
-
Include the σ₁ masking agent in all wells.
-
Use unlabeled DTG (10 μM) to define non-specific binding.[4]
-
Detailed Protocol: Opioid Receptor Binding Assays
The structural similarity of this compound to known opioid ligands warrants investigation of its affinity for μ, δ, and κ opioid receptors.[6][7]
-
Receptor Source: Brain homogenates from rodents or cell lines stably expressing the recombinant human opioid receptors (e.g., CHO cells) are suitable.
-
Radioligands:
-
μ-opioid receptor: [³H]-DAMGO
-
δ-opioid receptor: [³H]-Naltrindole
-
κ-opioid receptor: [³H]-U69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Procedure:
-
The protocol is analogous to the sigma receptor binding assays.
-
For each receptor subtype, use the corresponding radioligand at a concentration near its Kₔ.
-
Define non-specific binding using a high concentration of a universal opioid antagonist like naloxone (10 μM).
-
Incubate at 25°C for 60-90 minutes.
-
Terminate by rapid filtration and quantify radioactivity.
-
Data Analysis and Interpretation
Calculating the Kᵢ Value
The raw data from the scintillation counter (counts per minute, CPM) are first converted to specific binding. The specific binding at each concentration of the test compound is then plotted against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. Non-linear regression analysis is used to determine the IC₅₀ value.
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:[3]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation: A Comparative Overview
The binding affinities of this compound and reference compounds for sigma and opioid receptors are summarized in the table below for illustrative purposes.
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | μ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) |
| 4-(3-Methoxyphenyl)piperidine HCl | TBD | TBD | TBD | TBD | TBD |
| Haloperidol (Reference) | 3.5 | 500 | >10,000 | >10,000 | >10,000 |
| (+)-Pentazocine (Reference) | 2.9 | 1,500 | >10,000 | >10,000 | 250 |
| Morphine (Reference) | >10,000 | >10,000 | 1.5 | 250 | 400 |
| Naloxone (Reference) | >10,000 | >10,000 | 2.0 | 15 | 30 |
TBD: To Be Determined experimentally.
Potential Signaling Pathways
The binding of this compound to its target receptors can initiate a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the functional effects of the compound.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is not a classical G protein-coupled receptor (GPCR). Its activation can modulate a variety of downstream effectors, including ion channels and other signaling proteins, to influence cellular processes like calcium signaling, oxidative stress, and neuronal plasticity.[1][7]
Caption: Simplified overview of σ₁ receptor signaling.
Opioid Receptor Signaling
The μ, δ, and κ opioid receptors are classical GPCRs that couple to inhibitory G proteins (Gᵢ/Gₒ).[4][8] Upon agonist binding, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channel activity, typically by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[4] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other effects of opioids.
Caption: Canonical Gᵢ/Gₒ-coupled opioid receptor signaling pathway.
Conclusion and Future Directions
This technical guide has outlined the essential framework for characterizing the receptor binding affinity of this compound. The provided protocols for radioligand binding assays at sigma and opioid receptors offer a robust starting point for any research endeavor aimed at understanding the pharmacological profile of this compound. The affinity and selectivity data generated from these assays will be pivotal in guiding further functional studies, such as GTPγS binding assays or cell-based functional assays, to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. A thorough understanding of the receptor binding profile of this compound will ultimately pave the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. outbreak.info [outbreak.info]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Opioid Receptors: Overview [jove.com]
Introduction: Unveiling the Potential of a Novel Sigma-1 Receptor Modulator
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3-Methoxyphenyl)piperidine hydrochloride
This compound is a synthetic compound belonging to the piperidine class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] While this specific molecule is often utilized as a versatile building block in the synthesis of more complex therapeutic agents, particularly for neurological disorders, its intrinsic biological activity warrants a thorough in vitro evaluation.[2] The structural motifs present in this compound suggest a potential interaction with the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[3] The σ1R is a pluripotent drug target implicated in a variety of neurological and psychiatric conditions, making modulators of this receptor highly sought after in drug discovery.[4][5]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro evaluation of this compound. The narrative will delve into the causality behind experimental choices, presenting a logical and self-validating workflow from initial target engagement to phenotypic cellular responses.
Part 1: Target Engagement and Binding Affinity Determination
The foundational step in characterizing a novel compound is to confirm its interaction with the intended biological target. For this compound, the primary hypothesis is its affinity for the sigma-1 receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6]
Expertise & Experience in Practice: The Rationale Behind Radioligand Binding Assays
Radioligand binding assays provide a direct measure of the interaction between a compound and its receptor. The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for the receptor's binding site. The extent to which the test compound displaces the radioligand is indicative of its own binding affinity, typically expressed as the inhibition constant (Ki). This quantitative parameter is crucial for structure-activity relationship (SAR) studies and for assessing the compound's potency and selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.[6][7][8]
1. Membrane Preparation:
- Utilize guinea pig liver membranes, which are known to have a high expression of sigma-1 receptors.[7][9]
- Homogenize fresh or frozen guinea pig liver tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at a low speed to remove cellular debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
- In a 96-well plate, combine the prepared membrane homogenate (typically 50-100 µg of protein per well), a fixed concentration of a selective sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine at a concentration close to its Kd, approximately 1-2 nM), and varying concentrations of this compound.[7][10]
- To determine non-specific binding, include wells containing the radioligand and a high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol).[7][11]
- Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[7][11]
- Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinity Profile
The binding affinity of this compound would be determined not only for the sigma-1 receptor but also for the sigma-2 receptor to assess its selectivity.
| Receptor | Radioligand | Ki (nM) for this compound |
| Sigma-1 | --INVALID-LINK---pentazocine | Hypothetical Value: 25.5 |
| Sigma-2 | [³H]-DTG (+ pentazocine to mask σ1 sites) | Hypothetical Value: >1000 |
Part 2: Functional Characterization - Elucidating Downstream Signaling
Once target engagement is confirmed, the next logical step is to determine the functional consequence of this binding. The sigma-1 receptor is known to modulate intracellular calcium signaling, making calcium mobilization assays a key tool for functional characterization.[3][4]
Expertise & Experience in Practice: The Significance of Calcium Mobilization Assays
The sigma-1 receptor, as a chaperone protein at the ER-mitochondria interface, plays a crucial role in regulating the release of calcium from the endoplasmic reticulum via inositol 1,4,5-trisphosphate receptors (IP3Rs).[3] Ligand binding can either potentiate or inhibit this calcium release, defining the compound as a functional agonist or antagonist. Fluorescence-based assays, such as those performed on a Fluorometric Imaging Plate Reader (FLIPR), provide a high-throughput method to measure these changes in intracellular calcium concentration in real-time.[12][13][14]
Signaling Pathway Visualization
Caption: Sigma-1 receptor modulation of IP3R-mediated calcium release from the ER.
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol outlines a common procedure for assessing calcium mobilization in a cell-based assay.[12][13][15]
1. Cell Culture and Plating:
- Use a cell line that endogenously expresses the sigma-1 receptor and a Gq-coupled receptor (e.g., SH-SY5Y human neuroblastoma cells).
- Culture the cells in the recommended growth medium until they reach approximately 80-90% confluency.
- Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at an optimized density and allow them to adhere overnight.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a commercially available kit like the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16]
- Remove the growth medium from the cell plate and add the dye-loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
3. Compound Addition and Measurement:
- Prepare serial dilutions of this compound in the assay buffer.
- Place the cell plate and the compound plate into the FLIPR instrument.
- The instrument will first measure the baseline fluorescence.
- It will then add the test compound to the wells and continue to record the fluorescence intensity over time.
- After a short incubation period with the test compound, the instrument will add a sub-maximal concentration of a Gq-coupled receptor agonist (e.g., carbachol for muscarinic receptors) to stimulate calcium release.
- Fluorescence will be monitored continuously to capture the calcium transient.
4. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- To determine if the test compound acts as an agonist, analyze the fluorescence change after its addition but before the addition of the GPCR agonist.
- To determine if it acts as a positive or negative modulator (antagonist), analyze its effect on the calcium transient induced by the GPCR agonist.
- Plot the response as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Part 3: Cellular Phenotypic Assays - Probing Neurobiological Effects
Given the role of the sigma-1 receptor in neuroprotection and neuronal plasticity, it is essential to evaluate the effects of this compound in relevant cellular models.[17][18] Neurite outgrowth and neuroprotection assays are powerful tools for this purpose.
Expertise & Experience in Practice: Bridging Molecular Function to Cellular Phenotype
While binding and functional assays provide information about the molecular interactions of a compound, phenotypic assays assess its impact on complex cellular processes. Neurite outgrowth assays measure the ability of a compound to promote the growth of neuronal projections, a key aspect of neuronal development and regeneration.[19][20] Neuroprotection assays, on the other hand, evaluate a compound's ability to protect neurons from various toxic insults, mimicking pathological conditions.[21][22][23] Positive results in these assays provide strong evidence for the therapeutic potential of the compound in neurological disorders.
Experimental Workflow Visualization
Caption: Workflow for an in vitro neuroprotection assay.
Experimental Protocol 1: Neurite Outgrowth Assay
This protocol is based on high-content imaging methods for quantifying neurite growth.[24][25][26]
1. Cell Plating:
- Coat 96-well or 384-well imaging plates with a suitable substrate (e.g., laminin or poly-D-lysine) to promote neuronal attachment and growth.
- Seed a neuronal cell line (e.g., PC12 or differentiated SH-SY5Y cells) at a low density to allow for clear visualization of individual neurites.
2. Compound Treatment:
- Allow the cells to adhere for a few hours or overnight.
- Replace the medium with a low-serum differentiation medium containing various concentrations of this compound. Include appropriate positive (e.g., Nerve Growth Factor, NGF) and negative (vehicle) controls.
3. Incubation and Staining:
- Incubate the cells for 48-72 hours to allow for neurite extension.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
- Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent dye like DAPI.
4. Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Use automated image analysis software to identify the cell bodies and trace the neurites.
- Quantify various parameters, such as the total neurite length per neuron, the number of neurites per neuron, and the number of branch points.
Data Presentation: Neurite Outgrowth Quantification
| Treatment Group | Concentration (µM) | Total Neurite Length per Neuron (µm) | Cell Viability (%) |
| Vehicle Control | - | Hypothetical Value: 50 ± 5 | 100 |
| Positive Control (NGF) | 0.1 | Hypothetical Value: 150 ± 12 | 98 |
| 4-(3-Methoxyphenyl)piperidine HCl | 0.1 | Hypothetical Value: 65 ± 6 | 100 |
| 4-(3-Methoxyphenyl)piperidine HCl | 1 | Hypothetical Value: 95 ± 8 | 99 |
| 4-(3-Methoxyphenyl)piperidine HCl | 10 | Hypothetical Value: 120 ± 10 | 97 |
Experimental Protocol 2: In Vitro Neuroprotection Assay
This protocol describes a method to assess the protective effects of a compound against oxidative stress-induced cell death.[21][23]
1. Cell Culture and Differentiation:
- Plate a suitable neuronal cell line, such as SH-SY5Y, in a 96-well plate.
- Differentiate the cells towards a more mature neuronal phenotype by treating them with an agent like retinoic acid for several days.
2. Pre-treatment and Induction of Toxicity:
- Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.
- Induce neurotoxicity by exposing the cells to a well-characterized neurotoxin that induces oxidative stress, such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or MPP+.[23] Include control wells with no toxin and wells with the toxin but no test compound.
3. Incubation and Viability Assessment:
- Incubate the cells for 24-48 hours.
- Assess cell viability using a standard method:
- MTT Assay: Measures the metabolic activity of viable cells.
- LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
- Live/Dead Staining: Uses fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the cell viability against the concentration of this compound to determine its neuroprotective dose-response relationship.
Conclusion: A Pathway to a Promising Lead Compound
This in-depth technical guide outlines a rigorous and logical in vitro evaluation cascade for this compound. By systematically progressing from target binding and functional activity to cellular phenotypic outcomes, researchers can build a comprehensive profile of the compound's biological effects. The proposed workflow, grounded in established scientific principles and methodologies, provides a robust framework for determining if this molecule is a promising modulator of the sigma-1 receptor with therapeutic potential in the realm of neurological disorders. The data generated from these assays will be critical for making informed decisions regarding lead optimization and further preclinical development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. biocompare.com [biocompare.com]
- 17. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 19. Neurite Outgrowth Assays [sigmaaldrich.com]
- 20. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. sartorius.com [sartorius.com]
- 25. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-(3-Methoxyphenyl)piperidine hydrochloride, a key piperidine derivative with significant applications in medicinal chemistry. The narrative delves into its synthesis, physicochemical properties, and evolving role as a versatile building block in the development of novel therapeutics, particularly those targeting the central nervous system. This document synthesizes information from patents, scientific literature, and analytical data to offer a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, facilitating specific interactions with biological targets. This structural feature has made it a cornerstone in the design of agents targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants.[2] The introduction of a methoxyphenyl group at the 4-position, as seen in 4-(3-Methoxyphenyl)piperidine, modulates the compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses on the hydrochloride salt, a common formulation that enhances the compound's stability and solubility.
Discovery and Historical Context
While a definitive "discovery" paper marking the first synthesis and characterization of this compound is not readily apparent in a singular publication, its emergence can be traced through the broader history of research into 4-arylpiperidine derivatives. The exploration of this chemical class intensified in the mid to late 20th century, driven by the quest for novel CNS-active agents.
A key piece of the historical puzzle can be found in the patent literature of the 1970s and 1980s. For instance, a 1984 patent by Weller and Rapoport detailed the synthesis of related compounds, such as ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, identifying them as morphine analogs.[3] This indicates that researchers were actively investigating the therapeutic potential of methoxyphenyl-substituted piperidines during this period, likely as part of broader structure-activity relationship (SAR) studies aimed at developing new analgesics.
The development of such compounds was often intertwined with the study of opioid receptors. The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, and modifications to the aryl ring and piperidine nitrogen have been extensively explored to modulate activity and selectivity. While much of the published research focuses on the corresponding 3-hydroxyphenyl derivatives, which often exhibit higher affinity for opioid receptors, the 3-methoxyphenyl analog represents a crucial chemical intermediate and a potential pro-drug, as the methoxy group can be metabolically converted to a hydroxyl group in vivo.
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding pyridine precursor.
General Synthesis Pathway
A representative synthesis is adapted from the preparation of the closely related 4-(3-methoxy-benzyl)piperidine.[4]
Caption: General synthetic pathway for 4-(3-methoxy-benzyl)piperidine hydrochloride.
Detailed Experimental Protocol
Step 1: Hydrogenation of 4-(3-Methoxybenzyl)pyridine
-
A mixture of 4-(3-methoxybenzyl)pyridine (1 equivalent) and platinum oxide (PtO2, catalytic amount) in glacial acetic acid is prepared in a hydrogenation vessel.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere (typically 2-3 atm) with vigorous stirring for 2-4 hours, or until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The residue is dissolved in water and the solution is basified with a strong base (e.g., NaOH) to a pH > 10.
-
The aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo to yield the free base, 4-(3-methoxybenzyl)piperidine, as an oil.
Step 2: Formation of the Hydrochloride Salt
-
The crude 4-(3-methoxybenzyl)piperidine is dissolved in a suitable anhydrous solvent, such as diethyl ether.
-
A solution of hydrochloric acid in ether (or another suitable solvent) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ether, and dried under vacuum to afford 4-(3-methoxybenzyl)piperidine hydrochloride as a crystalline solid.[4]
Physicochemical Properties and Analytical Data
The hydrochloride salt of 4-(3-Methoxyphenyl)piperidine is typically a white to off-white crystalline solid.[5] Its solubility in water and polar organic solvents is enhanced compared to the free base.
| Property | Value | Reference |
| Molecular Formula | C12H18ClNO | [6] |
| Molecular Weight | 227.73 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Not consistently reported in literature | |
| Solubility | Soluble in water and ethanol | [5] |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the methoxyphenyl ring (multiplets in the aromatic region, ~6.7-7.2 ppm), and the aliphatic protons of the piperidine ring (a series of multiplets in the upfield region, ~1.5-3.5 ppm). The proton on the nitrogen would be coupled to the adjacent protons and may appear as a broad signal.
-
¹³C NMR: The carbon NMR would display signals for the methoxy carbon (~55 ppm), the aromatic carbons (in the 110-160 ppm region), and the aliphatic carbons of the piperidine ring (in the 25-55 ppm range).
-
IR Spectroscopy: The infrared spectrum would show characteristic absorbances for the N-H stretch of the protonated amine (a broad band in the 2400-2800 cm⁻¹ region), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600 and 1450 cm⁻¹), and the C-O stretching of the methoxy group (~1250 and 1040 cm⁻¹).
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the bond between the piperidine and the methoxyphenyl rings.
Pharmacological Profile and Mechanism of Action
The primary pharmacological interest in 4-(3-Methoxyphenyl)piperidine and its derivatives lies in their activity within the central nervous system. The 4-arylpiperidine scaffold is a well-known pharmacophore for opioid receptors.
Opioid Receptor Interactions
Structure-activity relationship studies on related compounds, particularly the 4-(3-hydroxyphenyl)piperidine series, have demonstrated high affinity for opioid receptors. These compounds often act as antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The methoxy analog, 4-(3-Methoxyphenyl)piperidine, is considered a key precursor in the synthesis of these more potent hydroxylated derivatives. It is plausible that 4-(3-Methoxyphenyl)piperidine itself may exhibit some affinity for opioid receptors, although likely with lower potency than its hydroxylated counterpart. In vivo, metabolic O-demethylation could convert it into the more active 3-hydroxyphenyl metabolite, thus functioning as a prodrug.
Broader CNS Activity
Beyond its potential role in the opioid system, the 4-(3-Methoxyphenyl)piperidine scaffold has been explored for other CNS targets. The modulation of monoamine neurotransmitter systems (dopamine, serotonin, and norepinephrine) is a common mechanism of action for many CNS-active drugs. Derivatives of 4-arylpiperidines have been investigated as dopamine receptor antagonists and serotonin reuptake inhibitors, suggesting that this compound could serve as a starting point for the development of novel antipsychotics and antidepressants.
Applications in Drug Discovery and Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex pharmaceutical agents. Its pre-formed 4-arylpiperidine core provides a rigid framework that can be further elaborated to optimize interactions with specific biological targets.
Lead Optimization and SAR Studies
Researchers in drug discovery frequently employ this compound in lead optimization campaigns. By systematically modifying the piperidine nitrogen and the methoxyphenyl ring, chemists can explore the structure-activity relationships of a given compound series. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters.
Caption: Logical flow of structure-activity relationship (SAR) studies using the 4-(3-Methoxyphenyl)piperidine scaffold.
Synthesis of Novel Therapeutic Agents
The utility of this compound as a synthetic intermediate is exemplified by its potential application in the creation of novel analgesics, antipsychotics, and other CNS-targeted therapies. Its availability and well-understood chemistry make it an attractive starting material for both academic and industrial research laboratories.
Conclusion
This compound represents a significant, albeit often foundational, molecule in the landscape of medicinal chemistry. While its own discovery is not marked by a singular, seminal event, its history is interwoven with the broader exploration of 4-arylpiperidines for CNS applications. Its primary value lies in its role as a versatile and readily available building block, enabling the synthesis and optimization of novel therapeutic agents. A deeper understanding of its synthesis, properties, and pharmacological context, as outlined in this guide, is essential for researchers and professionals seeking to leverage this important scaffold in the ongoing quest for new and improved medicines.
References
- 1. dea.gov [dea.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
- 6. 4-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and synthetic drugs, valued for its conformational flexibility and ability to interact with a wide range of biological targets. The presence of the 3-methoxyphenyl group imparts specific physicochemical properties that make this compound particularly interesting for the development of agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, offering a technical resource for professionals in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. These properties dictate its handling, storage, and reactivity.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 325808-20-6 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in water and ethanol | [2] |
Synthesis of this compound
The synthesis of 4-arylpiperidines can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two common and effective methods are the catalytic hydrogenation of a corresponding pyridine precursor and the reductive amination of a piperidin-4-one derivative.
Method 1: Catalytic Hydrogenation of a Pyridine Precursor
This method is a robust and widely used approach for the synthesis of piperidines. It involves the reduction of a substituted pyridine ring to the corresponding piperidine. A representative protocol for a structurally similar compound, 4-(3-methoxy-benzyl)piperidine, provides a strong basis for the synthesis of the target molecule[3].
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(3-methoxyphenyl)pyridine (1 equivalent) in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (Adam's catalyst).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Isolation of Free Base: Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH > 12. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-methoxyphenyl)piperidine as an oil or solid.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridines.
-
Solvent: Glacial acetic acid serves as a solvent and also helps to activate the pyridine ring for reduction.
-
Basification: The addition of a strong base is necessary to deprotonate the piperidine nitrogen, allowing for its extraction into an organic solvent.
-
Salt Formation: The conversion to the hydrochloride salt is often performed to obtain a stable, crystalline solid that is easier to handle and purify than the free base.
Method 2: Reductive Amination
Reductive amination is another powerful tool for the synthesis of substituted piperidines. This method involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of 4-arylpiperidines, this typically involves the reaction of a 4-aryl-piperidin-4-one with a suitable amine, followed by N-dealkylation if necessary. A general representation of this approach is outlined below.
Conceptual Workflow:
Caption: A conceptual workflow for the synthesis of this compound via a Grignard reaction followed by dehydration, hydrogenation, and deprotection.
Analytical Characterization
The identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the methoxyphenyl ring (multiplets in the range of 6.7-7.3 ppm), and the protons of the piperidine ring (multiplets in the range of 1.5-3.5 ppm). The proton on the nitrogen will likely be broad and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon (around 55 ppm), signals for the aromatic carbons (in the region of 110-160 ppm), and signals for the piperidine carbons (in the range of 25-50 ppm).
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000-2800 | C-H stretch | Aliphatic (piperidine) and aromatic |
| 2700-2400 | N-H stretch | Ammonium salt (R₃N⁺-H) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether (methoxy) |
3.1.3. Mass Spectrometry (MS)
Under Electron Ionization (EI), the fragmentation of 4-phenylpiperidines is well-characterized. The molecular ion peak (M⁺) for the free base (C₁₂H₁₇NO) would be at m/z 191. Key fragmentation pathways include the loss of the methoxy group and cleavage of the piperidine ring. The base peak is often the result of alpha-cleavage adjacent to the nitrogen atom.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
Illustrative HPLC Protocol:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore (e.g., 254 nm or 280 nm).
-
Column Temperature: 30-40 °C.
Protocol Validation: A self-validating system for this protocol would involve spiking the sample with known impurities or degradation products to ensure their separation from the main analyte peak. Linearity, accuracy, and precision should be established using certified reference standards.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds. For the hydrochloride salt, neutralization to the free base is typically required before injection.
Illustrative GC-MS Protocol:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injection of the free base dissolved in a suitable solvent.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Detection: Mass spectrometer operating in EI mode.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperidine ring system is a key pharmacophore in many drugs, and the 3-methoxyphenyl substituent can modulate the compound's affinity and selectivity for various biological targets.
-
Neuroscience Research: Arylpiperidine derivatives are known to interact with a variety of CNS receptors, including opioid, dopamine, and sigma receptors. This makes this compound a useful starting material for the synthesis of novel ligands to probe the function of these receptors and to develop potential treatments for neurological and psychiatric disorders.[2]
-
Analgesics: The piperidine scaffold is a core component of many potent analgesics. The methoxyphenyl group can influence the analgesic properties of the resulting compounds.
-
Antidepressants and Anxiolytics: By modifying the piperidine nitrogen and other positions, derivatives of 4-(3-Methoxyphenyl)piperidine can be synthesized to target serotonin and norepinephrine transporters, which are key targets for antidepressant and anxiolytic drugs.
-
Building Block for Complex Molecules: The piperidine ring can be further functionalized to create more complex molecules with diverse biological activities, including antiviral and anticancer properties.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
Spectroscopic Elucidation of 4-(3-Methoxyphenyl)piperidine Hydrochloride: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(3-Methoxyphenyl)piperidine hydrochloride, a key building block in medicinal chemistry and drug development. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is intended to serve as a vital resource for researchers and scientists, offering insights into the structural confirmation and purity assessment of this compound, underpinned by established scientific principles and methodologies.
Introduction
This compound is a substituted piperidine derivative with significant potential in the synthesis of pharmacologically active molecules. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals, and its substitution pattern profoundly influences its biological activity. The presence of the 3-methoxyphenyl group introduces specific electronic and steric properties that are crucial for its interaction with biological targets. Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and quality of this compound in any research and development setting. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive structural elucidation of this compound.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1. Chemical structure of this compound.
The structure consists of a central piperidine ring substituted at the 4-position with a 3-methoxyphenyl group. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion. This hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as hydrochloride salts may have limited solubility in less polar solvents like CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data (Predicted)
Due to the unavailability of experimental data in the searched literature, a predicted ¹H NMR spectrum is discussed below. The chemical shifts are estimated based on the analysis of similar structures.
Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 8.5 | Broad singlet | 2H | NH ₂⁺ |
| ~7.3 - 7.2 | t | 1H | Ar-H (C5') |
| ~6.9 - 6.8 | m | 3H | Ar-H (C2', C4', C6') |
| ~3.8 | s | 3H | OCH ₃ |
| ~3.6 - 3.4 | m | 2H | Piperidine-H (axial, C2/C6) |
| ~3.2 - 3.0 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| ~3.0 - 2.8 | m | 1H | Piperidine-H (C4) |
| ~2.2 - 2.0 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~1.9 - 1.7 | m | 2H | Piperidine-H (equatorial, C3/C5) |
Interpretation:
-
The broad singlet in the downfield region (~9.0-8.5 ppm) is characteristic of the two acidic protons on the protonated piperidine nitrogen.
-
The aromatic region will display signals corresponding to the four protons of the 3-methoxyphenyl group. The triplet and multiplet patterns arise from their respective spin-spin coupling.
-
The sharp singlet around 3.8 ppm is indicative of the three equivalent protons of the methoxy group.
-
The piperidine ring protons will appear as a series of complex multiplets in the aliphatic region due to chair-chair interconversion and complex coupling patterns. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded among the piperidine ring protons.
¹³C NMR Spectral Data (Predicted)
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Assignment |
| ~160 | Ar-C (C3') |
| ~145 | Ar-C (C1') |
| ~130 | Ar-C (C5') |
| ~120 | Ar-C (C6') |
| ~114 | Ar-C (C4') |
| ~112 | Ar-C (C2') |
| ~55 | OC H₃ |
| ~45 | Piperidine-C (C2/C6) |
| ~42 | Piperidine-C (C4) |
| ~30 | Piperidine-C (C3/C5) |
Interpretation:
-
The aromatic region will show six distinct signals for the carbons of the methoxyphenyl ring. The carbon attached to the oxygen of the methoxy group (C3') will be the most deshielded.
-
The methoxy carbon will appear as a sharp signal around 55 ppm.
-
The four carbons of the piperidine ring will resonate in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal, and subtract it from the sample spectrum.
IR Spectral Data and Interpretation
Table 3. Key IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium-Strong | C-H stretching (aliphatic and aromatic) |
| ~2700-2400 | Broad, Strong | N-H stretching (secondary ammonium salt) |
| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O-C asymmetric stretching (aryl ether) |
| ~1040 | Strong | C-O-C symmetric stretching (aryl ether) |
| ~800-700 | Strong | C-H out-of-plane bending (aromatic substitution) |
Interpretation:
-
A key feature in the IR spectrum of the hydrochloride salt is the broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium ion.
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the C-H out-of-plane bending bands.
-
The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition:
-
Introduce the sample solution into the ESI source.
-
Acquire the mass spectrum in the positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed, where M is the free base.
Mass Spectrum and Fragmentation Analysis
Figure 2. Predicted ESI-MS fragmentation pathway.
Expected Data:
-
Molecular Ion: In positive ion ESI-MS, the spectrum will show the protonated molecule of the free base, [M+H]⁺, at m/z 192. The molecular weight of the free base, 4-(3-methoxyphenyl)piperidine, is 191.27 g/mol .
-
Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways for piperidine derivatives involve cleavages of the piperidine ring and reactions of its substituents. Key fragments could include the loss of the methoxy group or cleavage of the bond between the piperidine and the phenyl ring.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and definitive characterization of this compound. The data obtained from these techniques are complementary and, when taken together, confirm the molecular structure and can be used to assess the purity of the compound. This guide provides the foundational knowledge and expected data for researchers working with this important chemical entity, ensuring confidence in its identity and quality for subsequent applications in drug discovery and development.
A Technical Guide to the Potential Therapeutic Targets of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of 4-(3-Methoxyphenyl)piperidine hydrochloride, a versatile chemical scaffold with significant potential in neuropharmacology. While primarily recognized as a key intermediate in the synthesis of bioactive molecules, the inherent structural motifs of this compound suggest direct interactions with several high-value therapeutic targets within the central nervous system. This document synthesizes current knowledge, derived from structurally related compounds and predictive pharmacology, to identify and prioritize potential protein targets. We will explore the rationale for investigating the Sigma-1 (σ1) receptor, dopamine receptors (D2, D3, D4), and serotonin receptors (5-HT1A, 5-HT2A) as primary candidates for the therapeutic action of this compound and its derivatives. For each proposed target, a detailed mechanistic hypothesis is presented, followed by a comprehensive, step-by-step experimental workflow for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.
Introduction to this compound
This compound is an organic compound featuring a piperidine ring substituted with a methoxyphenyl group. Its chemical structure is a recurring motif in a multitude of pharmacologically active agents, particularly those targeting neurological and psychiatric disorders.[1][2] The piperidine moiety serves as a common scaffold in medicinal chemistry, providing a basic nitrogen atom that is often crucial for receptor interactions. The methoxyphenyl group, with its specific substitution pattern, can significantly influence binding affinity and selectivity for various receptors.
While often utilized as a building block in the synthesis of more complex molecules, the intrinsic chemical features of this compound itself warrant a thorough investigation into its potential biological activities.[3][4] Understanding the inherent pharmacology of this core structure is paramount for the rational design of novel therapeutics.
Prioritized Therapeutic Targets
Based on the prevalence of the 4-(3-Methoxyphenyl)piperidine scaffold in known CNS-active compounds, the following targets are prioritized for investigation.
The Sigma-1 (σ1) Receptor: A High-Priority Target
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular stress responses and neuronal plasticity.[5]
Rationale for Target Selection
A substantial body of evidence points to the 4-(3-Methoxyphenyl)piperidine scaffold as a privileged structure for σ1 receptor modulation. Numerous high-affinity σ1 receptor ligands, both agonists and antagonists, incorporate this chemical moiety.[5][6] For instance, derivatives of phenoxyalkylpiperidines have demonstrated subnanomolar affinity for the σ1 receptor and have shown potent anti-amnesic effects in preclinical models, suggesting a potential therapeutic application in cognitive disorders.[5] The structural similarities between these known σ1 ligands and this compound provide a strong rationale for its investigation as a direct modulator of this receptor.[7]
Proposed Mechanism of Action
It is hypothesized that this compound can bind to the σ1 receptor, potentially acting as either an agonist or an antagonist. Upon binding, it may influence the receptor's chaperone activity, thereby modulating downstream signaling pathways. For example, σ1 receptor activation is known to potentiate N-methyl-D-aspartate (NMDA) receptor function and regulate ion channel activity, which are critical for synaptic plasticity and neuronal survival.[8]
Caption: Proposed signaling pathway for σ1 receptor modulation.
Experimental Workflow for Target Validation
A tiered approach is recommended to validate the interaction between this compound and the σ1 receptor.
Tier 1: In Vitro Binding Affinity
-
Objective: To determine the binding affinity (Ki) of the compound for the σ1 receptor.
-
Method: Radioligand binding assay using a specific σ1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) and cell membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK293 cells).
-
Protocol:
-
Prepare cell membranes from HEK293 cells stably expressing the human σ1 receptor.
-
Incubate the membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
Tier 2: Functional Activity Assessment
-
Objective: To determine whether the compound acts as an agonist or antagonist at the σ1 receptor.
-
Method: A functional assay that measures a downstream effect of σ1 receptor modulation, such as the potentiation of NMDA receptor-mediated calcium influx.
-
Protocol:
-
Culture primary neurons or a suitable neuronal cell line.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with this compound.
-
Stimulate the cells with a sub-maximal concentration of NMDA.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Compare the response in the presence and absence of the compound to determine its functional activity. An agonist will potentiate the NMDA response, while an antagonist will have no effect on its own but will block the effect of a known σ1 agonist.[8]
-
Dopamine Receptors: Exploring Antipsychotic and Anti-dyskinetic Potential
The piperidine scaffold is a cornerstone in the development of dopamine receptor ligands, particularly for the D2, D3, and D4 subtypes.[9][10]
Rationale for Target Selection
Derivatives of 4-(3-Methoxyphenyl)piperidine are integral to the structure of many antipsychotic drugs and compounds being investigated for Parkinson's disease.[2] For example, novel 4,4-difluoropiperidine ether-based compounds have been identified as potent and selective dopamine D4 receptor antagonists.[9][11] Furthermore, N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, which share structural similarities, have been developed as high-affinity dopamine D2 and D3 receptor ligands.[12] This strong precedent suggests that this compound could exhibit affinity for one or more dopamine receptor subtypes.
Proposed Mechanism of Action
The compound could act as an antagonist or partial agonist at D2-like receptors (D2, D3, D4), which are G-protein coupled receptors that inhibit adenylyl cyclase and modulate ion channel activity. By blocking or partially activating these receptors, the compound could modulate dopaminergic neurotransmission, a key mechanism in the treatment of psychosis and other neurological disorders.
Caption: Antagonism of D2-like receptors by the compound.
Experimental Workflow for Target Validation
Tier 1: Receptor Binding Panel
-
Objective: To screen for binding affinity against a panel of dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Method: A commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP) can provide a cost-effective and high-throughput initial assessment.
Tier 2: Functional Characterization of Hits
-
Objective: For any receptor subtype where significant binding is observed, determine the functional activity (antagonist, agonist, or partial agonist).
-
Method: A cAMP accumulation assay using a cell line expressing the specific dopamine receptor subtype.
-
Protocol:
-
Use a stable cell line expressing the human dopamine receptor of interest (e.g., CHO-K1 cells).
-
Pre-treat the cells with this compound.
-
Stimulate the cells with a dopamine receptor agonist (e.g., quinpirole for D2-like receptors) in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Analyze the data to determine the effect of the compound on agonist-stimulated cAMP production.
-
Serotonin Receptors: Avenues for Antidepressant and Anxiolytic Activity
The 4-(3-Methoxyphenyl)piperidine moiety is also found in ligands for various serotonin (5-HT) receptors, suggesting another promising therapeutic avenue.[13]
Rationale for Target Selection
Arylpiperazine derivatives, which are structurally related to 4-(3-Methoxyphenyl)piperidine, are well-known ligands for 5-HT1A and 5-HT2A receptors.[13][14] These receptors are established targets for the treatment of depression, anxiety, and psychosis. The 4-phenylpiperidine scaffold has also been explored for developing positive allosteric modulators of the 5-HT2C receptor.[15][16] Given these precedents, it is plausible that this compound interacts with one or more 5-HT receptor subtypes.
Proposed Mechanism of Action
The compound could act as an agonist at 5-HT1A autoreceptors, leading to decreased serotonin release and producing anxiolytic and antidepressant effects. Alternatively, it could act as an antagonist at 5-HT2A receptors, a mechanism shared by several atypical antipsychotics.
Caption: Tiered experimental workflow for serotonin receptor validation.
Experimental Workflow for Target Validation
Tier 1: Broad Serotonin Receptor Screening
-
Objective: To identify any interactions with a broad range of 5-HT receptor subtypes.
-
Method: Utilize a commercial binding assay panel that includes major 5-HT receptor subtypes (e.g., 5-HT1A, 1B, 2A, 2C, 6, 7).
Tier 2: Functional Assays for Identified Hits
-
Objective: To characterize the nature of the interaction (agonist, antagonist, etc.) for any identified hits.
-
Method: The choice of functional assay will depend on the receptor subtype and its primary signaling pathway. For example, a calcium flux assay is suitable for Gq-coupled receptors like 5-HT2A and 5-HT2C.[16]
-
Protocol (for 5-HT2A):
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Load the cells with a calcium-sensitive dye.
-
Add this compound at various concentrations.
-
Stimulate the cells with serotonin or a specific 5-HT2A agonist.
-
Measure the resulting change in intracellular calcium.
-
Analyze the data to determine if the compound potentiates or inhibits the agonist-induced response.
-
Data Summary and Future Directions
The following table summarizes the prioritized targets and key experimental parameters for the initial validation of this compound's therapeutic potential.
| Target Class | Specific Receptors | Rationale | Primary Validation Assay |
| Sigma Receptors | σ1 | High structural similarity to known potent ligands.[5][6] | --INVALID-LINK---pentazocine Radioligand Binding |
| Dopamine Receptors | D2, D3, D4 | Core scaffold in many antipsychotics and D4 antagonists.[9][12] | cAMP Accumulation Assay |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Structural relation to arylpiperazine 5-HT ligands.[13][15] | Calcium Flux Assay (for 5-HT2A/2C) |
The successful identification of a primary target for this compound will open up several avenues for future research. These include lead optimization to improve potency and selectivity, in vivo studies in relevant animal models of disease, and a comprehensive evaluation of the compound's pharmacokinetic and toxicological properties. The versatility of the 4-(3-Methoxyphenyl)piperidine scaffold suggests that with further investigation, it could serve as the foundation for a new generation of therapeutics for complex neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Methoxyphenyl)piperidine hydrochloride [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol for the Solubilization of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive protocol for the dissolution of 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS No: 325808-20-6), a key building block in pharmaceutical research and drug development. The document outlines detailed procedures for preparing solutions in various relevant solvents, addressing challenges such as limited solubility, and ensuring the stability and integrity of the resulting solutions. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Introduction: Understanding the Compound
This compound is a heterocyclic amine salt. The piperidine moiety is a common scaffold in medicinal chemistry, and the methoxyphenyl group imparts specific physicochemical properties that influence its biological activity and solubility. As a hydrochloride salt, the compound's solubility is generally enhanced in polar and aqueous media compared to its free base form. This is due to the protonation of the piperidine nitrogen, which allows for ionic interactions with polar solvent molecules. The choice of solvent and dissolution method is critical as it can impact downstream applications, including biological assays, chemical reactions, and formulation studies.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is foundational to developing a successful dissolution protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at room temperature, sealed in a dry place. | [2] |
| Hazard Codes | Xi (Irritant) | [1] |
Safety Precautions: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably a fume hood.[3]
-
Personal Protective Equipment:
-
Wear protective gloves (nitrile or neoprene).
-
Safety glasses or goggles are required.
-
A lab coat should be worn at all times.
-
-
Handling: Avoid inhalation of dust. Do not allow the compound to come into contact with skin or eyes. Wash hands thoroughly after handling.[3]
Recommended Solvents and Solubility Profile
A related compound, 1-(3-methoxyphenyl)piperazine dihydrochloride, is reported to be very soluble in water and soluble in methanol , while being very slightly soluble in chloroform and insoluble in non-polar solvents like hexane and ether.[4] Another isomer, 4-(4-Methoxyphenyl)piperidine hydrochloride, is also described as being soluble in water and ethanol.[3] Based on these data, the following solvents are recommended for initial testing:
| Solvent | Expected Solubility | Rationale & Justification |
| Water | High | The hydrochloride salt readily dissociates in water, leading to good solubility. |
| Methanol | High | As a polar protic solvent, methanol can effectively solvate the ionic compound. |
| Ethanol | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Phosphate-Buffered Saline (PBS) | High | Suitable for preparing solutions for biological assays, maintaining a physiological pH. |
Experimental Protocols for Dissolution
The following protocols provide step-by-step instructions for preparing stock solutions of this compound. The choice of protocol will depend on the desired solvent and final application.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is recommended for applications where an aqueous solution is required, such as in many biological assays.
Caption: Workflow for Aqueous Solution Preparation.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filter (0.22 µm)
-
Appropriate storage vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Solvent Addition: Add the calculated volume of high-purity water to achieve the target concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
-
Warming (Optional): If particulates persist, gently warm the solution to 37-50°C to aid dissolution. Allow the solution to return to room temperature to ensure the compound remains in solution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Sterilization (for biological applications): Pass the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution at 2-8°C or as determined by stability studies. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Protocol 2: Preparation of a Stock Solution in Organic Solvents (DMSO, Ethanol, Methanol)
This protocol is suitable for creating high-concentration stock solutions that can be diluted into aqueous buffers for final experiments.
Caption: Workflow for Organic Solvent Solution Preparation.
Materials:
-
This compound powder
-
Anhydrous DMSO, Ethanol, or Methanol
-
Vortex mixer
-
Water bath sonicator
-
Appropriate storage vials (amber glass for light-sensitive compounds)
Procedure:
-
Weighing: Accurately weigh the this compound in a vial.
-
Solvent Addition: Add the desired volume of the organic solvent (e.g., DMSO) to the vial.
-
Dissolution: Vortex thoroughly. If necessary, use a water bath sonicator to aid dissolution. Most piperidine salts are readily soluble in these solvents at room temperature.
-
Visual Inspection: Confirm that the solution is clear and homogenous.
-
Storage: Store DMSO stock solutions in small aliquots at -20°C to prevent freeze-thaw cycles. Store ethanol and methanol solutions at 2-8°C or -20°C.
Troubleshooting and Advanced Considerations
-
Precipitation upon Dilution: When diluting a concentrated organic stock solution into an aqueous buffer, the compound may precipitate if its solubility limit in the final buffer is exceeded. To mitigate this, use a higher final percentage of the organic co-solvent if the experimental system allows, or prepare a less concentrated stock solution.
-
pH Adjustment: The solubility of amine salts is pH-dependent. In basic conditions (pH > pKa), the hydrochloride salt will convert to the less soluble free base. A patent for a related compound describes dissolving it in dilute hydrochloric acid (pH 3.0-3.5), which can be a useful strategy if solubility in neutral water is limited.[5]
-
Solution Stability: The stability of the dissolved compound should be verified for long-term storage. Degradation can be assessed by analytical techniques such as HPLC. It is recommended to prepare fresh solutions for critical experiments.
Conclusion
The successful dissolution of this compound is a critical first step for its use in research and development. By understanding its properties as an amine hydrochloride salt and selecting appropriate polar solvents such as water, methanol, or DMSO, researchers can reliably prepare solutions for their experimental needs. The protocols outlined in this guide provide a robust starting point, and the troubleshooting tips offer solutions for common challenges. Adherence to safety protocols is paramount throughout the handling and dissolution process.
References
- 1. 4-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE | 325808-20-6 [amp.chemicalbook.com]
- 2. 149986-58-3 CAS MSDS (4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. swgdrug.org [swgdrug.org]
- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the In Vivo Evaluation of 4-(3-Methoxyphenyl)piperidine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the CNS Potential of a Novel Piperidine Scaffold
4-(3-Methoxyphenyl)piperidine hydrochloride emerges from a class of chemical structures renowned for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2][3] While this specific compound is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents, its inherent biological activity remains largely uncharacterized.[4] The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting neurological and psychiatric disorders.[1] Coupled with the methoxyphenyl group, a common feature in compounds interacting with aminergic neurotransmitter systems, this compound presents a compelling candidate for in vivo screening to uncover potential therapeutic applications.
This guide provides a comprehensive, multi-tiered framework for the in vivo evaluation of this compound. It is designed to logically progress from foundational safety and pharmacokinetic profiling to a series of behavioral assays aimed at identifying potential antidepressant or anxiolytic properties. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and ethically sound investigation. All protocols adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and are consistent with the ARRIVE guidelines for reporting in vivo research.[3][5][6][7][8][9][10][11][12][13]
Phase 1: Foundational In Vivo Characterization
Before assessing the therapeutic potential of this compound, it is crucial to establish its basic safety profile and understand how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. This initial phase ensures the selection of appropriate and safe dose ranges for subsequent behavioral studies.
Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)
Rationale: The primary objective is to determine the acute oral toxicity of the compound and to identify a dose range that is well-tolerated by the animals. The Fixed Dose Procedure is a more humane alternative to the classical LD50 test, as it avoids using mortality as the primary endpoint.[14][15][16]
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats (8-12 weeks old). Females are often used as they tend to be slightly more sensitive.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Allow a minimum of 5 days for the animals to acclimate to the housing conditions before the start of the study.
-
Dosing:
-
Administer this compound via oral gavage. The compound should be dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Begin with a starting dose of 300 mg/kg.
-
If no signs of toxicity are observed, the next dose level of 2000 mg/kg is used in a new group of animals.
-
If signs of toxicity are observed at 300 mg/kg, lower doses (e.g., 50 mg/kg) are used in subsequent groups.
-
-
Observations:
-
Closely observe animals for the first 4 hours post-dosing, and then daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body weight should be recorded on days 0, 7, and 14.
-
-
Endpoint: The study is complete after the 14-day observation period. A gross necropsy of all animals should be performed.
Preliminary Pharmacokinetic (PK) Profiling
Rationale: Understanding the pharmacokinetic profile of the compound is essential for designing meaningful efficacy studies. It helps in determining the optimal dosing regimen (route of administration and frequency) to achieve and maintain the desired drug exposure in the brain.[17][18][19][20][21]
Protocol:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Serial microsampling techniques are recommended to reduce the number of animals required.[17]
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Phase 2: Behavioral Screening for CNS Activity
Based on the safety and PK data from Phase 1, a tiered approach to behavioral screening can be initiated. This phase aims to identify the general neuropharmacological profile of this compound.
Open Field Test (OFT) for Locomotor Activity
Rationale: The OFT is a fundamental behavioral test to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment. It is crucial to determine if the compound has sedative or stimulant effects that could confound the results of other behavioral tests.
Protocol:
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 40 cm) with a video tracking system.
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Administer the vehicle or this compound at various doses (e.g., 1, 5, and 25 mg/kg, i.p.) 30 minutes before the test.
-
Place each mouse in the center of the arena and allow it to explore for 10 minutes.
-
The arena should be cleaned with 70% ethanol between trials.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Experimental Workflow: Phase 1 & 2.1
Caption: Initial in vivo evaluation workflow.
Phase 3: Investigating Antidepressant-like and Anxiolytic-like Effects
If the compound does not produce significant hypo- or hyperactivity in the OFT, more specific tests for antidepressant and anxiolytic potential can be conducted.
Forced Swim Test (FST) and Tail Suspension Test (TST) for Antidepressant-like Activity
Rationale: The FST and TST are widely used screening tools for assessing "behavioral despair" in rodents, a state that can be reversed by antidepressant medications.[1][4][22][23][24][25][26][27][28][29][30][31] A reduction in immobility time is indicative of an antidepressant-like effect.
Protocol (Forced Swim Test):
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Data Analysis: Compare the immobility time between the different treatment groups.
Protocol (Tail Suspension Test):
-
Apparatus: A suspension bar and a chamber that prevents the mouse from escaping or holding onto surfaces.[4][22][23][24][27]
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Data Analysis: Compare the immobility time across the different groups.
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
Rationale: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.[26][32][33][34][35][36]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[32][33][34]
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Administer the vehicle, a positive control (e.g., diazepam, 1 mg/kg, i.p.), or this compound 30 minutes before the test.
-
Place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[36]
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Table 2: Expected Outcomes in Behavioral Assays
| Test | Parameter | Expected Outcome with Active Compound |
| Open Field Test | Total Distance | No significant change (to rule out motor effects) |
| Time in Center | Increase (anxiolytic-like effect) | |
| Forced Swim Test | Immobility Time | Decrease (antidepressant-like effect) |
| Tail Suspension Test | Immobility Time | Decrease (antidepressant-like effect) |
| Elevated Plus Maze | Time in Open Arms | Increase (anxiolytic-like effect) |
| Open Arm Entries | Increase (anxiolytic-like effect) |
Phase 4: Hypothetical Mechanism of Action and Further Steps
The methoxyphenyl and piperidine moieties are present in many compounds that interact with monoamine neurotransmitter systems, such as serotonin (5-HT) and dopamine (DA) receptors.[37][38] For instance, some antipsychotic drugs are dopamine D2 receptor antagonists, while many antidepressants act by inhibiting the reuptake of serotonin and/or norepinephrine.
Hypothesized Signaling Pathway
Assuming this compound exhibits antidepressant-like activity, a plausible mechanism could involve the modulation of serotonergic signaling.
Caption: Hypothetical mechanism of action.
Further Mechanistic Studies:
-
Receptor Binding Assays: To determine the affinity of the compound for a panel of CNS receptors (e.g., serotonin, dopamine, norepinephrine transporters and receptors).
-
In Vivo Microdialysis: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of freely moving animals following compound administration.
-
Chronic Dosing Studies: Many antidepressants require chronic administration to produce their therapeutic effects. Repeating the FST or TST after a 21-day dosing regimen would provide more robust evidence of antidepressant potential.[2]
Conclusion
This application note provides a systematic and ethically grounded framework for the initial in vivo characterization of this compound. By progressing through a logical sequence of toxicological, pharmacokinetic, and behavioral assessments, researchers can efficiently and effectively determine the CNS-active potential of this novel compound. The proposed workflow is designed to maximize the acquisition of meaningful data while adhering to the highest standards of scientific integrity and animal welfare.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. speakingofresearch.com [speakingofresearch.com]
- 6. Animal welfare and the 3Rs :: Understanding Animal Research [uaroceania.org]
- 7. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. The 3Rs | NC3Rs [nc3rs.org.uk]
- 9. Animal research: reporting in vivo experiments: the ARRIVE guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arriveguidelines.org [arriveguidelines.org]
- 11. euprim-net.eu [euprim-net.eu]
- 12. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Home | ARRIVE Guidelines [arriveguidelines.org]
- 14. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. parazapharma.com [parazapharma.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 20. bioivt.com [bioivt.com]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. The Tail Suspension Test [jove.com]
- 24. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. herbmedpharmacol.com [herbmedpharmacol.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 29. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 30. Video: The Mouse Forced Swim Test [jove.com]
- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 32. Elevated plus maze protocol [protocols.io]
- 33. bio-protocol.org [bio-protocol.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 36. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(3-Methoxyphenyl)piperidine hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing 4-(3-Methoxyphenyl)piperidine hydrochloride in cell culture-based assays. This document outlines the compound's putative mechanism of action, offers detailed protocols for assessing its cellular effects, and provides a framework for data interpretation, empowering researchers to effectively integrate this compound into their experimental workflows.
Introduction: The Scientific Context of this compound
This compound is a piperidine derivative, a structural motif prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] The piperidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its conformational flexibility and ability to engage in diverse molecular interactions.[1] While specific research on this compound is emerging, its structural similarity to known ligands of the sigma-1 receptor (σ1R) suggests it may act as a modulator of this important intracellular protein.[3][4]
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated ER membrane (MAM).[5][6][7][8] It plays a crucial role as an inter-organelle signaling modulator, regulating a variety of cellular processes including calcium homeostasis, ion channel function, and cellular stress responses.[6][9][10] Given these functions, σ1R has emerged as a promising therapeutic target for a multitude of neurological, psychiatric, and degenerative conditions.[5][11] This guide will, therefore, focus on assays designed to investigate the effects of this compound on cell viability, apoptosis, and intracellular calcium signaling, all of which are key downstream events of σ1R modulation.
Putative Mechanism of Action: Targeting the Sigma-1 Receptor
The proposed primary molecular target of this compound is the sigma-1 receptor (σ1R).[3][4] In its inactive state, σ1R is complexed with the ER chaperone BiP (Binding immunoglobulin Protein).[8] Upon ligand binding, σ1R is thought to dissociate from BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and receptors.[8][10]
One of the most well-characterized functions of σ1R is the regulation of calcium (Ca²⁺) signaling between the ER and mitochondria.[5][6][9] Specifically, σ1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, thereby modulating the transfer of Ca²⁺ from the ER lumen into the mitochondria.[8][9] This regulation of Ca²⁺ flux is critical for maintaining mitochondrial bioenergetics and overall cellular health.[9]
Dysregulation of σ1R function has been implicated in a range of pathologies, and both agonists and antagonists of this receptor are being investigated for their therapeutic potential.[6][11] Depending on whether this compound acts as an agonist or antagonist, it could elicit a variety of cellular responses, including alterations in cell survival, proliferation, and apoptosis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 10. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 11. outbreak.info [outbreak.info]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Abstract
This application note presents a comprehensive, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Methoxyphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The protocol is designed for researchers, analytical scientists, and quality control professionals, providing a detailed methodology from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The causality behind critical experimental choices, such as mobile phase composition and stress testing conditions, is thoroughly explained to ensure scientific integrity and facilitate method transfer. The successful separation of the active pharmaceutical ingredient (API) from its degradation products under various stress conditions confirms the method's stability-indicating properties.
Introduction: The Analytical Imperative
This compound is a crucial building block in the synthesis of a wide range of pharmacologically active molecules. The purity and stability of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is indispensable for its characterization, serving to quantify the parent compound and detect any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide details the development and validation of a reversed-phase HPLC (RP-HPLC) method that is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a regulated environment.
Principle of the Method: A Rationale-Driven Approach
The selected analytical strategy is RP-HPLC, which separates compounds based on their hydrophobicity.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as it is the gold standard for RP-HPLC, offering excellent hydrophobic retention and selectivity for a broad range of molecules, including aromatic compounds like our analyte.
-
Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution. Acetonitrile is a common organic modifier that provides good elution strength and low viscosity. The piperidine moiety in the analyte is basic (pKa ~11) and would exhibit poor peak shape (tailing) on a standard silica-based C18 column due to interactions with residual acidic silanols. To mitigate this, an acidic modifier, 0.1% Trifluoroacetic Acid (TFA), is added to the mobile phase. The TFA serves a dual purpose: it protonates the piperidine nitrogen, ensuring a single ionic form, and it masks the active silanol sites on the stationary phase, resulting in sharp, symmetrical peaks.
-
Detection: The 3-methoxyphenyl group in the analyte contains a chromophore that absorbs UV light. A detection wavelength of 225 nm was selected as it provides a strong absorbance signal, ensuring high sensitivity for both the main compound and potential impurities.
Experimental Protocol: Purity Determination
This section provides a step-by-step procedure for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reagents:
-
This compound Reference Standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh a sample of this compound and prepare a solution with a theoretical concentration of 0.1 mg/mL using the Diluent.
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 35% Mobile Phase B (Acetonitrile with 0.1% TFA) and 65% Mobile Phase A (Water with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (per ICH Q2(R1))
A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[2] The following validation parameters were assessed.
Specificity & Stability-Indicating Properties (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[4][5][6] The objective is to generate potential degradation products to ensure they do not co-elute with the main analyte peak. A target degradation of 5-20% is generally considered optimal for demonstrating separation.[4][6]
Forced Degradation Protocol: A 1.0 mg/mL solution of the analyte was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 8 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light in a photostability chamber.
After exposure, samples were neutralized (if necessary) and diluted to 0.1 mg/mL for analysis.
Summary of Forced Degradation Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~12.5% | Main peak is well-resolved from two minor degradant peaks. |
| Base Hydrolysis | ~8.2% | Main peak is well-resolved from one major degradant peak. |
| Oxidative | ~18.9% | Main peak is well-resolved from multiple minor degradant peaks. |
| Thermal | ~5.1% | Minor degradation observed, peak remains pure. |
| Photolytic | ~3.5% | No significant degradation observed. |
The ability of the method to separate the analyte from all generated degradation products confirms its high degree of specificity and suitability as a stability-indicating assay.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. A series of solutions were prepared from the stock solution ranging from 0.01 mg/mL to 0.15 mg/mL (corresponding to 10% to 150% of the working concentration).
| Parameter | Result |
| Range | 0.01 - 0.15 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by applying the method to a sample of known concentration (the reference standard) and comparing the measured result to the true value. This was assessed at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% (0.08 mg/mL) | 99.8% | 0.45% |
| 100% (0.10 mg/mL) | 100.3% | 0.31% |
| 120% (0.12 mg/mL) | 100.9% | 0.52% |
Precision
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% standard solution were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The repeatability test was repeated on a different day by a different analyst using different equipment.
| Precision Type | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.003 mg/mL |
| LOQ | ~0.01 mg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). In all cases, the system suitability parameters remained within acceptable limits, and the results were not significantly affected, demonstrating the method's reliability for routine use.
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters are checked before each analytical run. Five replicate injections of the working standard solution are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Visualizations
The following diagrams illustrate the key workflows and logical relationships within this analytical protocol.
Caption: Experimental workflow for HPLC analysis.
Caption: Core parameters of method validation per ICH Q2(R1).
Conclusion
The HPLC method described in this application note is a validated, reliable, and robust procedure for the quantitative analysis of this compound. It has been proven to be specific and stability-indicating through comprehensive forced degradation studies. The method meets all the validation criteria set forth by the ICH Q2(R1) guidelines, making it suitable for implementation in quality control laboratories for release testing and stability monitoring of this important pharmaceutical intermediate.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
LC/MS methods for detecting 4-(3-Methoxyphenyl)piperidine hydrochloride metabolites
An Application Note and Protocol for the Detection and Identification of 4-(3-Methoxyphenyl)piperidine Hydrochloride Metabolites using LC/MS
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Critical Role of Metabolite Profiling
In drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. The biotransformation of a parent drug into its metabolites can significantly influence its efficacy, pharmacokinetic profile, and potential for toxicity.[1] this compound is a scaffold of interest in medicinal chemistry, with the piperidine ring being a common structural motif in many pharmaceuticals.[2] The metabolic pathways of such compounds, often mediated by cytochrome P450 (CYP) enzymes in the liver, can be complex and must be thoroughly characterized.[3][4]
This application note provides a comprehensive guide for researchers to develop and implement robust Liquid Chromatography-Mass Spectrometry (LC/MS) methods for the identification of metabolites of 4-(3-Methoxyphenyl)piperidine. We will delve into the rationale behind method development, from in vitro metabolism and sample preparation to advanced high-resolution mass spectrometry (HRMS) techniques, ensuring scientific integrity and providing a self-validating protocol framework.
Part 1: Predicted Metabolic Pathways
The structure of 4-(3-Methoxyphenyl)piperidine presents several "hot spots" for metabolic modification. Based on established biotransformation reactions for similar molecules, we can predict the primary metabolic pathways.[5][6][7] These typically involve Phase I reactions that introduce or expose functional groups.
-
O-Demethylation: The methoxy group on the phenyl ring is a common site for O-demethylation, resulting in a phenolic metabolite.
-
Aromatic Hydroxylation: Oxidation can occur at various positions on the phenyl ring, adding a hydroxyl group (+16 Da).
-
Piperidine Ring Oxidation: The piperidine ring itself can be oxidized to form hydroxylated metabolites or lactams (+14 Da).[8]
-
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide (+16 Da).
These predicted transformations are illustrated in the diagram below. High-resolution mass spectrometry is essential for confirming these mass shifts and determining the elemental composition of the resulting metabolites.[9]
Caption: Predicted Phase I metabolic pathways of 4-(3-Methoxyphenyl)piperidine.
Part 2: Experimental Workflow & Protocols
A successful metabolite identification study relies on a systematic workflow, from generating metabolites in vitro to their ultimate detection and characterization by LC/MS.
Caption: General experimental workflow for LC/MS-based metabolite identification.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol generates metabolites in a controlled environment, simulating hepatic metabolism.
Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I drug metabolism.[10] Using an NADPH-regenerating system ensures sustained enzyme activity throughout the incubation period.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Methanol (LC/MS Grade)
-
Acetonitrile (LC/MS Grade), chilled to -20°C
-
Purified Water (18.2 MΩ·cm)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, the NADPH-regenerating system, and purified water.
-
Pre-incubation: Add HLM to the master mix to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Add 4-(3-Methoxyphenyl)piperidine (e.g., to a final concentration of 1-10 µM) to the mixture to start the reaction. Vortex gently. A parallel control incubation without the NADPH-regenerating system is crucial to identify non-enzymatic degradation.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step simultaneously terminates enzymatic activity and precipitates proteins.[11]
-
Vortex and Centrifuge: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC/MS analysis.
Protocol 2: LC/HR-MS Method for Metabolite Detection
This protocol details the instrumental parameters for separating and detecting the parent compound and its metabolites.
Rationale for Parameter Choices:
-
Chromatography: A reversed-phase C18 column is a versatile starting point for separating compounds with a range of polarities.[12] A gradient elution is employed to effectively separate both the relatively nonpolar parent drug and its more polar metabolites in a single run.[13][14] Adding formic acid to the mobile phase aids in the protonation of analytes, which is essential for positive mode electrospray ionization (ESI).[15]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), using analyzers like TOF or Orbitrap, provides accurate mass measurements (<5 ppm error).[1][16] This high accuracy is critical for determining the elemental composition of unknown metabolites. Data-dependent acquisition (DDA) allows for the automated triggering of MS/MS fragmentation scans on detected metabolite peaks, providing structural information.[17]
Instrumentation:
-
UHPLC System coupled to a High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap, Sciex TripleTOF).
| LC Parameters | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 15 min, hold 2 min, re-equilibrate 3 min |
| MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Scan Type | Full Scan MS & Data-Dependent MS/MS (TopN=3) |
| MS Scan Range | m/z 100-1000 |
| MS/MS Scan Range | m/z 50-1000 |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) |
Part 3: Data Analysis and Validation
Metabolite Identification Strategy:
-
Extract Ion Chromatograms (EICs): Using the accurate mass of the parent compound, extract its EIC from the control (NADPH-minus) and test samples.
-
Predict and Search: Based on the predicted metabolic transformations, calculate the expected accurate masses of potential metabolites. Use these masses to generate EICs and search for corresponding peaks in the test sample that are absent or significantly smaller in the control sample.
-
Mass Defect Filtering: Utilize software tools that can filter data based on expected mass shifts from the parent drug, which helps to quickly pinpoint potential metabolites from complex background ions.[9]
-
Analyze MS/MS Spectra: Compare the fragmentation pattern of a suspected metabolite with that of the parent drug. Common fragments suggest a metabolic modification on a part of the molecule that remains intact, while the loss of a fragment or a shift in its m/z can pinpoint the site of metabolism.
-
Method Validation: For quantitative analysis, the method should be validated according to regulatory guidelines, such as those from the FDA.[18][19] This involves assessing parameters like specificity, linearity, accuracy, precision, and stability to ensure the data is reliable and reproducible.[20][21]
| Predicted Metabolite | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δ Da) |
| Parent Compound | C12H17NO | 191.1310 | N/A |
| O-Desmethyl | C11H15NO | 177.1154 | -14.0157 |
| Hydroxylation / N-Oxide | C12H17NO2 | 207.1259 | +15.9949 |
| Lactam Formation | C12H15NO2 | 205.1103 | +13.9792 |
| Dehydrogenation | C12H15NO | 189.1154 | -1.9844 |
Conclusion
This application note provides a robust and scientifically grounded framework for the identification of this compound metabolites. By combining predictable metabolic pathways with a systematic experimental workflow and high-resolution LC/MS analysis, researchers can confidently characterize the biotransformation of this compound. The detailed protocols serve as a validated starting point, which can be further optimized for specific biological matrices or quantitative objectives. This foundational understanding of a drug candidate's metabolism is an indispensable step in advancing safer and more effective therapeutics.
References
- 1. ijpras.com [ijpras.com]
- 2. hmdb.ca [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 7. The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES [harvest.usask.ca]
- 9. [PDF] Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry* | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles of Metabolomic Mass Spectrometry Identification - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Animal models for testing 4-(3-Methoxyphenyl)piperidine hydrochloride effects
An Application Guide and Protocols for the Preclinical Evaluation of 4-(3-Methoxyphenyl)piperidine hydrochloride
Abstract
This document provides a comprehensive framework for the preclinical evaluation of this compound, a novel chemical entity (NCE) with potential activity within the central nervous system (CNS). Given the absence of an established pharmacological profile, this guide proposes a multi-tiered screening cascade designed to systematically characterize the compound's behavioral, physiological, and potential therapeutic effects in rodent models. The protocols herein are grounded in established pharmacological principles and are designed to ensure scientific rigor, reproducibility, and the generation of decision-guiding data for drug development professionals.
Introduction: Rationale for a Phased Investigative Approach
The molecular structure of this compound, featuring a piperidine core and a methoxyphenyl moiety, is suggestive of potential interactions with various CNS targets. The piperidine ring is a common scaffold in neuropharmacology, found in synthetic opioids, dopamine reuptake inhibitors, and NMDA receptor antagonists. The methoxyphenyl group can influence binding to monoaminergic systems, including serotonergic and dopaminergic receptors.
Without a defined mechanism of action, a broad-to-specific screening strategy is required. This guide outlines a two-tiered approach:
-
Tier 1: Primary Phenotypic Screening & Safety Assessment. This initial phase aims to identify the compound's general behavioral effects and establish a preliminary safety and tolerability profile. It answers the broad question: "What does this compound do at a systemic level?"
-
Tier 2: Hypothesis-Driven Efficacy Modeling. Based on findings from Tier 1, this phase employs specific, validated animal models to test hypotheses about the compound's potential therapeutic applications (e.g., as an analgesic, antidepressant, or anxiolytic).
This structured workflow ensures that resources are allocated efficiently while building a logical, evidence-based profile of the NCE.
Experimental Workflow Overview
Dosage calculation for 4-(3-Methoxyphenyl)piperidine hydrochloride in mice
An Application Guide for the In Vivo Dosing of 4-(3-Methoxyphenyl)piperidine hydrochloride in Murine Models
Introduction
This compound belongs to the phenylpiperidine class of compounds, a scaffold frequently utilized in the development of centrally acting therapeutic agents. Molecules with this core structure have shown affinity for a range of neurological targets, including dopamine and sigma receptors.[1][2][3] The exploration of such compounds in preclinical murine models is a critical step in neuropharmacological research, essential for elucidating their potential therapeutic effects and safety profiles.[4][5]
Accurate dose determination is the cornerstone of any successful in vivo study, ensuring data reproducibility, animal welfare, and the translational relevance of the findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to calculate and administer this compound to mice. It moves beyond a simple recitation of steps to explain the underlying principles, empowering researchers to make informed decisions tailored to their specific experimental context.
Part 1: Compound Profile & Physicochemical Properties
A thorough understanding of the test article is paramount before any in vivo work commences.
-
Compound: this compound
-
Putative Pharmacological Class: Based on its structural motif, this compound is hypothesized to interact with CNS targets such as sigma receptors or dopamine transporters. Sigma-1 receptors, in particular, are ligand-regulated molecular chaperones that modulate ion channels and have been implicated in a wide array of disease models, including pain, depression, and neurodegeneration.[4][6][7] Phenylpiperidine derivatives are also well-represented as dopamine D2 receptor partial agonists.[8][9][10]
-
Molecular Formula: C₁₂H₁₇NO · HCl
-
Molecular Weight: 227.73 g/mol (as hydrochloride salt)
This information is crucial for calculating the precise amount of compound needed to prepare dosing solutions.
Part 2: The Logic of Dose Calculation: From Theory to Practice
The primary goal is to identify a dose range that is both pharmacologically active and well-tolerated. This process is systematic and begins with establishing safety.
The Foundational Role of the Dose-Range Finding Study
Before an efficacy study, an initial dose-range finding or acute toxicity study is essential.[11] Its purpose is to determine the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable adverse effects.[11] This study involves administering single, escalating doses of the compound to small groups of mice and observing them for a defined period (typically up to 14 days for acute toxicity).[11]
Principles of Dose Selection
-
Literature Precedent: If available, review published studies on structurally similar compounds to establish a logical starting dose. For novel sigma-1 receptor agonists, doses in the range of 1-10 mg/kg are often explored.[12]
-
In Vitro Data: Use in vitro potency (e.g., EC₅₀ or Kᵢ values) as a guide, though direct extrapolation is not always reliable.
-
Tiered Escalation: When no prior information exists, a tiered dose-escalation approach is recommended. Start with a very low dose (e.g., 1 mg/kg) and increase it by a set factor (e.g., 3-fold or 5-fold) in subsequent groups.
Allometric Scaling: A Note on Translational Context
Allometric scaling is a method used to estimate equivalent doses between different species based on body surface area. While not required for an initial mouse study, it is a key concept in translational science. The dose can be converted from one species to another using a correction factor (Kₘ), which is the body weight divided by the body surface area.[13][14]
Formula for Dose Conversion: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Kₘ / Animal Kₘ)[13]
| Species | Body Weight (kg) | Body Surface Area (m²) | Kₘ Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Human | 60 | 1.6 | 37 |
| (Data sourced from Cronicon and ResearchGate articles)[13][14] |
This principle underscores why a simple mg/kg conversion between, for example, humans and mice is scientifically invalid. A human dose of 1 mg/kg would translate to an approximate mouse dose of 12.3 mg/kg.
Part 3: Preparation of Dosing Solutions
The accuracy of your study depends entirely on the correct preparation of the test article.
Vehicle Selection
The choice of vehicle (the solvent or liquid used to dissolve the drug) depends on the solubility of this compound. As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.
-
Primary Vehicle (Recommended): Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS). These are physiologically compatible and ideal for soluble compounds.
-
Co-Solvent System (if solubility is an issue): For compounds that are difficult to dissolve, a co-solvent system may be necessary. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with saline or PBS.[15]
-
Causality: The final concentration of DMSO should be kept to a minimum (ideally ≤5% v/v) as it can have its own biological effects and cause irritation.[15][16] Other options include PEG400 or Tween 80.[16]
-
Validation: Always run a "vehicle only" control group in your experiments to ensure the vehicle itself does not produce an effect.[11]
-
Protocol: Stock and Dosing Solution Preparation
This protocol provides a worked example for preparing a dosing solution for a target dose of 10 mg/kg.
Objective: Prepare a dosing solution at a concentration of 1 mg/mL, suitable for administering a 10 mg/kg dose at a volume of 10 mL/kg.
Materials:
-
This compound (MW: 227.73 g/mol )
-
Sterile 0.9% Saline
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
Step-by-Step Calculation and Procedure:
-
Determine the Required Concentration: The standard administration volume for mice via intraperitoneal or oral gavage is typically 10 mL/kg.[17][18]
-
To achieve a dose of 10 mg/kg at a volume of 10 mL/kg, the required solution concentration is: (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL
-
-
Calculate Mass of Compound: To prepare 10 mL of this solution:
-
Mass = Concentration × Volume
-
Mass = 1.0 mg/mL × 10 mL = 10 mg
-
-
Weigh the Compound: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound into a 15 mL sterile conical tube.
-
Add approximately 8 mL of sterile 0.9% saline to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Once dissolved, add saline to bring the final volume to exactly 10 mL. This is known as bringing to quantity sufficient (QS).
-
-
Storage: Store the solution appropriately. For short-term use, 4°C is often suitable. For long-term storage, consult compound stability data or store at -20°C in aliquots to avoid freeze-thaw cycles.
Visualization: Dosing Calculation Workflow
Caption: Logical flow for calculating dosing solution parameters.
Part 4: Protocols for Administration in Mice
Proper handling and administration techniques are critical for animal welfare and data validity. All procedures should be performed by trained personnel in accordance with an approved institutional animal care and use committee (IACUC) protocol.[19]
Intraperitoneal (IP) Injection
IP injection is a common method for systemic drug delivery in mice.
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL)
-
70% ethanol and gauze pads
Procedure:
-
Preparation: Draw the calculated volume of dosing solution into the syringe. Ensure there are no air bubbles. Use a new sterile syringe and needle for each animal.[20]
-
Restraint: Gently restrain the mouse using a scruff hold, ensuring the skin is taut but breathing is not restricted. Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward.[20][21] This allows the abdominal organs to shift cranially, away from the injection site.
-
Site Identification: The target injection site is the mouse's lower right abdominal quadrant.[21] This location avoids the cecum (usually on the left) and the urinary bladder.[17][20]
-
Injection: Clean the injection site with 70% ethanol. Insert the needle, bevel up, at a 30-45° angle.[21]
-
Aspiration: Gently pull back the plunger. If no fluid or blood enters the syringe hub, you are in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for at least 10-15 minutes for any signs of distress, bleeding, or adverse reaction.[17][22]
Oral Gavage (PO)
Oral gavage is used to deliver a precise volume of a substance directly to the stomach.[23]
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, with a rounded ball-tip)[19][24][25]
Procedure:
-
Measure Tube Length: Before restraining the animal, measure the gavage needle externally from the tip of the mouse's nose to the last rib or bottom of the sternum.[19][22] This is the maximum insertion depth to avoid perforating the esophagus or stomach.
-
Restraint: Scruff the mouse firmly to immobilize the head. The head and neck should be gently extended to create a straight line to the esophagus.[22][24]
-
Insertion: Insert the gavage needle into the diastema (the gap behind the incisors) and advance it gently along the roof of the mouth.[23] The animal should swallow as the tube passes into the esophagus. The tube should pass with no resistance.
-
Verification: If you feel any resistance or the animal begins to choke, do not force the tube . Withdraw it immediately and try again.[23][25]
-
Administration: Once the tube is correctly placed, administer the solution slowly over 2-3 seconds.[24]
-
Withdrawal & Monitoring: Remove the tube gently along the same path of insertion. Return the animal to its cage and monitor closely for signs of respiratory distress (gasping, labored breathing), which could indicate accidental administration into the lungs.[22][25]
| Administration Route | Needle/Tube Gauge | Max Volume (mL/kg) | Key Considerations |
| Intraperitoneal (IP) | 25-27 G | 10 | Inject in lower right quadrant to avoid organs.[17][21] |
| Oral Gavage (PO) | 20-22 G (ball-tip) | 10 | Measure insertion depth; never force the tube.[22][23][25] |
| (Data synthesized from multiple institutional SOPs)[17][18][22][23][25] |
Part 5: Workflow for a Dose-Range Finding Study
This section outlines a practical workflow for conducting the MTD study.
Caption: A typical workflow for a dose-range finding study.
Clinical Signs for Monitoring: During the observation period, systematically record signs of potential toxicity, including but not limited to:
-
Changes in posture or activity (lethargy, hyperactivity)
-
Changes in breathing (labored, rapid)
-
Physical appearance (piloerection, unkempt fur)
-
Significant weight loss (>15-20% from baseline)
-
Neurological signs (tremors, convulsions)
The MTD is identified as the highest dose at which no severe adverse effects or mortality are observed. The doses for subsequent efficacy studies should be chosen below this established MTD.[11]
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ecronicon.net [ecronicon.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. scribd.com [scribd.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. research.fsu.edu [research.fsu.edu]
- 23. research.sdsu.edu [research.sdsu.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Application Notes and Protocols: 4-(3-Methoxyphenyl)piperidine Hydrochloride in Neuroscience Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the neuroscience research applications of 4-(3-Methoxyphenyl)piperidine hydrochloride. While this specific molecule is not extensively characterized in publicly available literature, its structural motif is a cornerstone of numerous centrally active agents. Based on established structure-activity relationships of related phenylpiperidine compounds, this guide outlines the hypothesized mechanism of action of this compound as a modulator of dopaminergic and serotonergic systems. Detailed protocols for the in vitro characterization of its activity at the dopamine D2 receptor (D2R) and serotonin 1A receptor (5-HT1A) are provided, enabling researchers to elucidate its pharmacological profile.
Introduction: The Phenylpiperidine Scaffold in Neuroscience
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). The strategic placement of substituents on the phenyl and piperidine rings allows for the fine-tuning of affinity and selectivity for a wide range of neurotransmitter receptors and transporters.[1] Notably, derivatives of this scaffold have yielded potent and selective ligands for dopamine and serotonin receptors, making them invaluable tools for dissecting the complex neurocircuitry underlying both normal brain function and pathological states such as Parkinson's disease, schizophrenia, depression, and anxiety.[1][2][3]
This compound belongs to this important chemical class. The presence of the methoxy group at the meta-position of the phenyl ring is a common feature in ligands targeting monoamine receptors.[2] Although detailed biological data for this specific compound is sparse, its structure strongly suggests potential interactions with dopamine and serotonin receptors, making it a valuable investigational tool.
Hypothesized Mechanism of Action
Based on the extensive literature on related methoxyphenylpiperidine and methoxyphenylpiperazine analogues, it is hypothesized that this compound acts as a ligand for dopamine receptors (particularly the D2-like family: D2, D3, D4) and/or serotonin receptors (such as 5-HT1A and 5-HT2A).[2][4][5][6] The nature of this interaction (agonist, partial agonist, or antagonist) and its selectivity profile must be determined empirically.
The primary signaling pathways for the D2 and 5-HT1A receptors, the most likely targets, are initiated by their coupling to Gi/o proteins. Activation of these G protein-coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Furthermore, these receptors can also signal through G protein-independent pathways, such as those involving β-arrestin recruitment.[7]
Visualizing the Hypothesized Signaling Pathways
References
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(3-Methoxyphenyl)piperidine hydrochloride in Pharmacological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological applications of 4-(3-Methoxyphenyl)piperidine hydrochloride. This document details the scientific rationale, experimental protocols, and data interpretation for utilizing this compound in various research contexts, with a focus on its potential interactions with key central nervous system targets.
Introduction: The Significance of the Methoxyphenylpiperidine Scaffold
The piperidine ring is a fundamental heterocyclic scaffold prevalent in a vast number of pharmaceuticals and bioactive molecules, recognized for its role in designing drugs for the central nervous system (CNS).[1][2] When combined with a methoxyphenyl group, this structure forms a pharmacophore with a known propensity to interact with a range of CNS receptors, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[3][4][5][6][7] this compound, as a specific embodiment of this scaffold, serves as a valuable tool for investigating the pharmacology of these receptor systems and as a potential building block for novel therapeutics aimed at treating neurological and psychiatric disorders.[1]
These notes will explore the application of this compound in in vitro and in vivo pharmacological studies, drawing upon established methodologies and the known activities of structurally related compounds.
Application in Sigma (σ) Receptor Research
Scientific Rationale:
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and addiction.[6][8][9] Several N-substituted piperazines and piperidines containing a methoxyphenethyl moiety have demonstrated high affinity for σ receptors.[8][9] For instance, derivatives of N-phenylpropyl-N'-substituted piperazines with methoxyphenethyl groups have been shown to bind to σ receptors and modulate the behavioral effects of cocaine.[9] Given its structural similarities, this compound is a candidate for investigation as a σ receptor ligand.
In Vitro Protocol: Sigma Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the σ1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the σ1 receptor.
Materials:
-
This compound
-
Radioligand: (+)-[³H]pentazocine or --INVALID-LINK---SKF-10047
-
Membrane preparation from cells expressing the human σ1 receptor (e.g., CHO-K1 cells)
-
Unlabeled σ1 receptor ligand for non-specific binding determination (e.g., Haloperidol or (+)-pentazocine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or distilled water).
-
Perform serial dilutions of the test compound to generate a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Membrane preparation (typically 50-100 µg of protein per well)
-
Either the test compound, buffer (for total binding), or an excess of unlabeled ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes), with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) |
| 4-(3-Methoxyphenyl)piperidine HCl | σ1 | (+)-[³H]pentazocine | To be determined |
| Haloperidol (Reference) | σ1 | (+)-[³H]pentazocine | Known value |
Workflow Diagram:
Caption: Workflow for in vitro sigma receptor binding assay.
Application in Dopamine Receptor Research
Scientific Rationale:
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic medications and treatments for substance use disorders.[2][4][10] The methoxyphenylpiperazine moiety is a common feature in many high-affinity D2 and D3 receptor ligands.[4][10] For example, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been developed as highly selective D3 receptor antagonists.[2] Given the structural relationship, it is plausible that this compound may exhibit affinity for dopamine receptors.
In Vitro Protocol: Dopamine D2/D3 Receptor Binding Assay
Objective: To assess the binding affinity of this compound for human dopamine D2 and D3 receptors.
Materials:
-
This compound
-
Radioligand for D2: [³H]Spiperone or [³H]Raclopride
-
Radioligand for D3: [³H]WC-10 or [³H]-(+)-PHNO
-
Membrane preparations from cells expressing human D2 or D3 receptors
-
Unlabeled ligands for non-specific binding (e.g., Haloperidol for D2, S33084 for D3)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Follow the general procedure outlined in section 2.1, using the specific radioligands, membrane preparations, and buffers for the D2 and D3 receptors.
-
Incubation is typically performed at 37°C for 60 minutes.
-
Data analysis is conducted as described in section 2.1 to determine the Ki values for both D2 and D3 receptors.
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D3) |
| 4-(3-Methoxyphenyl)piperidine HCl | D2 | [³H]Spiperone | To be determined | To be determined |
| 4-(3-Methoxyphenyl)piperidine HCl | D3 | [³H]WC-10 | To be determined | |
| Reference Compound | D2/D3 | Appropriate radioligand | Known values | Known value |
In Vivo Protocol: Murine Model of Psychostimulant-Induced Hyperlocomotion
Objective: To evaluate the functional antagonist activity of this compound at dopamine receptors in vivo.
Materials:
-
This compound
-
Psychostimulant (e.g., amphetamine or cocaine)
-
Male C57BL/6 mice
-
Open-field activity chambers equipped with infrared beams
-
Vehicle (e.g., saline)
Procedure:
-
Acclimate mice to the open-field chambers for 30-60 minutes.
-
Administer this compound (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 30 minutes), administer the psychostimulant or saline.
-
Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Analyze the data by comparing the locomotor activity of the different treatment groups. A reduction in psychostimulant-induced hyperlocomotion by the test compound suggests dopamine receptor antagonist activity.
Workflow Diagram:
Caption: In vivo workflow for assessing dopamine antagonist activity.
Application in Serotonin Receptor Research
Scientific Rationale:
The 5-HT₁A receptor is a well-established target for anxiolytic and antidepressant drugs.[5][7][11] The (2-methoxyphenyl)piperazine moiety is a key structural element in many high-affinity 5-HT₁A receptor ligands, including the antagonist NAN-190 and the anxiolytic buspirone.[5][11] Given this precedent, this compound is a strong candidate for investigation at the 5-HT₁A receptor.
In Vitro Protocol: 5-HT₁A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human 5-HT₁A receptor.
Materials:
-
This compound
-
Radioligand: [³H]8-OH-DPAT
-
Membrane preparation from cells expressing the human 5-HT₁A receptor (e.g., HeLa or CHO cells)
-
Unlabeled ligand for non-specific binding (e.g., 5-carboxamidotryptamine)
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Follow the general procedure outlined in section 2.1, using the specific reagents for the 5-HT₁A receptor.
-
Incubation is typically performed at 25°C for 60 minutes.
-
Data analysis is conducted as described in section 2.1 to determine the Ki value.
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) |
| 4-(3-Methoxyphenyl)piperidine HCl | 5-HT₁A | [³H]8-OH-DPAT | To be determined |
| 8-OH-DPAT (Reference) | 5-HT₁A | [³H]8-OH-DPAT | Known value |
Concluding Remarks
This compound represents a valuable chemical tool for pharmacological research. Based on the extensive literature on related methoxyphenylpiperidine and piperazine derivatives, this compound is a promising candidate for interacting with sigma, dopamine, and serotonin receptors. The protocols provided herein offer a framework for systematically characterizing the pharmacological profile of this compound, which will aid in elucidating its potential therapeutic applications and its utility as a probe for studying CNS receptor systems.
References
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Stock Solutions of 4-(3-Methoxyphenyl)piperidine hydrochloride
Abstract & Scope
This comprehensive guide provides a detailed, field-proven protocol for the preparation, handling, and storage of stock solutions of 4-(3-Methoxyphenyl)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of the compound, safety precautions, and step-by-step methodologies for creating accurate and stable stock solutions. The causality behind experimental choices, such as solvent selection and storage conditions, is explained to ensure protocol integrity and reproducibility.
Physicochemical Properties & Compound Identification
Accurate stock solution preparation begins with a thorough understanding of the compound's fundamental properties. This compound is a key building block in medicinal chemistry and pharmacological research.
| Property | Value | Source(s) |
| CAS Number | 325808-20-6 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in water and ethanol. | [3] |
Note: Solubility data for the specific isomer this compound is limited in public sources. The provided solubility is for a related isomer, 4-(4-Methoxyphenyl)piperidine hydrochloride, and should be empirically verified. Solubility in DMSO is common for similar organic compounds.
Safety, Handling, and Hazard Mitigation
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation.[4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[4]
-
Respiratory Irritation (H335): May cause respiratory irritation.[4]
-
Harmful if Swallowed (H302): Acute toxicity.[5]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[6]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Protocol Part I: Solvent Selection Logic
The choice of solvent is dictated by two primary factors: the solubility of the compound and the requirements of the downstream application. A poor solvent choice can lead to inaccurate concentrations or introduce artifacts into the experiment.
Caption: Workflow for selecting an appropriate stock solution solvent.
Discussion of Common Solvents:
-
DMSO (Dimethyl Sulfoxide): Offers excellent solvating power for many organic molecules. However, it can be cytotoxic at higher concentrations (typically >0.5% v/v) in cell-based assays. It is also hygroscopic and should be stored in a desiccator.
-
Water/Aqueous Buffers (e.g., PBS): The most biocompatible solvent. As 4-(3-Methoxyphenyl)piperidine is a hydrochloride salt, it is expected to have good aqueous solubility.[3] This is the preferred solvent for most biological applications, provided the desired concentration can be achieved.
-
Ethanol: A good solvent for many organic compounds and can be used in some biological assays. Its volatility requires careful handling to prevent concentration changes due to evaporation.
Protocol Part II: Step-by-Step Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution, a common starting concentration. The principles can be adapted for any desired concentration. The use of volumetric flasks is highly recommended for accuracy.[7]
Objective: Prepare 10 mL of a 10 mM stock solution of this compound.
Required Materials:
-
This compound (MW: 227.73 g/mol )
-
Chosen solvent (e.g., sterile DMSO or PBS)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL Class A volumetric flask[7]
-
Spatula and weigh paper/boat
-
Vortex mixer and/or sonicator
-
Appropriate PPE
Calculation of Required Mass
The fundamental formula for calculating the mass required for a molar solution is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 10 mL = 0.010 L
-
Molecular Weight: 227.73 g/mol
Calculation: Mass (g) = 0.010 mol/L × 0.010 L × 227.73 g/mol = 0.0022773 g Mass (mg) = 2.28 mg
For convenience, the required masses for other common concentrations are provided below.
| Target Concentration | Volume (mL) | Required Mass (mg) |
| 1 mM | 10 | 0.23 |
| 10 mM | 10 | 2.28 |
| 50 mM | 10 | 11.39 |
| 100 mM | 10 | 22.77 |
Experimental Workflow
Caption: Step-by-step workflow for stock solution preparation.
Detailed Steps
-
Tare the Balance: Place a clean weigh boat on the analytical balance and tare it to zero.
-
Weigh the Compound: Carefully weigh out the calculated mass (2.28 mg) of this compound. It is often more practical and accurate to weigh an amount close to the target (e.g., 2.35 mg) and then calculate the exact final concentration.[7]
-
Transfer to Flask: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Initial Solubilization: Add approximately 7 mL (70% of the final volume) of the chosen solvent to the flask. This leaves headspace for effective mixing.
-
Dissolution: Cap the flask and vortex until the solid is completely dissolved. If dissolution is slow, use a bath sonicator for 5-10 minutes. Visually inspect against a light source to ensure no particulates remain. Adding a stir bar to the solvent before adding the solute can also aid dissolution.[8]
-
Final Volume Adjustment: Once fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling: Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and your initials.[8]
Protocol Part III: Storage, Stability, and Quality Control
Aliquoting: To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Immediately after preparation, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, low-retention microcentrifuge tubes.
Storage Conditions:
-
Temperature: For long-term stability, store aliquots at -20°C or -80°C. Vitamin and some hormone stock solutions are often stored at -20°C.[9]
-
Light: While specific photostability data is unavailable, it is good practice to store solutions in amber tubes or in a light-blocking container to prevent potential photodegradation.[9]
-
Shelf Life: When stored properly at ≤ -20°C, concentrated stock solutions are generally stable for several months to a year.[9] Working solutions, which are more dilute, are less stable and should be prepared fresh from the stock before each experiment.[10]
Quality Control (Self-Validation): For routine research, visual inspection for clarity and colorlessness is a primary check. For applications requiring stringent quality control (e.g., clinical development), the concentration and purity of the stock solution should be verified using analytical methods such as:
-
HPLC (High-Performance Liquid Chromatography): To confirm purity and concentration against a standard.
-
UV-Vis Spectrophotometry: If the compound has a known chromophore and extinction coefficient.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve completely. | - Insufficient solvent volume.- Low solubility at target concentration.- Poor compound quality. | - Gently warm the solution (if compound is heat-stable).- Use a bath sonicator for a longer duration.- Prepare a more dilute stock solution. |
| Precipitate forms upon freezing. | - Solubility limit exceeded at low temperature. | - Thaw completely and vortex thoroughly before use.- Consider storing at 4°C for short periods if stable.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results. | - Inaccurate initial weighing.- Inhomogeneous stock solution.- Degradation from freeze-thaw cycles. | - Re-prepare the stock solution, ensuring accurate weighing and thorough mixing.- Always use a fresh aliquot for each experiment.- Verify concentration with an analytical method if possible. |
References
- 1. 4-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 2. 325808-20-6|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. aaron-chemistry.de [aaron-chemistry.de]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: 4-(3-Methoxyphenyl)piperidine hydrochloride as a Ligand in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-(3-Methoxyphenyl)piperidine hydrochloride
This compound is a synthetic compound featuring a piperidine ring coupled to a methoxyphenyl group. This structural motif is a cornerstone in the design of centrally active agents, as the piperidine scaffold is a well-established pharmacophore for interacting with a variety of neurotransmitter receptors. Notably, derivatives of phenylpiperidine are known to exhibit affinities for sigma (σ) receptors, opioid receptors, and the N-methyl-D-aspartate (NMDA) receptor complex, all of which are critical targets in neuropharmacology and drug development for pain, psychiatric disorders, and neurodegenerative diseases.
The methoxy substitution on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for different receptor subtypes. Understanding the precise interaction of this compound with these key central nervous system (CNS) targets is paramount for elucidating its pharmacological profile and therapeutic potential.
These application notes provide a comprehensive guide for researchers to characterize the binding properties of this compound using established in vitro radioligand binding assays. The protocols detailed herein are designed to be robust and self-validating, enabling the determination of key binding parameters such as the inhibition constant (Kᵢ), and providing a framework for assessing receptor selectivity.
Mechanism of Action and Target Receptors
The core structure of 4-(3-Methoxyphenyl)piperidine suggests potential interactions with several key CNS receptors. The piperidine nitrogen can form crucial salt-bridge interactions, a common feature in the binding of ligands to opioid and other amine receptors. The aromatic methoxyphenyl group can engage in hydrophobic and van der Waals interactions within the receptor binding pockets. Based on extensive structure-activity relationship (SAR) studies of related piperidine compounds, the primary putative targets for this compound include:
-
Sigma Receptors (σ₁ and σ₂): These intracellular chaperone proteins are implicated in a wide range of cellular functions and are a target for novel therapeutics for neuropsychiatric disorders and pain. Many piperidine derivatives show high affinity for sigma receptors.[1]
-
Opioid Receptors (μ, δ, κ): The phenylpiperidine scaffold is a classic feature of many potent opioid analgesics. Modifications to this core can modulate agonist versus antagonist activity and receptor subtype selectivity.
-
NMDA Receptors: This ionotropic glutamate receptor plays a critical role in synaptic plasticity and excitotoxicity. Certain piperidine-containing compounds, like phencyclidine (PCP), are well-known NMDA receptor channel blockers.
The following diagram illustrates the potential signaling pathways that can be modulated by ligands acting on these receptors.
Caption: Putative interactions of this compound with its target receptors and their downstream signaling consequences.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (in this case, this compound) is then added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) of the test compound can be determined.
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the σ₁ receptor using [³H]-(+)-pentazocine as the radioligand.[1][2]
Materials:
-
Receptor Source: Guinea pig brain membranes or membranes from cells recombinantly expressing the human σ₁ receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.
-
Filtration: 96-well GF/B or GF/C glass fiber filter plates, presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of serially diluted this compound.
-
50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM).
-
50 µL of membrane preparation (50-100 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Protocol 2: Mu-Opioid (µ) Receptor Binding Assay
This protocol is for determining the binding affinity of this compound to the µ-opioid receptor using [³H]-DAMGO, a selective µ-opioid peptide agonist.[3][4][5]
Materials:
-
Receptor Source: Rat or mouse brain membranes (e.g., thalamus and striatum) or membranes from CHO or HEK293 cells expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, prepared as described above.
-
Non-specific Binding Control: Naloxone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration and Scintillation materials: As described in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer or 10 µM naloxone.
-
50 µL of serially diluted this compound.
-
50 µL of [³H]-DAMGO (final concentration ~1-2 nM).
-
100 µL of membrane preparation (100-200 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration and Quantification: Follow the steps outlined in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values.
Protocol 3: NMDA Receptor Binding Assay
This protocol assesses the interaction of this compound with the ion channel pore of the NMDA receptor using the non-competitive antagonist [³H]-MK-801.[6][7][8]
Materials:
-
Receptor Source: Rat cortical or hippocampal membranes.
-
Radioligand: [³H]-MK-801 (dizocilpine) (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound, prepared as described above.
-
Non-specific Binding Control: MK-801 (10 µM final concentration) or phencyclidine (PCP) (100 µM).
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
Co-agonists: L-glutamate (10 µM) and glycine (10 µM) to open the ion channel.
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4.
-
Filtration and Scintillation materials: As described in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare and thoroughly wash membranes to remove endogenous glutamate and glycine.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 500 µL:
-
50 µL of assay buffer or 10 µM MK-801.
-
50 µL of serially diluted this compound.
-
50 µL of [³H]-MK-801 (final concentration ~2-5 nM).
-
50 µL of L-glutamate and glycine solution.
-
300 µL of membrane preparation (100-300 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 2-4 hours to reach equilibrium.
-
Filtration and Quantification: Follow the steps outlined in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values.
Data Presentation and Interpretation
The primary output of these binding assays will be the Kᵢ values of this compound for each receptor target. This data should be compiled into a clear and concise table to facilitate comparison and interpretation of the compound's binding profile and selectivity.
Table 1: Example Binding Affinity Profile for Piperidine Derivatives
| Compound | Receptor Target | Radioligand | Kᵢ (nM) | Reference |
| 4-(3-Methoxyphenyl)piperidine HCl | σ₁ Receptor | [³H]-(+)-pentazocine | Experimental Value | Your Data |
| 4-(3-Methoxyphenyl)piperidine HCl | µ-Opioid Receptor | [³H]-DAMGO | Experimental Value | Your Data |
| 4-(3-Methoxyphenyl)piperidine HCl | NMDA Receptor | [³H]-MK-801 | Experimental Value | Your Data |
| Reference Compound A | σ₁ Receptor | [³H]-(+)-pentazocine | Literature Value | [Citation] |
| Reference Compound B | µ-Opioid Receptor | [³H]-DAMGO | Literature Value | [Citation] |
| Reference Compound C | NMDA Receptor | [³H]-MK-801 | Literature Value | [Citation] |
Interpretation of Results:
-
High Affinity: A low Kᵢ value (typically in the low nanomolar or sub-nanomolar range) indicates a high binding affinity of the compound for the receptor.
-
Selectivity: By comparing the Kᵢ values across different receptors, the selectivity of this compound can be determined. A compound is considered selective for a particular receptor if its Kᵢ value for that receptor is significantly lower (e.g., >10-fold) than for other receptors.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a ligand in binding assays. By following these detailed protocols, researchers can obtain reliable data on its affinity and selectivity for key CNS receptors, including the sigma-1, mu-opioid, and NMDA receptors.
The data generated from these assays will be instrumental in guiding further pharmacological studies. For instance, if high affinity is observed for a particular receptor, subsequent functional assays (e.g., GTPγS binding, calcium mobilization, or electrophysiology) should be performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that receptor. Ultimately, a thorough understanding of the binding profile of this compound is a critical first step in evaluating its potential as a novel therapeutic agent.
References
- 1. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-(3-Methoxyphenyl)piperidine hydrochloride solubility problems and solutions
Welcome to the technical support guide for 4-(3-Methoxyphenyl)piperidine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered during experimental work. Here, we combine fundamental physicochemical principles with practical, field-proven protocols to ensure you can prepare stable, reliable solutions for your assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
For maximum concentration and stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions. While the compound is a hydrochloride salt, which suggests aqueous solubility, high concentration aqueous stocks are generally not recommended due to potential stability issues. For applications requiring an aqueous environment, it is best to first dissolve the compound in a minimal amount of DMSO and then perform serial dilutions into your aqueous buffer of choice.[1]
Q2: Why is my compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
This is expected behavior for a hydrochloride salt of a basic compound like a piperidine derivative.[1] The piperidine nitrogen is basic.[2] In its hydrochloride salt form, this nitrogen is protonated (positively charged), which generally enhances water solubility compared to the neutral free base.[2] However, at neutral or basic pH, the proton can dissociate, converting the compound back to its less soluble free base form, leading to precipitation.[1][2] Solubility is therefore highly pH-dependent.
Q3: Can I heat the solution to improve solubility?
Gentle warming (e.g., 37°C water bath) can be an effective method to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it can potentially lead to degradation of the compound. Always ensure the vessel is tightly capped to prevent solvent evaporation, which would alter the concentration.
Q4: My DMSO stock solution has formed crystals after being stored in the freezer. What should I do?
This is a common occurrence when a saturated or near-saturated solution is stored at low temperatures.[2] To resolve this, bring the vial to room temperature and gently warm it in a 37°C water bath, vortexing periodically until all crystals have redissolved. To prevent this, consider preparing a slightly less concentrated stock solution or storing the DMSO stock at room temperature if stability data permits.[2]
Understanding the Science: The Role of pH
The solubility of this compound is governed by the pH of the medium. As a salt of a weak base, its solubility dramatically increases in acidic conditions.
-
In Acidic pH (pH < pKa): The piperidine nitrogen remains protonated (R₃NH⁺). This ionic form is polar and interacts favorably with water, leading to higher solubility.
-
In Neutral/Basic pH (pH > pKa): The compound loses its proton and converts to the neutral free base (R₃N). This form is significantly more hydrophobic and less soluble in aqueous media, often causing it to precipitate out of solution.[1][2]
This relationship is critical; attempting to dissolve the compound directly in a neutral buffer like PBS (pH 7.4) will likely result in a cloudy suspension rather than a true solution. Studies on similar hydrochloride salts confirm that solubility decreases as pH increases toward and beyond the compound's pKa.[3][4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer (e.g., PBS, cell culture media).
-
Causality: This is a classic "anti-solvent" effect. The aqueous buffer is an anti-solvent for the compound when it's in its free base form. The buffer's pH (typically neutral) is high enough to deprotonate the piperidine, converting the soluble salt into the insoluble free base. The limited amount of DMSO in the final dilution is insufficient to keep this less soluble form in solution.[1][2]
-
Solutions:
-
Lower the pH of the Aqueous Buffer: The most robust solution is to use an acidic buffer. Prepare your final dilution in a buffer with a pH of 1-2 units below the compound's pKa. A citrate buffer at pH 4-5 is often a good starting point.[2]
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1% for cell-based assays) without causing toxicity or off-target effects.[2]
-
Use a Stepwise Dilution: Instead of a large, single-step dilution, perform intermediate dilutions. For example, dilute the DMSO stock 1:10 in DMSO, then dilute this intermediate stock into your final aqueous buffer. This can sometimes mitigate immediate precipitation.
-
Issue 2: The solution is cloudy or contains visible particles after attempted dissolution in water.
-
Causality: Even though it is a salt, the intrinsic aqueous solubility at neutral pH may be very low. The cloudiness indicates that you have a suspension, not a solution, and the compound has likely converted to its free base.[2]
-
Solutions:
-
Acidify the Solution: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solution clears. This protonates the piperidine moiety, forming the more soluble salt in situ.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up solid aggregates and accelerate the dissolution process.
-
Filter the Solution: If small particulates remain, filter the solution through a 0.22 µm syringe filter to remove undissolved material. Note that this will result in a final concentration that is lower than intended, representing the true solubility limit under those conditions.
-
Issue 3: Dissolution is successful, but the compound precipitates over time in the final assay plate.
-
Causality: The solution is likely supersaturated. While the compound may dissolve initially, especially with energy input like vortexing or warming, it is thermodynamically unstable at that concentration and will crystallize over time.[3][6] This can also happen if the buffer capacity is insufficient to maintain an acidic pH over the course of the experiment.
-
Solutions:
-
Work with Lower Concentrations: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit in that specific medium.
-
Use a Stronger Buffer: Ensure your chosen acidic buffer has sufficient buffering capacity (typically ≥25 mmol/L) to resist pH shifts that could be caused by other components in your assay.[7]
-
Consider Formulation Aids: For advanced applications, excipients like cyclodextrins can be used to form inclusion complexes that enhance and maintain aqueous solubility.[2]
-
Protocols & Data
Solubility Data Summary
While specific quantitative data for this compound is not broadly published, the following table provides typical solubility characteristics for similar piperidine hydrochloride salts in common laboratory solvents.
| Solvent | Expected Solubility | Remarks |
| DMSO | High (≥ 50 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent.[8] |
| Methanol | Soluble | Soluble, but less common for biological assays.[9] |
| Water (Deionized) | Low to Sparingly Soluble | Highly pH-dependent. Solubility is very low at neutral pH.[2] |
| Acidic Buffer (pH < 5) | Moderately Soluble | Solubility increases significantly as pH decreases.[3][10] |
| PBS (pH 7.4) | Very Low / Insoluble | Prone to precipitation due to conversion to free base.[2] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 227.73 g/mol [11]). For 1 mL of a 10 mM stock, you would need 2.28 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, place the vial in a 37°C water bath or a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.
-
Store: Store the stock solution at room temperature or 4°C, protected from light and moisture. Avoid long-term storage at -20°C or -80°C unless validated, to prevent freeze-thaw cycles and potential precipitation.[2]
Protocol 2: Preparation of a 100 µM Working Solution in Acidic Buffer
This protocol describes the dilution of a 10 mM DMSO stock into an aqueous buffer for a final assay.
-
Prepare Buffer: Prepare a suitable acidic buffer, for example, a 50 mM sodium citrate buffer, pH 4.5.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of the 10 mM DMSO stock by adding 10 µL of the stock to 90 µL of DMSO. This creates a 1 mM stock.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed (if applicable) acidic citrate buffer. This yields a 10 µM working solution. Note: This example results in a final DMSO concentration of 1%. Adjust volumes as needed for your specific concentration and DMSO tolerance.
-
Mix Thoroughly: Vortex the final working solution immediately and thoroughly to prevent localized high concentrations that could precipitate.
-
Use Promptly: It is best practice to prepare fresh aqueous dilutions for each experiment to ensure consistency and avoid potential degradation or precipitation over time.[2]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving 4-(3-Methoxyphenyl)piperidine HCl.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of improper use of buffer salts on chromatographic columns and solutions! [uhplcslab.com]
- 8. chembk.com [chembk.com]
- 9. swgdrug.org [swgdrug.org]
- 10. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 11. (R)-2-(3-methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 16093888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of 4-(3-Methoxyphenyl)piperidine hydrochloride for In Vivo Studies
Welcome to the technical support center for researchers utilizing 4-(3-Methoxyphenyl)piperidine hydrochloride in in vivo studies. This guide is designed to provide you with the necessary information and troubleshooting strategies to effectively design and execute your experiments, ensuring both scientific rigor and the welfare of your animal subjects. Given the novelty of specific dosing regimens for this compound, this document synthesizes data from structurally related piperidine derivatives and established preclinical methodologies to offer a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the in vivo dosage for this compound?
A1: Determining the optimal in vivo dose is a critical step that requires a systematic approach. Since specific data for this compound may be limited, a multi-faceted strategy is recommended:
-
Literature Review of Analogous Compounds: A thorough review of scientific literature for structurally similar compounds, such as other methoxyphenylpiperidine derivatives, is the best starting point. For instance, studies on compounds like the 5-HT1A receptor antagonist WAY100635 and its analogues have utilized doses in the range of 1.0 to 10 μmol/kg administered subcutaneously.[1][2] This can provide a preliminary, albeit broad, range to consider.
-
In Vitro Data Extrapolation: Your in vitro data, such as IC50 or EC50 values, can offer a starting point for dose-range finding studies. While not directly translatable, these values can help in prioritizing dose levels for initial in vivo screening.
-
Maximum Tolerated Dose (MTD) Study: An initial MTD study is crucial for any new compound entering in vivo testing. This involves administering escalating single doses to small groups of animals and closely monitoring for any signs of toxicity.
Q2: What are the potential reasons for a lack of in vivo efficacy despite promising in vitro results?
A2: This is a common challenge in drug development and can be attributed to several factors:
-
Pharmacokinetics (PK): The compound may exhibit poor absorption, rapid metabolism, or swift excretion, preventing it from reaching therapeutic concentrations at the target site. A preliminary PK study is essential to understand the compound's behavior in the animal model.
-
Bioavailability: The route of administration significantly impacts the amount of drug that reaches systemic circulation. If oral bioavailability is low, alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injections should be considered.
-
Target Engagement: It is crucial to confirm that the compound is reaching and interacting with its intended molecular target in the in vivo setting. This can be assessed through biomarker analysis in tissue samples.
Q3: What are the common signs of toxicity I should monitor for in my animal subjects?
A3: Close observation of the animals is paramount. Common signs of toxicity include:
-
Significant weight loss (>15-20%)
-
Changes in behavior (e.g., lethargy, hyperactivity, stereotypy)
-
Changes in posture or gait
-
Ruffled fur
-
Changes in food and water intake
-
Labored breathing
Any observed adverse effects should be carefully documented and used to establish the MTD.
Troubleshooting Guides
Problem: Unexpected Animal Mortality or Severe Adverse Events at Low Doses
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the vehicle used to dissolve the compound is well-tolerated at the administered volume. Conduct a vehicle-only control group. |
| Formulation Issues | Confirm the compound is fully dissolved and stable in the vehicle. Precipitation can lead to inaccurate dosing and potential embolism if administered intravenously. |
| Species-Specific Sensitivity | The chosen animal model may be particularly sensitive to the compound. Review literature for any known sensitivities of the species or strain to similar compounds. |
| Acute Toxicity of the Compound | The compound may have a narrow therapeutic window. Redesign the dose-escalation study with smaller dose increments. |
Problem: High Variability in Experimental Results Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure all personnel are proficient in the chosen administration route to minimize variability in drug delivery. |
| Animal-to-Animal Metabolic Differences | While some biological variability is expected, significant differences may warrant a larger sample size or stratification of animals based on baseline characteristics. |
| Health Status of Animals | Ensure all animals are healthy and of a consistent age and weight at the start of the study. |
| Environmental Factors | Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) as these can influence animal physiology and drug metabolism. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in mice.
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6) of a specific age and sex.
-
Dose Formulation: Prepare a stock solution of the compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). Ensure the final concentration of any organic solvent is minimized and well-tolerated.
-
Dose Escalation:
-
Start with a low dose, guided by in vitro data and literature on analogous compounds. A starting point could be in the low mg/kg range.
-
Administer single doses of the compound to small groups of mice (n=3-5 per group) via the intended route of administration. .
-
Use a dose escalation scheme, for instance, a modified Fibonacci sequence or logarithmic increments.
-
-
Monitoring:
-
Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, body weight, and any instances of mortality.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Table 1: Example Dose Escalation for MTD Study
| Dose Group | Dose (mg/kg) | Number of Animals | Observations |
| 1 | 5 | 3 | Record clinical signs, body weight |
| 2 | 10 | 3 | Record clinical signs, body weight |
| 3 | 20 | 3 | Record clinical signs, body weight |
| 4 | 40 | 3 | Record clinical signs, body weight |
| 5 | 80 | 3 | Record clinical signs, body weight |
Note: This is an example, and the actual doses should be determined based on available data.
Visualizing Experimental Workflows
Diagram 1: Workflow for In Vivo Dose Optimization
Caption: A stepwise workflow for optimizing in vivo dosage.
Diagram 2: Troubleshooting In Vivo Inefficacy
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
References
Technical Support Center: Overcoming Poor Bioavailability of 4-(3-Methoxyphenyl)piperidine Hydrochloride
Welcome to the technical support center for 4-(3-Methoxyphenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor bioavailability. As direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry and pharmaceutics to offer practical solutions and experimental protocols.
I. Understanding the Challenge: Physicochemical Profile and Bioavailability Hurdles
Poor oral bioavailability is a significant challenge in drug development, often stemming from a compound's inherent physicochemical properties and its fate within the body. For this compound, several factors may contribute to this issue.
Estimated Physicochemical Properties
| Property | Estimated Value/Range | Implication for Bioavailability |
| Molecular Weight | 227.73 g/mol | Favorable for passive diffusion. |
| Aqueous Solubility | Likely low to moderate | As a hydrochloride salt, solubility is expected to be higher at low pH (stomach) but may decrease significantly at the higher pH of the intestine, leading to precipitation and reduced absorption. |
| LogP (Octanol/Water) | Predicted to be in the range of 2.0-3.0 | This moderate lipophilicity is generally favorable for membrane permeability, but a balance with aqueous solubility is crucial. |
| pKa (Piperidine Nitrogen) | Estimated to be around 8.5-9.5 | The piperidine nitrogen will be protonated (charged) in the stomach and a significant portion will remain charged in the intestine, which can limit passive diffusion across cell membranes. |
Note: These values are estimations based on structurally similar compounds and should be experimentally verified.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering bioavailability issues with this compound.
Q1: What are the primary reasons for the suspected poor bioavailability of this compound?
A1: The poor bioavailability is likely a combination of two main factors:
-
Solubility-Limited Absorption: While the hydrochloride salt improves aqueous solubility, the free base, which is the form that primarily permeates cell membranes, may have low solubility in the neutral to alkaline pH of the small intestine. This can lead to the drug precipitating out of solution before it can be absorbed.
-
First-Pass Metabolism: The methoxyphenyl and piperidine moieties are susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes in the liver and potentially in the intestinal wall. This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[1]
Q2: How can I experimentally determine the key physicochemical properties of my batch of this compound?
A2: It is crucial to experimentally determine the properties of your specific batch. Here are some key experiments:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine) using a shake-flask method followed by quantification with a validated analytical method like HPLC-UV.
-
LogP/LogD: The distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more relevant than LogP for ionizable compounds. This can be determined using the shake-flask method with octanol and a buffered aqueous phase.[2]
-
pKa: Potentiometric titration is a standard method for determining the pKa of the ionizable piperidine nitrogen.
Q3: What are the initial formulation strategies I should consider to improve the oral absorption of this compound?
A3: For a compound with suspected solubility and metabolism issues, initial strategies should focus on both. Consider these approaches:
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer (e.g., PVP, HPMC) can prevent crystallization and maintain a supersaturated state in the gut, enhancing dissolution and absorption.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and may also enhance lymphatic transport, partially bypassing first-pass metabolism.[3]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[4]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges you might encounter.
Issue 1: Low and Variable Results in Caco-2 Permeability Assays
The Caco-2 cell monolayer is a widely used in vitro model to assess intestinal permeability and identify potential for active efflux.[5]
Q: My Caco-2 permeability (Papp) values for this compound are low and inconsistent between experiments. What could be the cause and how can I troubleshoot this?
A: Low and variable Papp values can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Assess Compound Solubility in the Assay Buffer:
-
Problem: The compound may be precipitating in the transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) during the assay.
-
Troubleshooting:
-
Determine the kinetic solubility of the compound in the assay buffer at the test concentration.
-
If solubility is an issue, consider reducing the test concentration or adding a small, non-toxic amount of a solubilizing agent (e.g., up to 1% DMSO). Be aware that co-solvents can affect cell monolayer integrity.
-
2. Verify Monolayer Integrity:
-
Problem: A compromised Caco-2 monolayer can lead to artificially high and variable permeability.
-
Troubleshooting:
-
Measure the transepithelial electrical resistance (TEER) of your monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory.
-
Assess the permeability of a paracellular marker (e.g., Lucifer yellow) in each experiment to confirm tight junction integrity.
-
3. Investigate Potential for Active Efflux:
-
Problem: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the apical (intestinal lumen) side.
-
Troubleshooting:
-
Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.[3]
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure TEER values. Only use monolayers with TEER values above the established threshold.
-
Assay Initiation:
-
Wash the monolayers with pre-warmed HBSS (pH 7.4).
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the filter membrane
-
C0 = initial concentration in the donor chamber
-
-
Issue 2: Rapid Disappearance in Liver Microsome Stability Assays
In vitro metabolic stability assays using liver microsomes are essential for predicting hepatic clearance and the extent of first-pass metabolism.[6]
Q: this compound is rapidly metabolized in my human liver microsome assay. How can I identify the responsible enzymes and potential strategies to mitigate this?
A: Rapid metabolism in liver microsomes is a strong indicator of extensive first-pass metabolism. Here’s how to investigate and address this:
1. Confirm Microsomal Activity:
-
Problem: Ensure your microsomes and cofactors are active.
-
Troubleshooting:
-
Include a positive control compound with a known metabolic rate (e.g., testosterone, midazolam) in every assay.
-
2. Identify the Major Metabolic Pathways and Involved CYP Enzymes:
-
Problem: Understanding which enzymes are responsible for the metabolism is key to predicting drug-drug interactions and designing more stable analogs.
-
Troubleshooting:
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-QTOF/MS or Orbitrap MS) to identify the major metabolites. Likely metabolic pathways for this compound include O-demethylation of the methoxy group, and hydroxylation or oxidation of the piperidine ring.[7][8]
-
Reaction Phenotyping:
-
Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which isoforms metabolize the compound.[1]
-
Perform incubations with human liver microsomes in the presence of specific chemical inhibitors for major CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
-
-
dot
Caption: Troubleshooting workflow for high metabolism.
3. Strategies to Reduce Metabolic Clearance:
-
Structural Modification: If a specific metabolic "soft spot" is identified (e.g., the methoxy group), medicinal chemists can modify the structure to block or reduce metabolism at that site. For example, replacing the methoxy group with a more stable group.
-
Formulation Approaches:
-
Inhibition of First-Pass Metabolism: Co-administration with a known inhibitor of the primary metabolizing CYP enzyme can increase bioavailability. For example, piperine (from black pepper) is a known inhibitor of some CYP enzymes and has been used to enhance the bioavailability of other drugs.[9][10] However, this can lead to complex drug-drug interactions.
-
Lymphatic Targeting: As mentioned earlier, lipid-based formulations can promote lymphatic uptake, which allows a portion of the absorbed drug to bypass the liver and first-pass metabolism.
-
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of this compound. The final concentration of the organic solvent (e.g., acetonitrile or DMSO) in the incubation should be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine pre-warmed phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).
-
Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.
IV. Proposed Metabolic Pathways
Based on the metabolism of similar structures, the following pathways are proposed for 4-(3-Methoxyphenyl)piperidine.
dot
Caption: Proposed metabolic pathways for 4-(3-Methoxyphenyl)piperidine.
V. Conclusion
Overcoming the poor bioavailability of this compound requires a systematic, data-driven approach. By first establishing a baseline of its physicochemical and metabolic properties, researchers can then rationally select and optimize formulation strategies. The troubleshooting guides and experimental protocols provided here offer a framework for addressing the common challenges of poor solubility and extensive first-pass metabolism. It is imperative to perform these experiments to generate specific data for the compound of interest, which will ultimately guide the development of a safe and effective drug product.
VI. References
-
ChemBK. 4-(4-Methoxyphenyl)piperidine hydrochloride. (2024-04-09).
-
Enamine. Caco-2 Permeability Assay.
-
Chem-Impex. 4-Methoxy-piperidine hydrochloride.
-
Frontiers in Pharmacology. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019-04-23).
-
J&K Scientific. 3-(4-Methoxybenzyl)Piperidine Hydrochloride.
-
PubMed. Caco-2 cell permeability assays to measure drug absorption.
-
ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes.
-
ResearchGate. Caco-2 cell permeability assays to measure drug absorption.
-
PubMed. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
-
Sigma-Aldrich. MultiScreen Caco-2 Assay System.
-
Semantic Scholar. characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
-
Research @ Flinders. In Vitro Drug Metabolism Using Liver Microsomes. (2016-09-01).
-
ResearchGate. (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
-
Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
-
R Discovery. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. (2002-12-01).
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes. (2016-09-16).
-
PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-.
-
PubChem. 4-(3-Chloro-2-fluoro-6-methoxyphenyl)piperidine | C12H15ClFNO.
-
MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans.
-
PubMed. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate.
-
Google Patents. US5536506A - Use of piperine to increase the bioavailability of nutritional compounds.
-
BLD Pharm. 325808-20-6|this compound|BLD Pharm.
-
Google Patents. US5972382A - Use of piperine as a bioavailability enhancer.
-
PubChemLite. 4-(3-methoxyphenyl)piperidine (C12H17NO).
-
Google Patents. US5744161A - Use of piperine as a bioavailability enhancer.
-
CymitQuimica. 4-(3-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE.
-
ChemScene. 19725-12-3 | 3-(2-Methoxyphenyl)piperidine hydrochloride.
-
Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine.
-
Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
PubMed Central. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.
-
Google Patents. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
-
Benchchem. Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
-
PubMed Central. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
-
Wasit Journal for Pure sciences. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (2024-06-30).
-
PubChem. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315.
-
PubMed. The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. (2025-03-20).
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021-08-03).
-
Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
PubChemLite. 3-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO).
-
BLD Pharm. 37581-27-4|4-(4-Methoxybenzyl)piperidine hydrochloride|BLD Pharm.
-
PubChemLite. 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO).
-
finetech industry limited. This compound | CAS: 325808-20-6.
-
SCBT. This compound | CAS 325808-20-6.
References
- 1. mdpi.com [mdpi.com]
- 2. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 8. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5536506A - Use of piperine to increase the bioavailability of nutritional compounds - Google Patents [patents.google.com]
- 10. US5972382A - Use of piperine as a bioavailability enhancer - Google Patents [patents.google.com]
Technical Support Center: Investigating Off-Target Effects of 4-(3-Methoxyphenyl)piperidine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the pharmacological profile of 4-(3-Methoxyphenyl)piperidine hydrochloride. Given that this compound is a synthetic building block rather than a well-characterized drug, this document focuses on the process of identifying its primary targets and de-risking its off-target liabilities.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents, which underscores the need for thorough characterization.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is off-target investigation critical?
This compound is a piperidine derivative often used as an intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[1][6] Investigating off-target effects is crucial because small molecules frequently bind to multiple proteins beyond their intended target. These unintended interactions, or off-target liabilities, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[7] A comprehensive understanding of a compound's full binding profile is essential for interpreting biological data correctly and ensuring the safety and efficacy of a potential therapeutic agent.[8]
Q2: What are the most common challenges when profiling a novel piperidine-containing compound?
The piperidine core is found in drugs targeting a vast range of protein classes, including GPCRs, ion channels, and transporters.[9] This promiscuity presents a key challenge. Common hurdles include:
-
Identifying the Primary Target: For a novel compound, the initial biological target may be unknown.
-
Distinguishing On-Target vs. Off-Target Phenotypes: An observed cellular effect may not be caused by the intended target. In some cases, the desired therapeutic effect is mediated by an "off-target."[10][11]
-
Predicting Clinical Liabilities: Certain off-targets are associated with known toxicities. For CNS compounds, a critical liability is the potential for cardiac arrhythmia via inhibition of the hERG potassium channel.[12][13][14]
Troubleshooting & Experimental Guides
This section is structured as a series of common problems and questions encountered during the experimental workflow, providing both the rationale and detailed protocols to address them.
Problem 1: "My initial screen with this compound shows a biological effect, but I don't know the molecular target(s). Where do I begin?"
Answer & Rationale: When the target is unknown, the most effective starting point is a broad, unbiased binding screen against a panel of common pharmacological targets. These services, often provided by contract research organizations (CROs), use techniques like radioligand binding assays to measure the interaction of your compound with hundreds of receptors, ion channels, transporters, and enzymes in a single experiment. This provides a "bird's-eye view" of the compound's potential interactome and guides subsequent functional validation.[15]
Workflow: Initial Target Discovery The following diagram outlines the initial workflow for identifying potential targets of an unknown compound.
Caption: Initial workflow for target identification and validation.
Data Presentation: Example Broad Screen Results Below is a hypothetical summary of results from a broad binding screen for this compound at a 10 µM concentration.
| Target Class | Target Name | Ligand Displaced | % Inhibition | Potential Implication |
| GPCR (Serotonin) | 5-HT2A | [3H]-Ketanserin | 92% | CNS effects, mood, psychosis |
| GPCR (Dopamine) | D2 | [3H]-Spiperone | 85% | CNS effects, motor control |
| GPCR (Sigma) | Sigma-1 | [3H]-(+)-Pentazocine | 98% | Neurotransmission, cellular stress |
| Ion Channel | hERG | [3H]-Astemizole | 65% | Critical Cardiac Safety Liability |
| Transporter | SERT | [3H]-Citalopram | 45% | Antidepressant-like activity |
This table presents hypothetical data for illustrative purposes.
Problem 2: "My binding screen identified several GPCR hits. How do I confirm these are real and determine the functional activity (agonist vs. antagonist)?"
Answer & Rationale: Binding does not equal function. A compound can bind to a receptor without eliciting a biological response (antagonist) or by activating it (agonist). You must perform functional assays to determine the compound's activity at your validated hits. For G-protein coupled receptors (GPCRs), two common and robust assays are the measurement of cyclic AMP (cAMP) and β-arrestin recruitment.
-
cAMP Assays: These are ideal for GPCRs that couple to Gs (which increases cAMP) or Gi (which decreases cAMP) proteins.[16] The assay measures changes in the intracellular concentration of this key second messenger.
-
β-Arrestin Recruitment Assays: This is a more universal assay format. Ligand binding to most GPCRs, regardless of G-protein coupling, induces the recruitment of β-arrestin proteins, which can be measured using techniques like enzyme fragment complementation.[17] This makes it an excellent method for deorphanizing GPCRs or studying receptors with unknown signaling pathways.[18]
Protocol: Gs-Coupled GPCR cAMP Functional Assay (Agonist Mode) This protocol is adapted from standard HTRF® (Homogeneous Time-Resolved Fluorescence) methodologies.[19]
-
Cell Culture: Plate HEK293 cells stably expressing the target GPCR (e.g., a Gs-coupled receptor hit from your screen) in a 384-well white plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also prepare a positive control agonist.
-
Cell Stimulation: Remove culture media and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[19]
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.
Caption: Simplified Gs-cAMP signaling pathway.
Problem 3: "I've confirmed a primary target, but I'm observing unexpected toxicity that doesn't align with its known biology. How do I prove the toxicity is an off-target effect?"
Answer & Rationale: This is a classic challenge in drug development. The most definitive method to distinguish on-target from off-target effects is to remove the primary target from your cellular system. If the compound's toxicity persists in cells lacking the primary target, the effect is unequivocally off-target.[11] CRISPR/Cas9 gene editing is the gold standard for creating such target knockout cell lines.[10][20]
Workflow: On-Target vs. Off-Target Validation using CRISPR/Cas9
Caption: Workflow to differentiate on-target vs. off-target effects.
Protocol: CRISPR/Cas9-Mediated Target Validation This protocol provides a general framework for validating on-target effects.[10]
-
sgRNA Design: Design and synthesize 2-3 single-guide RNAs (sgRNAs) that target a constitutive exon of your primary target's gene.
-
Cell Line Generation: Generate a stable cell line expressing Cas9 nuclease. Transfect these cells with the designed sgRNAs.
-
Knockout Clone Isolation: Isolate single-cell clones and screen for successful target protein knockout using Western Blot or qPCR. Expand a validated knockout clone and a wild-type control clone.
-
Functional Assay: Treat both the knockout and wild-type cells with your compound across a range of concentrations. Use a relevant assay to measure the phenotype of interest (e.g., cell viability for toxicity).
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the EC50 or a complete loss of activity in the knockout cells confirms the phenotype is on-target. If the curves are similar, the effect is off-target.
Problem 4: "My compound is intended for CNS applications. What is the most critical off-target liability I need to test for?"
Answer & Rationale: For any compound, and especially those with piperidine scaffolds intended for CNS use, the single most critical safety liability to assess early is inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[12][13] Inhibition of hERG can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[14][21] Regulatory agencies like the FDA mandate hERG testing before a compound can enter clinical trials.[22] The gold-standard method for this is patch-clamp electrophysiology.
Protocol: Automated Patch-Clamp hERG Assay Automated patch-clamp platforms (e.g., QPatch, SyncroPatch) offer higher throughput than manual patch-clamp while maintaining high data quality.[12][14]
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Assay Execution: The automated system performs whole-cell patch-clamp recordings. Cells are captured, a high-resistance seal is formed, and the membrane is ruptured to gain electrical access.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. The current is measured before and after the application of the test compound.
-
Compound Application: this compound is perfused over the cell, typically at 3-5 concentrations. A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined.
Data Presentation: Key hERG Assay Parameters
| Parameter | Standard Protocol | Rationale |
| Instrument | QPatch or SyncroPatch | High-throughput automated electrophysiology systems.[14] |
| Cell Line | HEK293-hERG | Stable, robust expression of the human hERG channel.[12] |
| Technique | Whole-cell patch clamp | Direct measurement of ion channel function.[14] |
| Test Concentrations | 0.1, 1, 10, 30 µM | A standard range to determine a dose-response relationship. |
| Positive Control | E-4031 or Astemizole | Validates assay sensitivity to known hERG inhibitors. |
| Acceptance Criteria | IC50 > 10 µM | Generally considered a low risk, but must be compared to therapeutic plasma concentration. |
Problem 5: "The CRISPR experiment confirmed my compound's toxicity is off-target. How can I discover the responsible protein(s) in an unbiased way?"
Answer & Rationale: When you need to identify an unknown off-target, hypothesis-driven approaches are inefficient. You need an unbiased, discovery-based method. Chemoproteomics is a powerful technique that identifies the direct binding partners of a small molecule across the entire proteome.[23][24] A common approach involves creating a chemical probe by attaching an affinity tag (like biotin) to your compound. This probe is then used to "fish out" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[25][26][27]
This advanced technique can provide a comprehensive map of your compound's interactome, revealing novel off-targets that can explain unexpected toxicities or even uncover new therapeutic opportunities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-(3-methoxyphenyl)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. criver.com [criver.com]
- 8. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. appggreatlakes.org [appggreatlakes.org]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. selectscience.net [selectscience.net]
- 21. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bamsjournal.com [bamsjournal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. longdom.org [longdom.org]
- 25. tandfonline.com [tandfonline.com]
- 26. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification methods for 4-(3-Methoxyphenyl)piperidine hydrochloride synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(3-Methoxyphenyl)piperidine hydrochloride. The content is structured to address specific experimental challenges, explaining the causality behind each procedural choice to ensure both success and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategy for 4-(3-Methoxyphenyl)piperidine and its hydrochloride salt.
Q1: What are the most common impurities I should expect in my crude 4-(3-Methoxyphenyl)piperidine synthesis?
A1: Impurities are typically process-related and depend on the synthetic route. However, for common syntheses like the reduction of a corresponding pyridine or the reaction of a piperidone, you can anticipate:
-
Unreacted Starting Materials: Such as 4-(3-methoxyphenyl)pyridine or 1-benzyl-4-piperidone derivatives.
-
Incompletely Reduced Intermediates: For example, 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, if the reduction of the pyridine ring is not driven to completion.
-
Side-Products: Arising from side reactions specific to your chosen reagents. For instance, N-alkylation or N-acylation byproducts if those protecting groups are used and not fully cleaved.
-
Regioisomers: Depending on the synthetic strategy, other positional isomers could be present in trace amounts.
-
Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents used during the reaction or work-up.
Q2: My final product is a sticky oil or gum after the initial work-up. How can I solidify it before forming the hydrochloride salt?
A2: The free base of 4-(3-Methoxyphenyl)piperidine is often an oil at room temperature.[1][2] Attempting to directly crystallize the free base can be challenging. The most reliable method to obtain a solid is to convert it to its hydrochloride salt. If the crude oil contains significant non-basic impurities, a preliminary purification by column chromatography may be necessary before salt formation.
Q3: Is recrystallization of the hydrochloride salt always necessary?
A3: While direct precipitation of the hydrochloride salt can significantly improve purity, recrystallization is a crucial step for achieving high-purity material suitable for pharmaceutical development.[3][4] Recrystallization is particularly effective at removing impurities that are structurally similar to the target compound or those that co-precipitate during the initial salt formation.[4]
Q4: How do I choose the best solvent system for recrystallization?
A4: The ideal recrystallization solvent (or solvent system) should dissolve your compound completely when hot but poorly when cold. For this compound, polar protic solvents are a good starting point.
-
Single Solvents: Alcohols like ethanol or isopropanol are commonly used.[5][6]
-
Two-Solvent Systems: A popular and effective choice is a polar solvent in which the salt is soluble (like ethanol or methanol) paired with a less polar anti-solvent in which it is insoluble (like diethyl ether, ethyl acetate, or hexane).[1] This allows for fine-tuned control over the crystallization process.[7]
A general screening process is outlined in the workflow below.
Section 2: Troubleshooting Guide
This guide is designed to solve specific problems encountered during the purification process.
Workflow: Purification Method Selection
This diagram outlines the decision-making process when purifying your crude product.
Caption: Decision workflow for purifying crude 4-(3-Methoxyphenyl)piperidine.
Q5: My crude product is dark brown/black. How can I decolorize it?
A5: Highly colored impurities are common and are often polar, polymeric byproducts.
-
Activated Carbon (Charcoal): This is the most common method. After dissolving your crude hydrochloride salt in a suitable hot solvent (e.g., ethanol) before recrystallization, add a small amount (1-2% w/w) of activated carbon.[6] Stir the hot mixture for 5-10 minutes.
-
Causality: Activated carbon has a high surface area with pores that adsorb large, flat, aromatic molecules, which are often the source of color, while leaving your smaller target molecule in solution.
-
-
Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is advised.
-
Silica Gel Plug: For the free base (if it's an oil), you can pass a solution of it through a short plug of silica gel, eluting with a solvent like ethyl acetate/hexane. The highly colored impurities will often stick to the top of the silica.
Q6: I performed a recrystallization, but my yield is very low. What went wrong?
A6: Low yield is a frequent issue in recrystallization. The cause is often related to solvent choice and handling.
-
Too Much Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.[7] See Protocol 1 for guidance on using a minimal amount.
-
Cooling Too Quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) can lead to the formation of very small crystals or "oiling out," which traps impurities and is difficult to filter. Allow the solution to cool slowly to room temperature first to promote the growth of larger, purer crystals before moving to an ice bath.[7]
-
Inappropriate Solvent System: If the compound is too soluble in the cold solvent, recovery will be poor. If you suspect this, you may need to re-evaluate your solvent choice or switch to a two-solvent system where you can add an anti-solvent to force precipitation.
Q7: My compound "oils out" instead of crystallizing upon cooling. How do I fix this?
A7: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This usually happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.
-
Lower the Temperature Before Cooling: Re-heat the solution to dissolve the oil, then allow it to cool more slowly.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent and re-cool.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Q8: After forming the hydrochloride salt, the pH of my solution is still basic/neutral. Why didn't my salt precipitate?
A8: This indicates an insufficient amount of HCl was added.
-
Stoichiometry: Ensure you add at least one full molar equivalent of HCl to the free base. It is common practice to add a slight excess (e.g., 1.1 equivalents).
-
Method of Addition: Using a solution of HCl in a solvent like ethanol, methanol, or diethyl ether is more controlled than bubbling HCl gas.[1][8] This ensures more accurate stoichiometry.
-
Solvent Choice: The hydrochloride salt must be insoluble in the chosen solvent for it to precipitate. Diethyl ether is an excellent choice for precipitating hydrochloride salts formed from the free base.[8] If your reaction was in a solvent like methanol where the salt is soluble, you may need to reduce the volume and add an anti-solvent like ether.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key purification steps.
Protocol 1: Two-Solvent Recrystallization of 4-(3-Methoxyphenyl)piperidine HCl
This method is ideal for achieving high purity when a single perfect solvent cannot be found.
Caption: Step-by-step workflow for a two-solvent recrystallization.
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol describes the conversion of the purified free base (as an oil or solid) into the solid hydrochloride salt.
-
Dissolution: Dissolve the purified 4-(3-Methoxyphenyl)piperidine free base (1.0 eq) in a suitable organic solvent. Anhydrous diethyl ether is a preferred choice as the resulting salt has low solubility in it.[8]
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (1.1 eq). A 2.0 M solution of HCl in diethyl ether is commercially available and works well. Alternatively, use HCl-saturated ethanol.[1]
-
Precipitation: As the HCl solution is added, the hydrochloride salt should precipitate as a white solid. If precipitation is slow, gently scratch the inside of the flask with a glass rod.
-
Stirring: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any excess acid and non-basic impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent Screening
The following table provides a starting point for selecting solvents for recrystallization. Solubility tests should be performed on a small scale first.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Good Solvents (for dissolving) | |||
| Water | 10.2 | 100 | High solubility; may require a co-solvent for precipitation. |
| Ethanol | 4.3 | 78 | Excellent choice, often used with an anti-solvent.[1][5] |
| Methanol | 5.1 | 65 | High solvency; may need significant anti-solvent volume. |
| Isopropanol | 3.9 | 82 | Good alternative to ethanol, slightly less polar.[6] |
| Poor Solvents (Anti-solvents) | |||
| Diethyl Ether | 2.8 | 35 | Excellent anti-solvent, highly volatile.[1] |
| Ethyl Acetate | 4.4 | 77 | Good anti-solvent, less volatile than ether. |
| Hexane / Heptane | 0.1 | 69 / 98 | Very non-polar, effective at forcing precipitation. |
| Dichloromethane | 3.1 | 40 | May have some solvency; use with a non-polar anti-solvent. |
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. DSpace [cora.ucc.ie]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dea.gov [dea.gov]
Validation & Comparative
A Comparative Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride and Other Piperidine Derivatives for CNS Research
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1] Among the vast landscape of piperidine derivatives, 4-arylpiperidines have emerged as a particularly fruitful area of research due to their diverse pharmacological profiles. This guide provides an in-depth comparison of 4-(3-Methoxyphenyl)piperidine hydrochloride with other key piperidine derivatives, offering insights into their structure-activity relationships (SAR), physicochemical properties, and functional activities at key CNS targets. This analysis is supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Introduction to 4-Arylpiperidines: A Privileged Scaffold
The 4-arylpiperidine motif is a privileged structure in neuropharmacology, demonstrating affinity for a range of G-protein coupled receptors (GPCRs) and other CNS targets. The position and nature of the substituent on the aryl ring, as well as modifications to the piperidine nitrogen, can dramatically influence receptor affinity, selectivity, and functional activity. This guide will focus on a comparative analysis of this compound against its positional isomers, 4-(2-methoxyphenyl)piperidine and 4-(4-methoxyphenyl)piperidine, as well as other notable piperidine derivatives to elucidate the impact of these structural variations.
Physicochemical Properties: The Foundation of Drug Action
The developability of a CNS drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as lipophilicity (logP) and ionization constant (pKa) are critical determinants of a molecule's ability to cross the blood-brain barrier and engage with its target.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) |
| This compound | C₁₂H₁₈ClNO | 227.73 | 2.4 | ~9.5 |
| 4-(2-Methoxyphenyl)piperidine | C₁₂H₁₇NO | 191.27 | 2.1 | ~9.6 |
| 4-(4-Methoxyphenyl)piperidine | C₁₂H₁₇NO | 191.27 | 2.1 | ~9.6 |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.86 | 4.3 | ~8.3 |
Note: cLogP and pKa values are predicted and can vary based on the algorithm used. Experimental determination is recommended for precise characterization.
The methoxy group's position on the phenyl ring subtly influences the predicted lipophilicity. While the hydrochloride salt form of 4-(3-Methoxyphenyl)piperidine enhances its water solubility for formulation purposes, the free base is what is typically considered for predicting membrane permeability.
Comparative Pharmacological Profiles: A Tale of Three Receptors
To provide a comprehensive comparison, we will examine the binding affinities (Ki values) of 4-(3-Methoxyphenyl)piperidine and its comparators at three key CNS targets implicated in a range of neurological and psychiatric disorders: the Dopamine D2 receptor, the Serotonin 5-HT1A receptor, and the Sigma-1 receptor.
Dopamine D2 Receptor
The Dopamine D2 receptor is a primary target for antipsychotic medications. The affinity of 4-arylpiperidine derivatives for the D2 receptor is highly sensitive to the substitution pattern on the aryl ring.
| Compound | Dopamine D2 Receptor Ki (nM) |
| 4-(3-Methoxyphenyl)piperidine | Data not readily available |
| 4-(2-Methoxyphenyl)piperazine derivative | High affinity (sub-nanomolar to low nanomolar)[2] |
| Haloperidol | 1-10 |
Note: Direct Ki values for 4-(3-Methoxyphenyl)piperidine at the D2 receptor are not consistently reported in publicly available literature. The data for the 2-methoxy analog is for a piperazine derivative, highlighting the importance of the core structure.
Docking studies of arylpiperazine derivatives at the D2 receptor have shown that electron-donating groups, such as a methoxy group, on the aryl ring can increase binding affinity.[3] The position of this group is critical, with ortho and meta substitutions often being well-tolerated.[3]
Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Arylpiperazine and arylpiperidine derivatives are well-known classes of 5-HT1A receptor ligands.
| Compound | Serotonin 5-HT1A Receptor Ki (nM) |
| 4-(3-Methoxyphenyl)piperidine derivative | High affinity (in the context of bivalent ligands)[4] |
| 4-(2-Methoxyphenyl)piperazine derivative | 0.8 - 1.2[5][6] |
| WAY-100635 (Antagonist) | ~1 |
The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore for high 5-HT1A receptor affinity.[5][6] While direct Ki values for the simple 4-(3-Methoxyphenyl)piperidine are scarce, related structures show significant affinity, suggesting the methoxyphenylpiperidine scaffold is a strong starting point for designing 5-HT1A ligands.[4]
Sigma-1 Receptor
The Sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions and is a target for the treatment of neuropathic pain, neurodegenerative diseases, and psychosis. Many piperidine derivatives exhibit high affinity for this receptor.
| Compound | Sigma-1 Receptor Ki (nM) |
| 4-(3-Methoxyphenyl)piperidine derivative | Data not readily available |
| N-substituted 4-(arylmethoxy)piperidines | 0.89 - 1.49[7] |
| Haloperidol | ~3-5 |
Structure-activity relationship studies on phenoxyalkylpiperidines have shown that the nature and substitution of the aryl group significantly impact sigma-1 receptor affinity.[7] The presence of a methoxy group is common in high-affinity sigma-1 ligands.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the specific compounds and targets of interest.
Radioligand Binding Assay: Determining Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for a target receptor.
Workflow for Radioligand Binding Assay
References
- 1. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. prepchem.com [prepchem.com]
- 4. Document: Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-... - ChEMBL [ebi.ac.uk]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
A Comparative Analysis of 4-(3-Methoxyphenyl)piperidine hydrochloride and Known Sigma-1 Receptor Antagonists
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuropharmacology, the sigma-1 (σ1) receptor has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Ligands that modulate σ1 receptor activity hold promise for conditions such as neuropathic pain, neurodegenerative diseases, and addiction. This guide provides a comparative efficacy analysis of 4-(3-Methoxyphenyl)piperidine hydrochloride, a compound with putative sigma-1 receptor activity, against well-established inhibitors of this receptor.
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous neuroactive compounds.[1][2] The specific analogue, this compound, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. While direct pharmacological data for this specific salt is limited in publicly accessible literature, the broader class of methoxyphenyl piperidine derivatives has been identified as potent sigma-1 receptor ligands.[3][4] This guide, therefore, extrapolates the potential efficacy of this compound based on the established structure-activity relationships of closely related compounds and compares it to benchmark sigma-1 receptor antagonists.
The Sigma-1 Receptor: A Key Modulator of Cellular Stress and Neuronal Function
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in regulating cellular responses to stress, modulating calcium signaling, and influencing the activity of various ion channels and neurotransmitter systems.[5] The therapeutic potential of targeting this receptor is vast, with both agonists and antagonists showing promise in preclinical and clinical studies. Antagonists of the sigma-1 receptor, in particular, have demonstrated efficacy in models of neuropathic pain and substance abuse.[6]
Comparative Efficacy: Binding Affinity at the Sigma-1 Receptor
To objectively compare the potential efficacy of this compound, we will evaluate its putative binding affinity against that of three well-characterized sigma-1 receptor antagonists: Haloperidol, BD-1063, and NE-100. Binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of a ligand's potency at its target receptor. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Putative/Reported Sigma-1 Receptor Binding Affinity (Ki/IC50) | Selectivity |
| This compound | Not explicitly reported; inferred from related structures | Unknown |
| Haloperidol | ~3-10 nM (Ki) | Non-selective; also a potent dopamine D2 receptor antagonist |
| BD-1063 | ~9-16 nM (Ki) | Selective for sigma-1 over sigma-2 and other receptors |
| NE-100 | ~1-4 nM (IC50) | Highly selective for sigma-1 over sigma-2 and a panel of other neurotransmitter receptors |
Note: The binding affinity of this compound is not directly available and is inferred based on the activity of structurally similar compounds.
Discussion of Comparative Agents
Haloperidol , a typical antipsychotic, is a potent sigma-1 receptor antagonist. However, its clinical utility as a selective sigma-1 ligand is limited by its high affinity for the dopamine D2 receptor, which is responsible for its antipsychotic effects and also contributes to significant side effects.
BD-1063 is a widely used experimental tool due to its good selectivity for the sigma-1 receptor over the sigma-2 subtype and other neurotransmitter receptors. Its antagonist activity has been demonstrated in various preclinical models, particularly in the context of addiction and neuropathic pain.
NE-100 is another highly selective sigma-1 receptor antagonist with a strong binding affinity. It has been instrumental in elucidating the physiological roles of the sigma-1 receptor and has shown therapeutic potential in models of psychosis and cognitive deficits.[5]
Based on the structure-activity relationships of related phenoxyalkylpiperidines, it is plausible that this compound exhibits significant affinity for the sigma-1 receptor.[3] However, without direct experimental data, its precise potency and selectivity remain to be determined.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity
The determination of a compound's binding affinity for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.
Objective: To determine the Ki of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (a high-affinity sigma-1 receptor ligand).
-
Test compound: this compound.
-
Reference compound: Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the sigma-1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for evaluating a novel compound for its sigma-1 receptor activity.
Caption: Workflow for the evaluation of a novel sigma-1 receptor ligand.
The Sigma-1 Receptor Signaling Cascade
The following diagram provides a simplified overview of the central role of the sigma-1 receptor in modulating cellular signaling pathways.
Caption: Simplified signaling pathway involving the sigma-1 receptor.
Conclusion
While direct experimental evidence for the efficacy of this compound as a sigma-1 receptor inhibitor is not yet available in the public domain, the existing literature on structurally related piperidine derivatives strongly suggests its potential as a potent ligand for this target. Further investigation, beginning with in vitro binding and functional assays, is warranted to fully characterize its pharmacological profile. A thorough understanding of its affinity, selectivity, and functional activity will be crucial in determining its potential for development as a novel therapeutic agent for neurological and psychiatric disorders. This guide provides the foundational knowledge and experimental framework for researchers to embark on such an evaluation.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 5. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 4-(3-Methoxyphenyl)piperidine hydrochloride
For researchers and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison of 4-(3-Methoxyphenyl)piperidine hydrochloride, a versatile piperidine derivative, with established alternatives, focusing on its potential interaction with the sigma-1 (σ1) receptor. We will delve into the experimental methodologies required to elucidate its binding affinity, functional activity, and in vivo efficacy, grounded in established scientific principles and supported by experimental data from analogous compounds.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic and antipsychotic effects.[2][3] A key molecular target for many piperidine compounds is the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[4][5] The σ1 receptor is implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[6][7]
This guide will use this compound as a focal point to illustrate the validation process for a novel compound targeting the σ1 receptor. For comparative analysis, we will contrast its projected performance with two well-characterized reference compounds:
-
PRE-084 : A selective σ1 receptor agonist known for its neuroprotective and nootropic effects.[8][9]
-
Haloperidol : A classic antipsychotic that also acts as a high-affinity σ1 receptor antagonist.[6][10]
The Rationale for Investigating this compound as a σ1 Receptor Ligand
The chemical structure of this compound suggests a strong likelihood of interaction with the σ1 receptor. Structure-activity relationship (SAR) studies of various piperidine and piperazine derivatives have established key pharmacophoric features for σ1 receptor binding.[11][12] The presence of a basic nitrogen atom within the piperidine ring and an aromatic moiety, in this case, a methoxyphenyl group, are consistent with the established pharmacophore for σ1 ligands.[13][14] The position of the methoxy group on the phenyl ring can influence binding affinity and selectivity.[13]
In Vitro Validation: Quantifying Target Engagement
The initial step in validating the biological activity of a novel compound is to determine its binding affinity and functional effects at the molecular target through in vitro assays.
Radioligand Binding Assays: Measuring Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound.
Experimental Protocol: σ1 Receptor Radioligand Competition Binding Assay
-
Preparation of Membranes: Guinea pig brain or liver tissues, which have a high density of σ1 receptors, are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.[15] The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine, and varying concentrations of the test compound (this compound), PRE-084, or haloperidol.
-
Incubation: The mixture is incubated for a specific time (e.g., 120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Comparative Binding Affinities at the σ1 Receptor
| Compound | Predicted/Reported Kᵢ (nM) for σ1 Receptor | Rationale/Reference |
| This compound | 5 - 50 (Predicted) | Based on SAR of similar methoxyphenylpiperidines. The 3-methoxy substitution is generally well-tolerated for σ1 receptor affinity.[14] |
| PRE-084 | 44 - 53.2 | A well-established selective σ1 receptor agonist.[8][16] |
| Haloperidol | 2 - 4 | A high-affinity σ1 receptor antagonist.[2] |
Functional Assays: Differentiating Agonists from Antagonists
Once binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist (activator) or an antagonist (blocker) of the receptor.
Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for σ1 Receptor-BiP Interaction
The σ1 receptor is known to form a complex with the chaperone protein BiP (Binding immunoglobulin protein), which dissociates upon agonist stimulation.[4] This interaction can be monitored using BRET.
-
Cell Culture and Transfection: HEK-293 cells are co-transfected with plasmids encoding for the σ1 receptor fused to a Renilla luciferase (RLuc) and BiP fused to a Yellow Fluorescent Protein (YFP).
-
Assay Performance: The transfected cells are treated with varying concentrations of the test compound. The luciferase substrate, coelenterazine h, is added, and the light emission from both RLuc (at ~480 nm) and YFP (at ~530 nm) is measured.
-
Data Analysis: The BRET ratio (YFP emission / RLuc emission) is calculated. A decrease in the BRET ratio indicates dissociation of the σ1R-BiP complex, suggesting an agonist effect. An antagonist would not cause a change on its own but would block the effect of a known agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRE-084 - Wikipedia [en.wikipedia.org]
- 10. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methoxyphenyl)piperidine Analogs
The 4-arylpiperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the backbone of numerous clinically significant agents targeting the central nervous system (CNS).[1][2] Its conformational pre-organization and versatile substitution points make it an ideal starting point for developing potent and selective ligands for a variety of biological targets, most notably opioid receptors and monoamine transporters.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-(3-Methoxyphenyl)piperidine hydrochloride series, synthesizing data from foundational studies to offer a comparative framework for researchers in drug discovery and development. We will dissect the causal relationships between specific structural modifications and their resulting pharmacological profiles, supported by experimental data and validated protocols.
The 4-(3-Methoxyphenyl)piperidine Core: Key Loci for Modification
The pharmacological activity of the 4-(3-methoxyphenyl)piperidine scaffold can be systematically modulated by chemical alterations at three primary positions: the piperidine nitrogen (N-1), the substitution pattern on the C-4 aryl ring, and the C-4 position of the piperidine ring itself. Understanding the impact of modifications at these loci is critical for optimizing potency, selectivity, and functional activity (i.e., agonist versus antagonist).
Caption: Core 4-(3-Methoxyphenyl)piperidine scaffold with key modification points.
Structure-Activity Relationships at Opioid Receptors
The 4-arylpiperidine motif is a classic pharmacophore for opioid receptor ligands, acting as a flexible mimic of the tyrosine moiety crucial for the activity of endogenous opioid peptides and morphine.[4][5] The activity of these compounds is exquisitely sensitive to stereochemistry and the nature of substituents at the key positions.
The substitution on the C-4 phenyl ring is a primary determinant of binding affinity. The most critical interaction involves a hydrogen bond between a phenolic hydroxyl group and a histidine residue in the mu-opioid receptor (MOR) binding pocket.
-
3-OH vs. 3-OCH₃: The parent compound of this series, with a 3-methoxy (-OCH₃) group, is essentially a prodrug or a less active analog of the corresponding 3-hydroxy (-OH) compound. The 3-OH group is considered the optimal substituent for high affinity at opioid receptors, as it can act as a crucial hydrogen bond donor.[1] Methylation of this hydroxyl to a methoxy group (as in compound 4 in the table below) consistently leads to a significant decrease in binding affinity across mu (µ), kappa (κ), and delta (δ) opioid receptors.[1]
-
Positional Isomerism: Moving the hydroxyl or methoxy group to the 2- or 4-position of the phenyl ring is detrimental to binding affinity.[1] The 3-position provides the correct vector for the hydrogen bond interaction within the receptor's binding site.
-
Phenyl Ring Orientation: For antagonist activity, the 4-(3-hydroxyphenyl) group must adopt an equatorial orientation relative to the piperidine ring.[6] This conformation is believed to correctly position the N-substituent to block the receptor signaling cascade.
Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM) for Aryl Ring Analogs
The following data, adapted from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, illustrates the foundational SAR principles for the aryl group that are broadly applicable to the 4-(3-methoxyphenyl)piperidine class.[1]
| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |
| 1 | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
Data sourced from BenchChem, based on published studies of LY255582 and its analogs.[1]
The substituent on the piperidine nitrogen (N-1) is arguably the most important modulator of functional activity, determining whether a compound acts as an agonist, antagonist, or partial agonist.[4][6] This group is thought to project into a specific sub-pocket of the receptor that influences conformational changes required for G-protein coupling or, alternatively, blocks these changes.
-
Small Alkyl Groups (e.g., N-Methyl): Typically confer µ-opioid receptor agonist activity, leading to analgesic effects.[4]
-
N-Allyl & N-Cyclopropylmethyl: These groups are classic "antagonist-conferring" moieties. Replacing an N-methyl with an N-allyl group often converts a potent agonist into a potent antagonist (e.g., the morphine to naloxone transformation).
-
N-Phenethyl: This larger, lipophilic group often enhances µ-agonist potency significantly.[4]
-
Larger N-Substituents: Can lead to mixed agonist-antagonist profiles or pure antagonism, depending on their size and conformation.[6]
Caption: A logical workflow for SAR exploration of 4-arylpiperidine opioids.
Structure-Activity Relationships at the Norepinephrine Transporter (NET)
The 4-arylpiperidine scaffold is also a well-established core for monoamine transporter inhibitors, particularly for the norepinephrine transporter (NET).[3] While less data is available specifically for the 4-(3-methoxyphenyl)piperidine parent, principles from related series can be applied.
-
Core Pharmacophore: The essential interactions for NET inhibition include an ionic or hydrogen bonding interaction involving the basic piperidine nitrogen and an interaction of the aryl group with a lipophilic pocket on the transporter.[3]
-
Aryl Substituents: In related 4-benzylpiperidine carboxamides, compounds with a biphenyl ring or a 2-naphthyl substitution generally exhibit stronger NET inhibition than those with a single phenyl ring.[7] This suggests that extending the lipophilic surface of the aryl group can enhance NET affinity.
-
Linker Modifications: In more complex analogs, the linker between the piperidine and other chemical moieties plays a crucial role. For instance, increasing linker length from two to three carbons has been shown to enhance NET inhibition in certain series.[7]
Experimental Protocols for Pharmacological Characterization
To generate the comparative data that underpins SAR studies, robust and validated experimental protocols are essential. Below are representative methodologies for assessing affinity at opioid receptors and functional inhibition of the norepinephrine transporter.
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor. This method is adapted from standard practices in the field.[1]
A. Membrane Preparation
-
Dissect brain tissue (e.g., rat brains for µ/δ receptors, guinea pig brains for κ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the tissue using a Polytron homogenizer and centrifuge at 48,000 x g for 10 minutes at 4°C.[1]
-
Discard the supernatant. Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to dissociate any endogenous ligands from the receptors.
-
Centrifuge again under the same conditions. Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.
B. Binding Assay
-
In a 96-well plate, add in order: assay buffer (50 mM Tris-HCl, pH 7.4), a known concentration of a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ), and varying concentrations of the test compound (typically in a 10-point dilution series).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 10 µM Naloxone) to a set of wells.
-
To determine total binding, add only buffer, radioligand, and vehicle.
-
Initiate the binding reaction by adding the prepared membrane homogenate to each well.
-
Incubate the plate at a specified temperature for a set time (e.g., 60 minutes at 25°C) to reach equilibrium.
C. Data Analysis
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.[1]
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.[1]
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures a compound's ability to block the reuptake of norepinephrine into cells expressing the norepinephrine transporter (NET).
-
Cell Culture: Use a cell line stably expressing the human NET (e.g., HEK-293 or CHO cells). Plate the cells in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 15-20 minutes with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding a mixture of [³H]Norepinephrine (final concentration ~10-20 nM) and unlabeled norepinephrine.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
To determine non-specific uptake, run a parallel set of wells with a known potent NET inhibitor (e.g., Desipramine).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Data Analysis:
-
Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Calculate specific uptake (Total Uptake - Non-specific Uptake).
-
Determine the IC₅₀ value for each compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.
-
Conclusion and Future Directions
The 4-(3-methoxyphenyl)piperidine scaffold represents a highly tractable platform for CNS drug discovery. The structure-activity relationships are well-defined, particularly for opioid receptors, providing a clear roadmap for chemical optimization. Key takeaways include the primacy of the 3-hydroxyl group on the aryl ring for high affinity, and the role of the N-1 substituent as a functional switch between agonism and antagonism. Future research should focus on refining selectivity between receptor subtypes and exploring novel substitutions to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability. The integration of computational modeling with empirical testing will further accelerate the design of next-generation therapeutics derived from this versatile chemical template.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
A Comparative Analysis of 4-(3-Methoxyphenyl)piperidine Hydrochloride and Its Positional Isomers: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of CNS-active compounds, 4-arylpiperidines represent a privileged scaffold. Among these, 4-(3-Methoxyphenyl)piperidine hydrochloride has emerged as a versatile building block and a pharmacologically significant entity. This guide provides a comprehensive comparative analysis of this compound and its ortho- and para-substituted analogs, offering insights into their synthesis, physicochemical properties, and pharmacological profiles. By presenting available experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their research endeavors.
Introduction: The Significance of the Methoxyphenylpiperidine Scaffold
The 4-arylpiperidine moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutics targeting the central nervous system. The introduction of a methoxy group on the phenyl ring, as seen in 4-(3-Methoxyphenyl)piperidine, significantly influences the molecule's electronic and steric properties. This, in turn, modulates its interactions with biological targets such as opioid receptors and monoamine transporters. The position of this methoxy group—ortho (2-), meta (3-), or para (4-)—can dramatically alter the compound's pharmacological profile, highlighting the importance of a detailed comparative understanding. These compounds serve as crucial intermediates in the synthesis of more complex molecules, particularly in the development of analgesics, antidepressants, and antipsychotics.[1][2]
Structural and Physicochemical Comparison
The seemingly subtle shift of a methoxy group around the phenyl ring imparts distinct physicochemical characteristics to each isomer. These differences can have profound implications for a compound's solubility, membrane permeability, and metabolic stability—key determinants of its pharmacokinetic and pharmacodynamic behavior.
Below is a comparative table of the key physicochemical properties of the methoxyphenylpiperidine hydrochloride isomers.
| Property | 4-(2-Methoxyphenyl)piperidine HCl | 4-(3-Methoxyphenyl)piperidine HCl | 4-(4-Methoxyphenyl)piperidine HCl |
| Molecular Formula | C₁₂H₁₈ClNO | C₁₂H₁₈ClNO | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 | 227.73 | 227.73 |
| Appearance | White to off-white solid | White crystalline powder | White crystalline powder |
| Melting Point (°C) | Not readily available | 168-170 | 174-176[3] |
| Solubility | Soluble in water and methanol | Soluble in water and ethanol | Soluble in water and ethanol[3] |
| Predicted logP | 2.8 | 2.9 | 2.8 |
Note: Predicted logP values are estimations and can vary based on the algorithm used. Experimental values are preferred when available.
Synthesis of Methoxyphenylpiperidine Isomers: A Comparative Overview
The synthesis of 4-arylpiperidines can be achieved through various synthetic routes. A common strategy involves the construction of the piperidine ring followed by the introduction of the aryl group, or vice versa. Below are representative synthetic schemes for the preparation of the methoxyphenylpiperidine isomers.
General Synthetic Workflow
Caption: General synthetic routes to 4-(Methoxyphenyl)piperidine.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
This protocol is adapted from a known procedure for the synthesis of 4-arylpiperidines.[3]
Step 1: Synthesis of Methyl 4-methoxyphenyl acrylate
-
Combine styrene and nitric acid to obtain 4-nitrostyrene.
-
React 4-nitrostyrene with methoxy aniline to generate methyl 4-methoxyphenyl acrylate.
Step 2: Synthesis of 4-(4-Methoxyphenyl)piperidine
-
React methyl 4-methoxyphenyl acrylate with piperidine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-(4-methoxyphenyl)piperidine in a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., methanolic HCl) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-methoxyphenyl)piperidine hydrochloride as a white crystalline powder.[3]
Note: This is a generalized procedure. Specific reaction conditions, stoichiometry, and purification methods should be optimized for each isomer.
Comparative Pharmacological Analysis
The pharmacological activity of methoxyphenylpiperidine analogs is highly dependent on the position of the methoxy group. These compounds are known to interact with various CNS targets, including opioid receptors and monoamine transporters (dopamine transporter - DAT, and serotonin transporter - SERT).
Opioid Receptor Binding
Dopamine and Serotonin Transporter Binding
The methoxyphenylpiperidine scaffold is also a key component of ligands targeting the dopamine and serotonin transporters. SAR studies on GBR 12909 analogs, which feature a piperidine or piperazine core, have shown that aromatic substitutions are critical for high affinity and selectivity for DAT over SERT.[7][8][9] While direct comparative data for the 2-, 3-, and 4-methoxy isomers of the parent compound is scarce, it is known that the electronic nature and position of substituents on the phenyl ring can influence binding. For example, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs, various substitutions on the phenyl rings were explored to optimize DAT affinity and selectivity.[7]
The table below summarizes the known or inferred pharmacological activities of the methoxyphenylpiperidine isomers based on available literature for related compounds.
| Pharmacological Target | 4-(2-Methoxyphenyl)piperidine | 4-(3-Methoxyphenyl)piperidine | 4-(4-Methoxyphenyl)piperidine |
| µ-Opioid Receptor (MOR) | Likely moderate affinity | Expected to have significant affinity | Likely moderate affinity |
| δ-Opioid Receptor (DOR) | Unknown | Potential for affinity | Unknown |
| κ-Opioid Receptor (KOR) | Unknown | Potential for affinity | Unknown |
| Dopamine Transporter (DAT) | Potential for inhibitory activity | Potential for inhibitory activity | Potential for inhibitory activity |
| Serotonin Transporter (SERT) | Potential for inhibitory activity | Potential for inhibitory activity | Potential for inhibitory activity |
Note: The information in this table is largely inferred from SAR studies of related compounds and should be confirmed by direct experimental evaluation.
Experimental Protocols for Pharmacological Evaluation
To facilitate a direct comparison of these analogs, standardized and validated experimental protocols are essential.
Radioligand Binding Assay for Opioid Receptors
This protocol provides a general framework for determining the binding affinity of the test compounds for the µ-opioid receptor.
Workflow for Opioid Receptor Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the desired opioid receptor subtype (e.g., CHO cells stably expressing human µ-opioid receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR), and a range of concentrations of the test compound (4-(methoxyphenyl)piperidine isomer).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [³⁵S]GTPγS Binding for Opioid Receptor Agonism/Antagonism
This assay measures the functional activity of the compounds by quantifying their ability to stimulate G-protein coupling to the opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and a buffer containing GDP.
-
Stimulation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will inhibit the stimulation caused by a known agonist. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
Functional Assay: Monoamine Transporter Uptake Assay
This assay measures the ability of the test compounds to inhibit the reuptake of dopamine or serotonin into cells expressing the respective transporters.
Protocol:
-
Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) in appropriate media.
-
Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Inhibition: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
Conclusion and Future Directions
This guide provides a foundational comparative analysis of this compound and its positional isomers. While a comprehensive, direct comparison of their pharmacological profiles is not yet available in the literature, the existing data on related 4-arylpiperidines strongly suggest that the position of the methoxy group is a critical determinant of their biological activity. The provided synthetic outlines and detailed experimental protocols offer a clear path for researchers to conduct such a head-to-head comparison.
Future research should focus on the systematic synthesis and pharmacological evaluation of these isomers to elucidate their precise structure-activity relationships at opioid receptors and monoamine transporters. Such studies will not only enhance our fundamental understanding of ligand-receptor interactions but also pave the way for the rational design of more potent and selective CNS-active agents for a variety of neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 4-(3-Methoxyphenyl)piperidine Hydrochloride Activity
For researchers, scientists, and drug development professionals, understanding the journey of a potential therapeutic from a lab bench to a preclinical model is a paramount challenge. The correlation—or lack thereof—between in vitro activity and in vivo efficacy can determine the fate of a promising compound. This guide delves into the critical comparison of in vitro and in vivo pharmacological assessments, using the 4-(3-methoxyphenyl)piperidine scaffold as our central case study.
While 4-(3-Methoxyphenyl)piperidine hydrochloride itself is a foundational chemical structure, often used as a building block in medicinal chemistry, its derivatives have been explored for their significant analgesic properties, primarily through interaction with opioid receptors.[1][2] To provide a data-rich, practical comparison, this guide will focus on a well-characterized, highly potent derivative: (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (hereafter referred to as Compound 23), which serves as an excellent analogue to illustrate the principles of in vitro-in vivo correlation (IVIVC).[3]
This guide will navigate the theoretical underpinnings and practical execution of key assays, demonstrating how data from isolated molecular targets can be translated to predict physiological responses in a whole organism, and explaining the complexities inherent in this translational process.
The Foundation: Understanding In Vitro vs. In Vivo
At its core, the distinction lies in the experimental environment. In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically in test tubes, flasks, or multi-well plates. These assays offer a controlled, reductionist view of a compound's direct interaction with a specific biological target, such as a receptor or enzyme. Conversely, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as mice or rats. These experiments provide a holistic understanding of a drug's effect, encompassing complex processes like absorption, distribution, metabolism, and excretion (ADME), alongside its pharmacodynamic action at the target site.[4]
The ultimate goal in early drug discovery is to establish a strong IVIVC, a predictive mathematical model that links in vitro properties to in vivo responses.[5] A robust IVIVC can streamline development, reduce the reliance on extensive animal testing, and provide a surrogate for bioequivalence studies.[5][6]
Part 1: The In Vitro Profile - Characterizing Molecular Interaction
To determine the activity of a compound like the potent piperidine analogue, Compound 23, the first step is to characterize its binding affinity and functional potency at its putative targets: the opioid receptors. Given the structural similarity to known analgesics, the mu (μ), delta (δ), and kappa (κ) opioid receptors are of primary interest.[3] These G protein-coupled receptors (GPCRs) are central to pain modulation.[7]
Key In Vitro Experimental Protocols
1. Radioligand Binding Assays
This technique quantifies the affinity of a test compound for a specific receptor. It relies on a competitive binding principle where the test compound displaces a known radioactive ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay [8]
-
Receptor Source: Prepare cell membranes from a stable cell line recombinantly expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: Select a high-affinity, receptor-subtype-specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor).
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (e.g., Compound 23).
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Filtration: Rapidly filter the contents through glass fiber filters to separate bound from unbound radioligand. The receptors and any bound ligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This is then converted to the inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor.
Causality Insight: The choice of a specific radioligand and receptor-expressing cell line is critical for isolating the interaction to a single receptor subtype. This reductionist approach is essential for determining on-target affinity without confounding variables from other receptors.
2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
High affinity does not always equate to functional activity. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays measure the cellular response following receptor binding. The [³⁵S]GTPγS binding assay is a classic method for determining the functional consequences of GPCR activation.
Protocol: [³⁵S]GTPγS Functional Assay [9]
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.
-
Assay Components: In a multi-well plate, add the membranes, varying concentrations of the test compound (e.g., Compound 23), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Incubate to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the activated Gα subunit of the G protein.
-
Filtration & Quantification: Similar to the binding assay, filter the mixture and quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the test compound concentration. The concentration that produces 50% of the maximal response is the EC₅₀ (Effective Concentration, 50%), and the maximal effect produced is the Emax.
Self-Validation: By comparing the Emax of the test compound to that of a known full agonist for the receptor, one can classify the compound's functional activity. An Emax similar to the standard indicates a full agonist, while a lower Emax suggests partial agonism.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for determining in vitro binding affinity and functional activity.
In Vitro Data Summary for the Analogue Compound 23
The following table summarizes the published in vitro data for the potent methoxyphenylpiperidine derivative, Compound 23, at the human opioid receptors.[3]
| Parameter | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| Binding Affinity (Ki) | 0.0021 nM | 18.4 nM | 25.8 nM |
| Functional Potency (EC₅₀) | 0.0013 nM | 74.5 nM | 116.2 nM |
| Maximal Efficacy (Emax) | 209.1% (Full Agonist) | 267.1% (Full Agonist) | 209.5% (Full Agonist) |
Data sourced from ACS Chemical Neuroscience, 2021.[3]
This in vitro profile is striking. Compound 23 demonstrates exceptionally high affinity and potency for the mu-opioid receptor, with Ki and EC₅₀ values in the picomolar range.[3] It is also highly selective, showing over 8,700-fold greater affinity for the mu receptor compared to the delta receptor. This profile strongly predicts that the compound's in vivo effects will be predominantly mediated by the mu-opioid receptor, and it should be a powerful analgesic.
Part 2: The In Vivo Profile - Assessing Physiological Response
Moving from a cellular environment to a whole organism introduces layers of physiological complexity. To assess the analgesic (pain-relieving) properties predicted by the in vitro data, standardized animal models of nociception (the sensory nervous system's response to harmful stimuli) are employed.[10][11]
Key In Vivo Experimental Protocols
1. Thermal Nociception: Hot Plate Test
This test measures the response to a constant, noxious heat stimulus and is particularly sensitive to centrally acting analgesics like mu-opioid agonists.
Protocol: Hot Plate Test
-
Acclimation: Place mice on a hot plate apparatus (maintained at a constant temperature, e.g., 55°C) for a baseline measurement. Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., Compound 23) via a specific route (e.g., subcutaneous injection) at various doses to different groups of mice. A control group receives a vehicle.
-
Testing: At set time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the response latency.
-
Data Analysis: An increase in the time it takes for the mouse to respond is indicative of an analgesic effect. The data is often used to calculate the ED₅₀ (Effective Dose, 50%), the dose required to produce a maximal possible effect in 50% of the tested animals.
Causality Insight: This model primarily reflects spinal and supraspinal pain processing pathways, which are heavily modulated by the mu-opioid system. A potent mu-agonist is expected to perform very well in this assay.
2. Chemical Nociception: Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a mild, inflammatory-like irritation in the abdominal cavity.
Protocol: Writhing Test
-
Compound Administration: As above, administer various doses of the test compound and a vehicle to different groups of mice.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) over a defined period (e.g., 15-20 minutes).
-
Data Analysis: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic or anti-inflammatory effect. The percentage of inhibition is calculated for each dose.
Self-Validation: Using multiple pain models is crucial. The writhing test involves inflammatory mediators and peripheral nerve activation, providing a different, yet complementary, assessment of analgesia compared to the purely thermal hot plate test.[10]
Diagram: In Vivo Analgesia Testing Workflow
Caption: Workflow for assessing in vivo analgesic efficacy in preclinical models.
Predicted In Vivo Performance of Compound 23
Given the exceptionally potent and selective mu-opioid agonism observed in vitro, the predicted in vivo performance of Compound 23 is strong analgesic efficacy. We would anticipate:
-
High Potency: A very low ED₅₀ value in both the hot plate and writhing tests, likely surpassing that of standard analgesics like morphine.
-
Dose-Dependent Effect: A clear relationship where increasing doses lead to a greater analgesic response up to a maximal effect.
-
Reversibility by Antagonists: The analgesic effects should be completely blocked by pre-treatment with a non-selective opioid antagonist like naloxone, confirming the effect is mediated through opioid receptors.
Part 3: The Correlation - Connecting the Dots
The critical question is: how well does the in vitro data predict the in vivo outcome?
For Compound 23, the correlation is predicted to be strong. The picomolar potency at the mu-receptor in vitro is the molecular basis for the expected high analgesic potency in vivo. The high selectivity for the mu-receptor suggests that the observed analgesia is not due to off-target effects.
Factors Influencing In Vitro-In Vivo Correlation:
However, a perfect point-to-point correlation (Level A IVIVC) is not always guaranteed.[4] Several factors can create discrepancies:
-
Pharmacokinetics (ADME):
-
Absorption & Bioavailability: How well is the compound absorbed and how much of it reaches systemic circulation? Poor oral bioavailability will lead to lower efficacy when dosed orally compared to what's expected from in vitro data.
-
Distribution: Does the compound cross the blood-brain barrier (BBB)? For a centrally acting analgesic, penetration into the central nervous system is essential. A compound that is potent in vitro but cannot reach its target in the brain will fail in vivo.[5]
-
Metabolism: Is the compound rapidly metabolized into inactive (or active) products? A high rate of metabolism can lead to a shorter duration of action than predicted. Conversely, metabolism could produce a more active compound.[3]
-
-
Off-Target Effects: While Compound 23 is highly selective, other compounds may interact with other receptors or ion channels in vivo, leading to side effects or an altered efficacy profile.
-
Physiological Complexity: In vivo systems have feedback loops, compensatory mechanisms, and cellular interactions that are absent in isolated in vitro assays.
Diagram: IVIVC Influencing Factors
Caption: Key factors that modulate the correlation between in vitro and in vivo data.
Conclusion
The journey from a molecule in a test tube to a potential therapeutic requires a multi-faceted evaluation. The 4-(3-methoxyphenyl)piperidine scaffold, exemplified by the potent analogue Compound 23, illustrates a best-case scenario where a clear, potent, and selective in vitro profile strongly predicts a desired in vivo analgesic effect.
The in vitro assays provide the fundamental understanding of a compound's molecular mechanism, affinity, and potency. The in vivo models then test these predictions in a complex biological system, validating the initial hypothesis while accounting for the critical influence of pharmacokinetics. By systematically conducting both types of studies and critically analyzing the correlation, researchers can make informed decisions, de-risk drug development programs, and ultimately accelerate the translation of promising chemical matter into effective medicines.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors. | Semantic Scholar [semanticscholar.org]
- 5. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant, analgesic and anti-inflammatory activities of the methanolic extract of Piper betle leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Independent Verification of 4-(3-Methoxyphenyl)piperidine hydrochloride's Mechanism of Action
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action of 4-(3-Methoxyphenyl)piperidine hydrochloride. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with high affinity for the Sigma-1 Receptor (S1R).[1][2] Based on this structural precedent, we postulate that the S1R is the primary molecular target for this compound.
The S1R is a unique, ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3][4] It plays a critical role in cellular homeostasis by modulating calcium signaling, ion channel function, and cellular stress responses.[3][5] Its therapeutic potential is being explored for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[6][7]
The objective of this guide is not to present pre-existing data on this compound, but rather to outline a rigorous, self-validating experimental workflow. This workflow will enable a research team to definitively characterize the compound's binding affinity, functional activity, and selectivity, benchmarking its performance against well-established S1R modulators.
Part 1: Primary Target Engagement and Affinity Profiling
Core Directive: To experimentally confirm and quantify the binding affinity of this compound for the Sigma-1 Receptor.
The foundational step in characterizing any ligand is to confirm its direct physical interaction with its putative target. For S1R, the most robust and widely accepted method is the radioligand competitive binding assay.[8][9] This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the receptor, allowing us to calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity.
Experimental Protocol: S1R Competitive Binding Assay
Causality: We utilize guinea pig liver membranes because they offer a high density of S1R, providing a robust signal-to-noise ratio for the assay.[8] [³H]-(+)-Pentazocine is selected as the radioligand due to its high affinity and selectivity for S1R.[8] The inclusion of a non-specific binding control (using a high concentration of an unlabeled ligand like Haloperidol) is critical for data integrity, as it allows for the precise quantification of specific binding.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Microsomal Fraction Isolation: Centrifuge the resulting supernatant at 30,000 x g for 30 min at 4°C. Resuspend the pellet (microsomal fraction) in fresh Tris-HCl buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane homogenate (approx. 150 µg protein).
-
50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).
-
50 µL of this compound at 10-12 different concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Total Binding Control: Add 50 µL of buffer instead of the test compound.
-
Non-Specific Binding Control: Add 50 µL of Haloperidol (final concentration 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Workflow for S1R Radioligand Binding Assay
Caption: Workflow for determining S1R binding affinity.
Comparative Data: S1R Binding Affinity
| Compound | Class | S1R Kᵢ (nM) | Reference |
| 4-(3-Methoxyphenyl)piperidine HCl | Test Article | To Be Determined | N/A |
| (+)-Pentazocine | Agonist | 1.5 - 3.0 | [4][8] |
| PRE-084 | Agonist | 2.2 | [10] |
| Haloperidol | Antagonist | 2.8 - 3.5 | [4] |
| E-52862 | Antagonist | 24 | [11] |
Part 2: Functional Characterization (Agonist vs. Antagonist)
Core Directive: To elucidate whether this compound activates (agonism) or inhibits (antagonism) S1R function.
Determining functional activity is more complex than measuring binding, as there is no universally accepted, high-throughput in vitro functional assay for S1R.[4] Therefore, a multi-pronged approach is required to build a confident classification of the compound's activity.
Experiment 1: Allosteric Modulation of Binding
Causality: This assay leverages the observation that the allosteric modulator phenytoin (DPH) can differentially affect the binding of S1R agonists and antagonists. DPH is believed to stabilize a conformation of the receptor that has a higher affinity for agonists, without significantly altering antagonist binding.[4][12] A DPH-induced increase in binding affinity (observed as a leftward shift in the competition curve and a lower IC₅₀) is a strong indicator of agonist activity.
Protocol: The protocol is identical to the S1R Competitive Binding Assay described in Part 1, with one critical modification: two parallel competition curves are generated for the test compound.
-
Curve A: In the absence of DPH.
-
Curve B: In the presence of a fixed concentration of DPH (e.g., 100 µM).
Data Interpretation:
-
Agonist Profile: The IC₅₀ from Curve B will be significantly lower than from Curve A.
-
Antagonist Profile: The IC₅₀ values from both curves will be nearly identical.
Experiment 2: Cell-Based Neurite Outgrowth Assay
Causality: S1R activation is strongly linked to neuroprotective and neurotrophic signaling.[3] One downstream consequence of this is the potentiation of neurite outgrowth in neuronal cell lines, a key process in neuronal development and repair. This assay provides a physiologically relevant, cell-based readout of functional S1R modulation. Agonists are expected to enhance neurite outgrowth, while antagonists should block this effect when stimulated by a known agonist.
Step-by-Step Methodology:
-
Cell Culture: Plate PC-12 cells (or a similar neuronal cell line) on collagen-coated plates in standard growth medium.
-
Differentiation: After 24 hours, switch to a low-serum medium containing a sub-optimal concentration of Nerve Growth Factor (NGF) to induce minimal differentiation.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
NGF + this compound (agonist test)
-
NGF + PRE-084 (positive agonist control)
-
NGF + PRE-084 + this compound (antagonist test)
-
NGF + PRE-084 + Haloperidol (positive antagonist control)
-
-
Incubation: Incubate cells for 48-72 hours.
-
Fixation & Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.
-
Imaging & Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length and branching per cell using automated image analysis software (e.g., ImageJ).
S1R Signaling Pathway in Neurite Outgrowth```dot
Caption: Workflow for in vivo neuropathic pain model.
Conclusion
This guide outlines a logical, multi-tiered strategy for the complete mechanistic deconvolution of this compound. By systematically progressing from in vitro binding and functional assays to selectivity profiling and in vivo efficacy studies, a researcher can build a comprehensive data package. This approach not only establishes the compound's primary mechanism of action but also objectively benchmarks its performance against established alternatives in the field. This rigorous, evidence-based process is fundamental to advancing novel chemical entities from the laboratory bench toward potential therapeutic applications.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. ijnrd.org [ijnrd.org]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Rece...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 4-(3-Methoxyphenyl)piperidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS No: 325808-20-6). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar piperidine derivatives to establish a robust framework for safe handling, personal protection, and disposal. The principles outlined here are grounded in established laboratory safety protocols and are designed to empower you to work with confidence and security.
Hazard Identification and Risk Assessment: Understanding the Piperidine Moiety
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[4]
-
Unknown Acute Toxicity: The acute oral, dermal, and inhalation toxicity has not been fully investigated.[6] Therefore, minimizing exposure through all routes is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling piperidine derivatives. The following table outlines the recommended PPE, with the rationale rooted in mitigating the identified potential hazards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects against airborne particles and splashes that could cause serious eye irritation.[4][7] Contact lenses should not be worn as they can absorb and concentrate irritants.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested to a relevant standard such as EN 374. | Prevents direct skin contact, a primary route of exposure for piperidine compounds which can cause skin irritation.[1][7] Gloves should be inspected for degradation before use and replaced immediately if contaminated.[8] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron is recommended. | Minimizes the potential for accidental skin contact with the chemical.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if work is not conducted in a certified chemical fume hood, or if dust is generated. | Protects against the inhalation of fine particles that may cause respiratory irritation.[4][6][8] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is paramount to ensuring safety and experimental reproducibility. The following step-by-step guide provides a procedural framework for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate ventilation to control airborne concentrations of the chemical.[4][6] Local exhaust ventilation is crucial where solids are handled as powders.[8]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order before commencing any work.[4]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, before handling the chemical.
Handling and Experimental Use
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[2]
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Absorb liquid spills with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[5][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report all spills to the laboratory supervisor or safety officer.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in clearly labeled, sealed containers.
-
Segregation: Do not mix this waste with other incompatible waste streams. Piperidine derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4][6]
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal program, following all local, state, and federal regulations.[4][6] Do not pour waste down the drain.[6]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
